molecular formula C5H7N3O2 B077943 2-Ethyl-4-nitro-1H-imidazole CAS No. 13230-03-0

2-Ethyl-4-nitro-1H-imidazole

Katalognummer: B077943
CAS-Nummer: 13230-03-0
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: MXNAZXOOFZKJEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Ethyl-4-nitro-1H-imidazole is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-ethyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O2/c1-2-4-6-3-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNAZXOOFZKJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157469
Record name 2-Ethyl-4-nitro-1H-imidazole
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13230-03-0
Record name 2-Ethyl-4-nitroimidazole
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Record name 2-Ethyl-4-nitro-1H-imidazole
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Record name 2-Ethyl-4-nitro-1H-imidazole
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Record name 2-ethyl-4-nitro-1H-imidazole
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Ethyl-4-nitro-1H-imidazole, a nitroimidazole derivative of interest in pharmaceutical research. This document collates available data on its physicochemical characteristics, spectral properties, synthesis, and analysis. It also explores its potential mechanism of action based on the known reactivity of the nitroimidazole class.

Core Chemical Properties

This compound, with the CAS number 13230-03-0, possesses the molecular formula C₅H₇N₃O₂.[1][2] Its molecular weight is approximately 141.13 g/mol .[1][2] The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[1][2]
Molecular Weight 141.131 g/mol [1]
CAS Number 13230-03-0[1][2]
Melting Point 161 °C[2]
Boiling Point (Predicted) 382.1 ± 15.0 °C at 760 mmHg[2]
Density (Predicted) 1.335 ± 0.06 g/cm³[2]
pKa (Predicted) 8.81 ± 0.10[2]
LogP (Calculated) 0.571[1]

Synthesis and Analysis

General Experimental Protocol: Nitration of 2-Alkylimidazole

This protocol is adapted from established methods for the nitration of similar 2-alkylimidazoles, such as 2-methylimidazole.[3]

Materials:

  • 2-Ethylimidazole

  • Concentrated Nitric Acid (e.g., 65-72% mas.)

  • Concentrated Sulfuric Acid (e.g., 86-92% mas.)

  • Ice

  • Water

  • A suitable base for neutralization (e.g., aqueous ammonia or sodium carbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.

  • 2-Ethylimidazole is added portion-wise to the cooled nitrating mixture while maintaining a low temperature (e.g., below 30 °C) with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 3 hours) at a controlled low temperature.

  • The temperature may then be gradually raised (e.g., to 40 °C) and the reaction continued for an additional period (e.g., 1 hour).

  • The reaction mixture is then poured onto ice and neutralized carefully with a base to a pH of approximately 6.5-7.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Alternatively, the aqueous solution can be extracted with an organic solvent. The combined organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent.

G General Workflow for Synthesis and Purification start Start with 2-Ethylimidazole nitration Nitration with HNO₃/H₂SO₄ Mixture start->nitration quenching Quenching on Ice nitration->quenching neutralization Neutralization with Base quenching->neutralization isolation Isolation of Crude Product (Filtration or Extraction) neutralization->isolation purification Purification by Recrystallization isolation->purification final_product This compound purification->final_product

Synthesis and Purification Workflow
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For standard analysis, phosphoric acid can be used as a modifier. For mass spectrometry (MS) compatible applications, formic acid should be used instead.[1]

  • Detection: UV detection at a suitable wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]

Spectral Data (Predicted and Inferred)

¹H NMR: The proton on the imidazole ring is expected to appear as a singlet in the aromatic region. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR: The spectrum will show signals for the two carbons of the ethyl group and the three carbons of the imidazole ring. The carbon bearing the nitro group will be significantly downfield.

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretch of the imidazole ring, C-H stretches of the ethyl group, C=N and C=C stretching vibrations of the imidazole ring, and strong symmetric and asymmetric stretching vibrations of the C-NO₂ group. For related nitroimidazoles, the NO₂ stretching bands are typically observed in the regions of 1556-1523 cm⁻¹ (asymmetric) and 1375-1356 cm⁻¹ (symmetric).[4][5]

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).

Reactivity and Potential Mechanism of Action

The chemical reactivity of 4-nitroimidazoles is largely influenced by the electron-withdrawing nature of the nitro group. These compounds are susceptible to nucleophilic substitution of the nitro group.

The biological activity of nitroimidazoles is often linked to their bioreductive activation under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment of many solid tumors and anaerobic bacteria. This selective activation is the basis for their use as hypoxia-selective cytotoxins and radiosensitizers.

The proposed general mechanism of action involves the following steps:

  • Entry into the cell: The relatively small and lipophilic nitroimidazole molecule can passively diffuse across the cell membrane.

  • Reductive Activation: In a hypoxic environment, one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, reduce the nitro group to a nitro radical anion.

  • Formation of Reactive Species: This radical anion can undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives.

  • Cellular Damage: These reactive intermediates can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.

Under normoxic (normal oxygen) conditions, the nitro radical anion is rapidly re-oxidized back to the parent nitroimidazole by molecular oxygen, thus preventing the accumulation of toxic metabolites and conferring selectivity for hypoxic cells.

G Proposed Bioreductive Activation Pathway cluster_cell Hypoxic Cell cluster_normoxia Normoxic Cell drug_in This compound (R-NO₂) radical Nitro Radical Anion (R-NO₂⁻) drug_in->radical One-electron reductases reactive_species Reactive Nitroso/Hydroxylamine (R-NO, R-NHOH) radical->reactive_species Further Reduction damage Covalent Binding to Macromolecules (DNA, Proteins) reactive_species->damage cell_death Cell Death damage->cell_death drug_in_norm This compound (R-NO₂) radical_norm Nitro Radical Anion (R-NO₂⁻) drug_in_norm->radical_norm One-electron reductases radical_norm->drug_in_norm O₂ reoxidation Re-oxidation

Bioreductive Activation of Nitroimidazoles

This guide provides a summary of the currently available information on the chemical properties of this compound. Further experimental studies are required to fully characterize this compound, particularly to obtain detailed experimental spectral and solubility data, and to elucidate its specific biological targets and signaling pathways.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists in publicly accessible literature regarding the specific mechanism of action of 2-Ethyl-4-nitro-1H-imidazole. This guide is therefore based on the well-established principles of the broader 4-nitroimidazole class of compounds, supported by data from structurally related analogs. The proposed mechanisms for this compound are inferred from this body of evidence.

Introduction

This compound belongs to the nitroimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Nitroimidazoles are recognized as prodrugs that undergo bioreductive activation to exert their cytotoxic effects.[1] The position of the nitro group on the imidazole ring—at position 2, 4, or 5—critically influences the compound's biological properties and therapeutic applications, which range from antimicrobial and antiprotozoal to anticancer and radiosensitizing activities.[2] This document provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon the established knowledge of 4-nitroimidazole derivatives.

Core Mechanism of Action: Bioreductive Activation

The central mechanism of action for nitroimidazoles is their selective toxicity towards hypoxic cells, a feature that is particularly relevant in the microenvironment of solid tumors and anaerobic infections.[3][4][5] This selectivity is achieved through a process of bioreductive activation.

The Role of Hypoxia

In environments with normal oxygen concentrations (normoxia), the nitroimidazole molecule can undergo a one-electron reduction by cellular reductases, such as NADPH:cytochrome P450 reductase, to form a nitro radical anion. However, in the presence of oxygen, this radical is rapidly reoxidized back to the parent compound in a futile cycle that prevents the formation of cytotoxic metabolites.[6]

Conversely, under hypoxic conditions, the low oxygen tension allows for the further reduction of the nitro radical anion to more reactive intermediates, including nitroso and hydroxylamine derivatives. These highly reactive species are responsible for the cytotoxic effects of nitroimidazoles.

Generation of Reactive Species and Cellular Damage

The reactive intermediates generated from the reduction of the nitro group are potent electrophiles that can interact with and damage a variety of cellular macromolecules. The primary targets are thought to be DNA, RNA, and proteins.[1] Covalent binding of these reactive species to cellular components can lead to:

  • DNA Damage: Strand breaks and the formation of adducts, which can disrupt DNA replication and transcription, ultimately leading to cell death.

  • Protein Dysfunction: Modification of amino acid residues in essential enzymes and structural proteins, leading to a loss of their biological function.

  • Depletion of Cellular Reductants: The reduction process can consume cellular reducing equivalents, such as glutathione (GSH), leading to oxidative stress.

The following diagram illustrates the general pathway of bioreductive activation of a 4-nitroimidazole.

G cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Nitroimidazole_N 4-Nitroimidazole (Prodrug) RadicalAnion_N Nitro Radical Anion Nitroimidazole_N->RadicalAnion_N + e- (Nitroreductases) RadicalAnion_N->Nitroimidazole_N + O2 Oxygen_N Oxygen (O2) RadicalAnion_N->Oxygen_N - e- Nitroimidazole_H 4-Nitroimidazole (Prodrug) RadicalAnion_H Nitro Radical Anion Nitroimidazole_H->RadicalAnion_H + e- (Nitroreductases) ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) RadicalAnion_H->ReactiveIntermediates + e- (Further Reduction) CellularDamage Cellular Damage (DNA, Proteins) ReactiveIntermediates->CellularDamage

Caption: Bioreductive activation of 4-nitroimidazoles under normoxic vs. hypoxic conditions.

Potential Therapeutic Applications

Based on the mechanism of action of related compounds, this compound could have potential applications in areas where hypoxia is a key feature.

Anticancer Activity and Radiosensitization

The hypoxic cores of solid tumors are notoriously resistant to radiotherapy and many chemotherapies. Hypoxia-activated prodrugs like 4-nitroimidazoles can selectively target these resistant cells. Furthermore, by depleting intracellular thiols and "fixing" radiation-induced DNA damage, these compounds can act as radiosensitizers, enhancing the efficacy of radiation treatment.

Antimicrobial Activity

The mechanism of action of nitroimidazoles against anaerobic bacteria and protozoa also relies on reductive activation of the nitro group by microbial nitroreductases. While 5-nitroimidazoles are more commonly used for this purpose, some 4-nitroimidazole derivatives have also shown antimicrobial activity, particularly against Mycobacterium tuberculosis.[7]

Quantitative Data from Related 4-Nitroimidazole Derivatives

CompoundTarget/Cell LineActivity MetricValueReference
5-Phenoxysulphonyl-1-methyl-4-nitroimidazole (NSC 38087)V79 (aerobic)IC50 (2h)5 µM[8]
PA-824 (Pretomanid)M. tuberculosisMIC0.015-0.25 µg/mL[7]
Various 4-nitroimidazole-piperazine derivativesCapan-1 (cancer)IC508.60 - 64.0 µM[9]
Tetrazole-bearing 4-nitroimidazole (Compound 17)HL-60 (leukemia)IC50Low micromolar range[9]

Experimental Protocols for Elucidating the Mechanism of Action

To fully characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity and Hypoxia Selectivity Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50) under both normoxic and hypoxic conditions.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., FaDu, A549) in appropriate media.

  • Seeding: Seed cells into 96-well plates at a predetermined density.

  • Drug Treatment: After cell adherence, treat with a serial dilution of this compound.

  • Incubation: Incubate one set of plates under normoxic conditions (e.g., 21% O2) and another set under hypoxic conditions (e.g., <1% O2) for a specified duration (e.g., 24-72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate IC50 values for both conditions and determine the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia).

G start Seed cells in 96-well plates drug Add serial dilutions of This compound start->drug incubate_norm Incubate under Normoxic Conditions drug->incubate_norm incubate_hyp Incubate under Hypoxic Conditions drug->incubate_hyp viability Assess Cell Viability (e.g., MTT assay) incubate_norm->viability incubate_hyp->viability analysis Calculate IC50 values and Hypoxia Cytotoxicity Ratio viability->analysis

References

An In-depth Technical Guide to the Solubility and Stability of 2-Ethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-nitro-1H-imidazole is a nitroimidazole derivative of significant interest in pharmaceutical research due to the established therapeutic applications of this chemical class. As with any compound under investigation for drug development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and related nitroimidazole compounds. It is intended to be a valuable resource for researchers and professionals involved in the development of new therapeutic agents. While specific quantitative data for this compound is limited in publicly accessible literature, this guide compiles relevant information on the broader nitroimidazole class to infer its likely properties and provides detailed experimental protocols for its characterization.

Introduction to this compound

This compound belongs to the nitroimidazole class of compounds, which are characterized by an imidazole ring bearing a nitro group. This class of drugs is well-known for its efficacy against anaerobic bacteria and protozoa. The mechanism of action for nitroimidazoles generally involves their function as hypoxia-activated prodrugs. In low-oxygen environments, characteristic of certain tumors and anaerobic infections, the nitro group undergoes bioreduction to form reactive nitroso radicals. These radicals can disrupt microbial DNA and other essential macromolecules, leading to cell death.[1][2][3]

Solubility Profile

To provide a reference point, the solubility of a structurally related nitroimidazole, Ipronidazole, is presented in Table 1. It is anticipated that this compound would exhibit a comparable solubility profile, being more soluble in polar organic solvents than in aqueous solutions.

Table 1: Solubility of Ipronidazole (A Representative Nitroimidazole)

SolventSolubility (mg/mL)
DMF (Dimethylformamide)14[5]
DMSO (Dimethyl sulfoxide)11[5]
Ethanol12[5]
PBS (pH 7.2)0.16[5]

Stability Profile

The chemical stability of a drug candidate influences its shelf-life, storage conditions, and degradation pathways. For this compound, it is described as having "moderate stability under standard conditions".[4] More detailed stability information can be inferred from studies on other nitroimidazole compounds, which are known to be susceptible to degradation under certain conditions.

3.1. pH-Dependent Stability

The stability of nitroimidazole derivatives is often pH-dependent. Forced degradation studies on metronidazole, a widely used nitroimidazole, have shown significant degradation under both acidic and alkaline conditions.[6] This suggests that the imidazole ring and/or the nitro group of this compound could be susceptible to hydrolysis.

3.2. Photostability

Nitroaromatic compounds can be sensitive to light. Photostability studies are a crucial part of the stability testing of such molecules. It is recommended to evaluate the photostability of this compound according to ICH Q1B guidelines, which involve exposure to a combination of UV and visible light.[7][8]

3.3. Oxidative Stability

Forced degradation studies on metronidazole have demonstrated its susceptibility to oxidative stress, typically induced by agents like hydrogen peroxide.[9] The imidazole ring can be a target for oxidation.

Table 2: Summary of General Stability Characteristics of Nitroimidazoles

Stress ConditionGeneral Observations for Nitroimidazoles
Acidic Hydrolysis Degradation observed for related compounds (e.g., metronidazole).[6]
Basic Hydrolysis Significant degradation observed for related compounds (e.g., metronidazole).[6]
Oxidation Degradation observed in the presence of oxidizing agents (e.g., H₂O₂).[9]
Thermal Degradation Stability is temperature-dependent; elevated temperatures can promote degradation.[7]
Photodegradation Susceptible to degradation upon exposure to UV and visible light.[7][8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.

4.1. Solubility Determination

A common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[10]

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of the desired solvent A->B C Agitate at a constant temperature for a defined period (e.g., 24-72 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) D->E

Caption: Workflow for Shake-Flask Solubility Determination.

4.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[8][11]

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound B Acid Hydrolysis (e.g., 0.1M HCl, heat) A->B C Base Hydrolysis (e.g., 0.1M NaOH, heat) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Heat solid or solution) A->E F Photodegradation (Expose to UV/Vis light) A->F G Analyze samples at different time points by a stability-indicating method (e.g., HPLC) B->G C->G D->G E->G F->G H Identify and characterize degradation products (e.g., LC-MS) G->H

Caption: Workflow for a Forced Degradation Study.

Mechanism of Action: Hypoxia-Activated Prodrug Signaling Pathway

As a nitroimidazole, this compound is expected to act as a hypoxia-activated prodrug. The general signaling pathway is illustrated below.

Signaling Pathway: Hypoxia-Activated Prodrug

G cluster_cell Target Cell (Hypoxic Environment) A This compound (Prodrug) B One-electron reductases (e.g., POR) A->B Enters cell C Nitroso Radical (Cytotoxic Species) B->C Reduction of nitro group D Cellular Macromolecules (DNA, Proteins, etc.) C->D Damage E Cell Death D->E

Caption: Hypoxia-Activated Prodrug Mechanism.

Conclusion

While specific experimental data on the solubility and stability of this compound is sparse in the public domain, this guide provides a framework for understanding its likely physicochemical properties based on the well-characterized behavior of the nitroimidazole class. The provided experimental protocols offer a starting point for researchers to generate the necessary data for drug development purposes. A thorough characterization of its solubility and stability profile will be crucial for the successful formulation and clinical translation of this promising compound. Further research is warranted to establish a definitive and quantitative understanding of these critical parameters.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regioselective Synthesis of 4-Nitroimidazoles

This technical guide provides a comprehensive overview of the core methodologies for the regioselective synthesis of 4-nitroimidazoles. Nitroimidazoles are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, particularly as antibacterial and antiprotozoal agents.[1][2] Achieving regioselectivity, specifically targeting the C-4 position of the imidazole ring, is a crucial step in the synthesis of these valuable molecules. This document details the prevalent synthetic routes, provides specific experimental protocols, and summarizes key quantitative data to aid researchers in their synthetic endeavors.

Core Concepts in Imidazole Nitration

The regioselectivity of electrophilic substitution on the imidazole ring is governed by a combination of electronic effects, steric hindrance, and the reaction conditions.[3] In its neutral form, the C-5 position of imidazole is the most electron-rich and generally susceptible to electrophilic attack.[3][4] However, the synthesis of 4-nitroimidazole is typically conducted under strongly acidic conditions.

Under these conditions, the imidazole ring is protonated to form an imidazolium ion. The positive charge on the nitrogen atoms deactivates the ring towards electrophilic attack and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C-4 (or C-5) position. Due to the tautomeric equilibrium of the N-H proton in the resulting product, 4-nitroimidazole and 5-nitroimidazole are typically considered equivalent and are often named 4(5)-nitroimidazole, unless an N-substituent locks the tautomeric form.[1][5]

Primary Synthetic Route: Direct Nitration of Imidazole

The most established and widely used method for synthesizing 4-nitroimidazole is the direct nitration of imidazole using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.[1]

Reaction Mechanism and Workflow

The reaction proceeds via the following key steps:

  • Formation of the Nitronium Ion : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Formation of the Imidazolium Salt : Imidazole, acting as a base, is protonated by the strong sulfuric acid to form a disulfuric imidazole salt.[6][7] This deactivates the ring but directs substitution to C-4/C-5.

  • Electrophilic Aromatic Substitution : The nitronium ion attacks the electron-deficient imidazolium ring at the C-4 position.

  • Rearomatization : The intermediate loses a proton to restore the aromaticity of the imidazole ring, yielding the 4-nitroimidazole product.

G Workflow for Direct Nitration of Imidazole cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_output Product Imidazole Imidazole Salt Step 1: Formation of Disulfuric Imidazole Salt Imidazole->Salt H2SO4 Conc. Sulfuric Acid (H₂SO₄) H2SO4->Salt HNO3 Conc. Nitric Acid (HNO₃) Nitration Step 2: Nitration with Mixed Acid HNO3->Nitration Salt->Nitration Imidazolium Salt Solution Workup Step 3: Neutralization & Workup Nitration->Workup Reaction Mixture Product 4-Nitroimidazole Workup->Product

Caption: General workflow for the synthesis of 4-nitroimidazole.

Quantitative Data Summary

The yield and efficiency of the direct nitration are highly dependent on the reaction conditions. The following table summarizes data from various reported procedures.

Molar Ratio (Imidazole:HNO₃)Volume Ratio (H₂SO₄:HNO₃)Temperature (°C)Time (h)Yield (%)Reference
1:1.23.4:1 (with 10% oleum)55-65292.7[7]
1:1.6- (H₂SO₄ used for salt)90-955-5.589.4[6]
1:1.12:1 (molar)Not specifiedNot specified-[8]
Not specifiedMixed AcidReflux (~120)0.5-[5]
Detailed Experimental Protocol: Direct Nitration

This protocol is a synthesized procedure based on common laboratory practices reported in the literature.[6][7][9]

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (98%)

  • Ice

  • Ammonium Hydroxide or Sodium Hydroxide solution for neutralization

Procedure:

  • Preparation of Imidazole Salt: In a flask equipped with a stirrer and cooled in an ice bath, slowly add imidazole to concentrated sulfuric acid with constant stirring. Maintain the temperature between 18-25°C. Stir for an additional 20-30 minutes after the addition is complete to ensure the formation of the disulfuric imidazole salt.[9]

  • Nitration: Gently heat the imidazole salt solution to the desired reaction temperature (e.g., 55-65°C).[7]

  • Slowly add the nitrating mixture (a pre-mixed solution of concentrated sulfuric acid and nitric acid) dropwise to the heated solution. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, maintain the reaction mixture at the specified temperature for the required duration (e.g., 2-5 hours) with continuous stirring to ensure the reaction goes to completion.[6][7]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or a cold sodium hydroxide solution) until the pH is approximately 7. This step should be performed in an ice bath as the neutralization is highly exothermic.

  • The 4-nitroimidazole product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization if necessary.

Synthesis of Substituted 4-Nitroimidazoles

The presence of substituents on the imidazole ring can influence the position of nitration. A common example is the synthesis of 2-methyl-4(5)-nitroimidazole, a precursor for many antibacterial drugs.

Nitration of 2-Methylimidazole

The nitration of 2-methylimidazole also typically employs a mixture of nitric and sulfuric acids, often under more strenuous temperature conditions. The methyl group at the C-2 position sterically and electronically directs the nitration to the C-4/C-5 positions.

Caption: Directing effect of protonation on nitration regioselectivity.

Quantitative Data for 2-Methylimidazole Nitration
Nitrating AgentTemperature (°C)Time (h)Yield (%)Reference
HNO₃ / H₂SO₄100578[10]
NaNO₃ / H₂SO₄125-1404.5-550-52[10]
NaNO₃ / H₂SO₄ (optimized)130Not specified95[11]
HNO₃ / H₂SO₄ (optimized)100Not specified85[11]
HNO₃ / Acetic Anhydride18-203-3.590[10]
Experimental Protocol: Nitration of 2-Methylimidazole

This protocol is based on a reported method for the nitration of 2-methylimidazole.[10]

Materials:

  • 2-Methylimidazole

  • Concentrated Sulfuric Acid (95%)

  • Concentrated Nitric Acid (69%)

  • Water

  • Aqueous Ammonia solution (25%)

Procedure:

  • Slowly add 2-methylimidazole to concentrated sulfuric acid with stirring.

  • After complete dissolution, heat the solution to 70°C.

  • Slowly introduce the nitric acid, allowing for a gradual exotherm.

  • After the addition is complete, raise the temperature to 100°C and hold for 5 hours.

  • Cool the reaction mixture and then dilute it by carefully pouring it into cold water.

  • Neutralize the solution with a 25% aqueous ammonia solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-methyl-4(5)-nitroimidazole.

Post-Nitration Functionalization: N-Alkylation

For many pharmaceutical applications, the synthesized 4-nitroimidazole is further functionalized, most commonly via N-alkylation. This reaction can also present regioselectivity challenges, but specific conditions can favor the formation of the desired 1,4-disubstituted isomer.

General Procedure and Regioselectivity

The alkylation of 4-nitroimidazole is typically performed in a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) using a base (e.g., K₂CO₃ or KOH) to deprotonate the imidazole ring, followed by the addition of an alkylating agent (e.g., an alkyl halide). Studies have shown that for 4-nitroimidazole, alkylation is favored at the N-1 position.[12] The choice of solvent and base, along with temperature, significantly impacts the reaction yield and rate.

Quantitative Data for N-Alkylation of 4-Nitroimidazole

The following data illustrates the effect of reaction conditions on the N-alkylation of 4-nitroimidazole with various alkylating agents. The yields are for the N-1 alkylated product.

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Ethyl BromoacetateK₂CO₃Acetonitrile6085[12]
Benzyl BromideK₂CO₃Acetonitrile6080[12]
Propargyl BromideK₂CO₃Acetonitrile6075[12]
Ethyl BromoacetateK₂CO₃DMF6066
Ethyl BromoacetateKOHDMSORoom TempLow (<28)[12]
Experimental Protocol: N-Alkylation of 4-Nitroimidazole

This is a general protocol for the N-alkylation of 4-nitroimidazole.[12]

Materials:

  • 4-Nitroimidazole

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-nitroimidazole (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add potassium carbonate (approx. 1.1 equivalents) to the solution.

  • Stir the mixture for 15 minutes at room temperature.

  • Add the alkylating agent (1.5-2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Conclusion

The regioselective synthesis of 4-nitroimidazoles is a well-established process that hinges on leveraging the electronic properties of the imidazole ring under strongly acidic conditions. The direct nitration of imidazole with a nitric and sulfuric acid mixture remains the most effective and high-yielding method. For substituted imidazoles, the inherent directing effects of the substituents must be considered. Further functionalization through N-alkylation provides a pathway to a diverse range of derivatives, with conditions optimized to favor the desired N-1 regioisomer. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of these important heterocyclic compounds in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitro-1H-imidazole is a nitroimidazole derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Nitroimidazoles are known for their utility as antimicrobial agents, particularly against anaerobic bacteria and protozoa, and as radiosensitizers for hypoxic tumor cells in cancer therapy. The efficacy and pharmacokinetic profile of these compounds are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its general mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1][2]
CAS Number 13230-03-0[1][2]
Melting Point 161 °C
Boiling Point 382.1 ± 15.0 °C (Predicted)
Density 1.335 ± 0.06 g/cm³ (Predicted)
pKa 8.81 ± 0.10 (Predicted)
LogP 0.571 (Calculated)[2]
Appearance Solid

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of n-Octanol/Water Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Methodology: Shake Flask Method (Following OECD Guideline 107)

  • Pre-equilibration of Solvents: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: A stock solution of this compound is prepared in n-octanol.

  • Partitioning:

    • A known volume of the n-octanol stock solution is added to a known volume of water in a separatory funnel.

    • The funnel is shaken vigorously for a set period (e.g., 15 minutes) to facilitate partitioning.

    • The mixture is then centrifuged to ensure complete phase separation.

  • Analysis: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Solubility is a critical factor influencing a drug's bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Analysis: The concentration of the dissolved compound in the clear aqueous filtrate is quantified by a validated analytical technique, such as HPLC-UV.

  • Result: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound of known concentration is prepared in deionized water. The solution is purged with nitrogen to remove dissolved carbon dioxide.

  • Titration:

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.

Visualizations

Logical Relationship of Physicochemical Properties

The following diagram illustrates the interconnectedness of the core physicochemical properties and their influence on the ADME profile of a drug candidate like this compound.

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_adme ADME Profile Structure This compound C₅H₇N₃O₂ MW Molecular Weight Structure->MW MP Melting Point Structure->MP Solubility Aqueous Solubility Structure->Solubility LogP LogP (Lipophilicity) Structure->LogP pKa pKa (Ionization) Structure->pKa Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion LogP->Absorption Distribution Distribution LogP->Distribution pKa->Absorption Metabolism Metabolism pKa->Metabolism

Interrelation of Molecular Structure and ADME.
General Mechanism of Action: Bioreductive Activation

Nitroimidazoles are prodrugs that require bioreductive activation to exert their cytotoxic effects. This process is particularly efficient in hypoxic environments, such as those found in anaerobic microorganisms and the core of solid tumors.

G cluster_cell Hypoxic Cell Nitroimidazole This compound (R-NO₂) Nitroreductases Nitroreductases (e.g., PFOR, NfsA/B) Nitroimidazole->Nitroreductases Enters Cell NitroRadical Nitro Radical Anion (R-NO₂⁻) Nitroreductases->NitroRadical One-electron reduction ReactiveIntermediates Reactive Nitrogen Species (e.g., R-NO, R-NHOH) NitroRadical->ReactiveIntermediates Further Reduction DNA Cellular DNA ReactiveIntermediates->DNA Interacts with DNADamage DNA Damage (Strand Breaks, Adducts) DNA->DNADamage Causes CellDeath Cell Death (Apoptosis) DNADamage->CellDeath

Bioreductive activation of nitroimidazoles.
Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

G cluster_workflow Experimental Workflow start Synthesis & Purification structure_verification Structural Verification (NMR, MS, IR) start->structure_verification purity Purity Assessment (HPLC, Elemental Analysis) structure_verification->purity melting_point Melting Point Determination purity->melting_point solubility Aqueous Solubility Assay purity->solubility logp LogP Determination purity->logp pka pKa Measurement purity->pka data_analysis Data Analysis & Reporting melting_point->data_analysis solubility->data_analysis logp->data_analysis pka->data_analysis

Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are fundamental for researchers and scientists engaged in the development of nitroimidazole-based therapeutics. A thorough understanding of these properties is paramount for optimizing drug design, predicting in vivo behavior, and ultimately, advancing new chemical entities through the drug development pipeline. The visualizations provided offer a clear framework for understanding the interplay of these properties and the compound's mechanism of action.

References

The Dawn of a New Antimicrobial Era: A Technical History of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of nitroimidazole compounds represent a pivotal moment in the fight against anaerobic bacterial and protozoal infections. From a serendipitous discovery in a soil streptomycete to the synthesis of a portfolio of life-saving drugs, the journey of nitroimidazoles is a testament to scientific ingenuity and perseverance. This in-depth technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data of these crucial antimicrobial agents.

The Genesis: Discovery of Azomycin

The story of nitroimidazoles begins in the early 1950s with the isolation of a promising antimicrobial substance from a strain of Streptomyces by Japanese scientists. This natural product, initially named azomycin, was later identified as 2-nitroimidazole. While showing some antimicrobial activity, the initial attempts to synthesize azomycin proved challenging. However, this discovery ignited a fervent search for synthetic analogues with improved therapeutic properties.

A significant breakthrough in the synthesis of 2-nitroimidazole was later achieved through a process involving the diazotization of 2-aminoimidazole.

Experimental Protocol: Synthesis of 2-Nitroimidazole (Azomycin)

This protocol is based on early patented synthesis methods and represents a foundational approach to producing the core 2-nitroimidazole scaffold.

Materials:

  • 2-aminoimidazole hydrochloride

  • Sodium nitrite (NaNO₂)

  • 40% Fluoboric acid (HBF₄)

  • Copper powder

  • Ethyl acetate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium nitrite in water is slowly added to a solution of 2-aminoimidazole hydrochloride in 40% fluoboric acid, maintaining a low temperature.

  • The resulting mixture is then poured into a larger volume of water containing a significant excess of sodium nitrite and copper powder.

  • The solution is stirred at room temperature for approximately one hour.

  • The pH of the solution is adjusted to 2.0 with hydrochloric acid.

  • The product, 2-nitroimidazole, is extracted from the aqueous solution using ethyl acetate.

  • The ethyl acetate is evaporated, and the resulting crude product is recrystallized from ethanol to yield purified 2-nitroimidazole.[1]

The Rise of a "Miracle Drug": The Development of Metronidazole

The quest for more potent and less toxic nitroimidazole derivatives led researchers at Rhône-Poulenc in France to synthesize a series of compounds in the late 1950s. Among these, a 5-nitroimidazole derivative, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, later named metronidazole, emerged as a highly effective agent against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis.[2] Metronidazole was first commercially introduced in 1960.[3]

A serendipitous observation in 1962 revealed metronidazole's efficacy against anaerobic bacteria when a patient being treated for trichomoniasis also experienced a resolution of their concurrent bacterial gingivitis.[2] This discovery dramatically expanded the therapeutic applications of metronidazole, leading to its widespread use against a variety of anaerobic bacterial infections, including those caused by Bacteroides and Clostridium species.

Experimental Protocol: Synthesis of Metronidazole

The synthesis of metronidazole typically starts with 2-methylimidazole, which is first nitrated and then alkylated.

Materials:

  • 2-methyl-5-nitroimidazole

  • Formic acid (95-99%)

  • Concentrated sulfuric acid

  • Ethylene oxide

Procedure:

  • Acid Mixture Preparation: Formic acid is placed in a reaction vessel and stirred while concentrated sulfuric acid is added, maintaining a temperature of approximately 20°C.[4]

  • Synthesis Reaction: 2-methyl-5-nitroimidazole is added to a reaction tank, followed by the prepared mixed acid.[4] The mixture is stirred and heated to 75-80°C until the 2-methyl-5-nitroimidazole is completely dissolved.[4]

  • Ethylene oxide and a small amount of concentrated sulfuric acid are then added to the reaction mixture to initiate the hydroxylation reaction, which ultimately yields metronidazole.[5]

Elucidating the Mechanism of Action: A Tale of Reduction and DNA Damage

The selective toxicity of nitroimidazoles against anaerobic organisms was a key area of investigation. Early research revealed that these compounds are prodrugs, meaning they are inactive until they are chemically modified within the target organism.

The mechanism of action of nitroimidazoles is a multi-step process that occurs in the low-redox environment characteristic of anaerobic bacteria and protozoa.

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.

  • Reductive Activation: Inside the anaerobe, the nitro group of the drug is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This enzymatic reduction, which does not occur in aerobic environments, generates highly reactive, short-lived nitroso radicals.[][7]

  • DNA Damage: These reactive intermediates are cytotoxic and interact with the microbial DNA, causing a loss of helical structure, strand breakage, and subsequent inhibition of nucleic acid synthesis.[] This ultimately leads to microbial cell death.

Experimental Workflow: Investigating DNA Damage by Reduced Nitroimidazoles

cluster_reduction Drug Reduction cluster_dna DNA Source cluster_analysis Analysis of DNA Damage Electrolytic Reduction Electrolytic Reduction Nitroimidazole Drug Nitroimidazole Drug Electrolytic Reduction->Nitroimidazole Drug reduces Gamma-Radiolysis Gamma-Radiolysis Gamma-Radiolysis->Nitroimidazole Drug reduces E. coli DNA E. coli DNA Measure DNA Activity Measure DNA Activity E. coli DNA->Measure DNA Activity Bacteriophage phiX174 DNA Bacteriophage phiX174 DNA Quantify Strand Breaks Quantify Strand Breaks Bacteriophage phiX174 DNA->Quantify Strand Breaks Nitroimidazole Drug->E. coli DNA interacts with Nitroimidazole Drug->Bacteriophage phiX174 DNA interacts with

Caption: Workflow for studying nitroimidazole-induced DNA damage.

Experiments to elucidate this mechanism involved reducing nitroimidazole drugs in the presence of bacterial and bacteriophage DNA and then assessing the extent of DNA damage.[2] These studies confirmed that the reduction of the nitro group is essential for the drug's cytotoxic effects.

Assessing Antimicrobial Potency: Susceptibility Testing

Determining the in vitro activity of nitroimidazoles against various anaerobic pathogens was crucial for their clinical development. The primary method used for this is antimicrobial susceptibility testing, which determines the minimum inhibitory concentration (MIC) – the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Agar Dilution Method for Anaerobic Bacteria

The agar dilution method is a reference standard for antimicrobial susceptibility testing of anaerobic bacteria.

Materials:

  • Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood

  • Stock solutions of nitroimidazole compounds

  • Anaerobic bacterial isolates

  • Inoculator (e.g., Steers replicator)

  • Anaerobic incubation system (e.g., anaerobic chamber or GasPak jar)

Procedure:

  • Media Preparation: A series of agar plates are prepared, each containing a different, twofold serial dilution of the nitroimidazole compound. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The anaerobic bacterial isolates are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each agar plate, including the control plate, using a replicator.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the nitroimidazole that completely inhibits the visible growth of the bacteria.[8][9][10]

Quantitative Efficacy of Key Nitroimidazole Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several key nitroimidazole compounds against a range of clinically important anaerobic bacteria and protozoa. These values highlight the potent and broad-spectrum activity of this class of drugs.

Table 1: MIC of Nitroimidazoles against Anaerobic Bacteria

OrganismMetronidazole (µg/mL)Tinidazole (µg/mL)Ornidazole (µg/mL)
Bacteroides fragilis0.16 - 2.5--
Clostridium perfringens---
Prevotella melaninogenica---
Fusobacterium nucleatum---

Table 2: MIC of Nitroimidazoles against Protozoa

OrganismMetronidazole (µg/mL)Tinidazole (µg/mL)Ornidazole (µg/mL)Secnidazole (µg/mL)
Trichomonas vaginalis<2 - >2<2 - >2<2<2 - >2
Giardia lamblia-Single 2g dose effectiveSingle 1g dose effective-
Entamoeba histolytica1.5g daily for 10 days effective1.5g daily for 10 days effective1g daily for 10 days effective-

Note: For some protozoa, efficacy is often reported in terms of effective treatment regimens rather than precise MIC values.[11][12] For Trichomonas vaginalis, MIC values are often categorized as susceptible (<2 µg/mL), intermediate (2 µg/mL), or resistant (>2 µg/mL).[13]

The Nitroimidazole Family Expands: Second-Generation Compounds

The success of metronidazole spurred the development of second-generation nitroimidazoles with improved pharmacokinetic profiles, such as longer half-lives, allowing for simpler dosing regimens. Key among these are tinidazole, ornidazole, and secnidazole.

  • Tinidazole: Offers a longer half-life than metronidazole, often allowing for single-dose therapy for certain infections.

  • Ornidazole: Another long-acting nitroimidazole with a similar spectrum of activity to metronidazole.

  • Secnidazole: Possesses a particularly long half-life, making it suitable for single-dose treatment of bacterial vaginosis and trichomoniasis.

Logical Progression of Nitroimidazole Development

Caption: The developmental timeline of nitroimidazole compounds.

The history of nitroimidazole compounds is a compelling narrative of scientific discovery, from the initial identification of a natural product to the rational design of improved synthetic derivatives. Their unique mechanism of action, selectively targeting anaerobic microorganisms, has made them indispensable tools in the treatment of a wide range of infections. The ongoing research in this area continues to explore the full potential of this remarkable class of antimicrobial agents.

References

Methodological & Application

Application Note: HPLC Analysis of 2-Ethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An application note and detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethyl-4-nitro-1H-imidazole are presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive methodology for the quantitative analysis of this compound, crucial for quality control, impurity profiling, and pharmacokinetic studies.

Introduction

This compound is a nitroimidazole derivative of significant interest in pharmaceutical research due to its potential therapeutic applications, stemming from the well-established antimicrobial and antiprotozoal activities of this class of compounds. Accurate and reliable quantitative analysis is paramount for ensuring the quality, safety, and efficacy of any potential drug substance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances.

This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for a range of applications including raw material testing, in-process control, and final product release. The described protocol can also be adapted for the analysis of impurities and for use in pharmacokinetic studies.[1]

Principle of the Method

The method utilizes a reverse-phase HPLC column to separate this compound from potential impurities.[1] The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A mobile phase consisting of a mixture of acetonitrile and an aqueous buffer provides good resolution and peak shape.[1] Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (analytical grade) or Formic acid (for MS-compatible methods)[1]

  • Methanol (HPLC grade, for cleaning)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3. Chromatographic Conditions

ParameterRecommended Conditions
HPLC Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (v/v)
Gradient/Isocratic Isocratic elution with Acetonitrile:Water (e.g., 30:70 v/v) is a good starting point. Gradient elution can be used for impurity profiling.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 310 nm (based on the chromophore of nitroimidazoles)
Injection Volume 10 µL
Run Time Approximately 10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 300 mL of acetonitrile with 700 mL of water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters

The analytical method should be validated according to ICH guidelines. The following parameters are typically assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These are representative values and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (tR) Approximately 4-6 minutes
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm) C->D F Sample Injection D->F E HPLC System Setup (Column, Mobile Phase, Flow Rate) G Chromatographic Separation F->G H UV Detection G->H I Data Acquisition H->I J Peak Integration & Identification I->J K Quantification using Calibration Curve J->K L Report Generation K->L

Caption: Experimental workflow for the HPLC analysis of this compound.

The described reverse-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. Proper method validation is essential to ensure the accuracy and precision of the results for its intended application in a research or drug development setting. This application note serves as a comprehensive guide for scientists and researchers involved in the analysis of this and structurally related nitroimidazole compounds.

References

Application Notes and Protocols for 2-Ethyl-4-nitro-1H-imidazole as a Hypoxic Cell Sensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2-Ethyl-4-nitro-1H-imidazole as a hypoxic cell sensitizer for enhancing the efficacy of radiation therapy. This document outlines the theoretical basis for its application, drawing upon the well-established mechanism of action of nitroimidazole compounds. Detailed protocols for in vitro and in vivo evaluation are provided to guide researchers in assessing the radiosensitizing effects and therapeutic potential of this compound. Due to the limited availability of specific experimental data for this compound, the provided protocols are based on established methodologies for structurally related and well-characterized nitroimidazoles, such as misonidazole and etanidazole. Optimization of these protocols for the specific compound is highly recommended.

Introduction

Tumor hypoxia, a common feature of solid tumors, is a significant factor contributing to resistance to radiotherapy.[1] Hypoxic cells are two to three times more resistant to radiation-induced damage than well-oxygenated cells. Hypoxic cell sensitizers are compounds that selectively increase the radiosensitivity of hypoxic cells, thereby overcoming this resistance and improving the therapeutic ratio of radiation treatment.[2]

Nitroimidazoles are a class of compounds that have been extensively investigated as hypoxic cell sensitizers.[3][4] Their mechanism of action is predicated on their high electron affinity, which allows them to mimic the radiosensitizing effect of molecular oxygen. Under hypoxic conditions, the nitro group of the imidazole ring undergoes bioreduction, leading to the formation of reactive radical species. These species can inflict damage on cellular macromolecules, including DNA, ultimately enhancing radiation-induced cell death.[5]

This document provides a framework for the systematic evaluation of this compound as a potential clinical candidate for hypoxic cell radiosensitization.

Mechanism of Action and Signaling Pathway

The proposed mechanism of action for this compound as a hypoxic cell sensitizer is analogous to other nitroimidazoles.

  • Diffusion and Bioreduction: The relatively small and lipophilic nature of the molecule allows it to diffuse into tissues, including hypoxic regions of tumors. In the low-oxygen environment, intracellular reductases, such as NADPH-cytochrome P450 reductase, reduce the nitro group.

  • Formation of Reactive Species: This one-electron reduction results in the formation of a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, with the concomitant formation of superoxide. This futile cycling prevents the accumulation of toxic metabolites in well-oxygenated normal tissues, conferring selectivity for hypoxic cells.

  • Cellular Damage: In the absence of oxygen, the nitro radical anion can undergo further reduction to form highly reactive nitroso, hydroxylamine, and amine derivatives. These reactive species can covalently bind to cellular macromolecules, including DNA and proteins, leading to strand breaks and adducts that enhance the lethal effects of ionizing radiation.

The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. While nitroimidazole sensitizers do not directly target the HIF-1 pathway, their action complements the effects of radiation in the challenging hypoxic microenvironment where HIF-1 is active.

G cluster_0 Normoxic Cell cluster_1 Hypoxic Cell 2-Ethyl-4-nitro-1H-imidazole_N This compound Nitro_Radical_Anion_N Nitro Radical Anion 2-Ethyl-4-nitro-1H-imidazole_N->Nitro_Radical_Anion_N Reduction Nitro_Radical_Anion_N->2-Ethyl-4-nitro-1H-imidazole_N Re-oxidation Oxygen_N Oxygen Nitro_Radical_Anion_N->Oxygen_N Superoxide_N Superoxide Oxygen_N->Superoxide_N 2-Ethyl-4-nitro-1H-imidazole_H This compound Nitro_Radical_Anion_H Nitro Radical Anion 2-Ethyl-4-nitro-1H-imidazole_H->Nitro_Radical_Anion_H Reduction Reactive_Metabolites Reactive Metabolites (Nitroso, Hydroxylamine) Nitro_Radical_Anion_H->Reactive_Metabolites Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Reactive_Metabolites->Macromolecule_Adducts Cell_Death Enhanced Radiation-Induced Cell Death Macromolecule_Adducts->Cell_Death

Mechanism of this compound

Data Presentation

As specific experimental data for this compound is not publicly available, the following tables are presented as templates for data acquisition and presentation. The expected values are based on data from other nitroimidazole compounds.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineConditionIC50 (µM)
e.g., HeLaNormoxic (21% O₂)>1000
Hypoxic (0.1% O₂)100 - 500
e.g., HT29Normoxic (21% O₂)>1000
Hypoxic (0.1% O₂)150 - 600

Table 2: In Vitro Radiosensitization by this compound

Cell LineCompound Concentration (mM)Radiation Dose (Gy)Surviving FractionSensitizer Enhancement Ratio (SER)
e.g., V79020.51.0
120.31.5 - 2.0
040.11.0
140.041.5 - 2.0

Experimental Protocols

The following are detailed protocols for the evaluation of this compound.

Synthesis of this compound

A regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles has been described. A general procedure is as follows:

  • To a solution of 4-nitroimidazole in a suitable solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent, in this case, an ethyl halide (e.g., ethyl iodide or ethyl bromide), dropwise to the reaction mixture.

  • The reaction can be heated to accelerate the conversion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation

G Cell_Culture Cell Culture (e.g., HeLa, HT29) Drug_Treatment Treat with this compound Cell_Culture->Drug_Treatment Incubation Incubate under Normoxic (21% O₂) or Hypoxic (e.g., <0.1% O₂) conditions Drug_Treatment->Incubation Irradiation Irradiation (e.g., 0-8 Gy) Incubation->Irradiation Clonogenic_Assay Clonogenic Survival Assay Irradiation->Clonogenic_Assay Data_Analysis Data Analysis (Calculate SER) Clonogenic_Assay->Data_Analysis

In Vitro Experimental Workflow
  • Select appropriate cancer cell lines (e.g., HeLa, HT29, V79).

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • For hypoxic conditions, place cell cultures in a modular incubator chamber.

  • Flush the chamber with a gas mixture of 5% CO₂, 95% N₂, and <10 ppm O₂ to achieve the desired low oxygen tension (e.g., 0.1% O₂).

  • Alternatively, use a hypoxia workstation that maintains a constant low oxygen environment.

  • Seed cells in 96-well plates at an appropriate density.

  • Allow cells to attach overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Replace the medium with the drug-containing medium.

  • Incubate the plates under both normoxic and hypoxic conditions for a specified duration (e.g., 24-72 hours).

  • Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both conditions.

  • Seed a known number of cells into 60 mm dishes.

  • Allow cells to attach.

  • Treat the cells with various concentrations of this compound for a predetermined time before irradiation.

  • Expose the cells to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • After irradiation, wash the cells, and replace the medium with fresh, drug-free medium.

  • Incubate the dishes for 10-14 days to allow for colony formation.

  • Fix and stain the colonies with crystal violet.

  • Count the colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment group.

  • Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to produce a given level of cell killing in the absence of the drug by the dose required for the same level of killing in the presence of the drug.

In Vivo Evaluation
  • Use immunodeficient mice (e.g., nude or SCID) for xenograft tumor models.

  • Inject a suspension of cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, this compound alone, radiation alone, and combination).

  • Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined time before irradiation to allow for tumor penetration.

  • Irradiate the tumors with a single or fractionated dose of radiation.

  • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

  • Calculate the tumor volume using the formula: (length x width²)/2.

  • Monitor the body weight and general health of the animals throughout the experiment.

  • Euthanize the animals when the tumors reach a predetermined endpoint size or if they show signs of distress.

  • Plot tumor growth curves for each treatment group.

  • Determine the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a certain size compared to the control group.

  • Assess the statistical significance of the differences between the treatment groups.

Concluding Remarks

This compound holds promise as a hypoxic cell sensitizer based on its chemical structure and the well-documented activity of related nitroimidazole compounds. The protocols detailed in this document provide a robust framework for its preclinical evaluation. It is imperative to conduct thorough in vitro and in vivo studies to determine its efficacy, toxicity, and pharmacokinetic profile to ascertain its potential for clinical translation in combination with radiotherapy for the treatment of solid tumors. Researchers are strongly encouraged to optimize the provided protocols to suit their specific experimental conditions and cell models.

References

Application Notes and Protocols for N-Alkylation of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-nitroimidazole, a critical transformation in the synthesis of various biologically active compounds. The methodologies outlined below are based on established literature procedures and offer options for conventional alkylation and phase-transfer catalysis.

Introduction

N-alkylation of the imidazole ring is a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. 4-Nitroimidazole and its N-alkylated derivatives are important intermediates and core structures in a range of therapeutic agents, exhibiting antibacterial, antiviral, and anticancer activities.[1][2][3] The regioselectivity of alkylation is a key consideration, with the N-1 position being the favored site of alkylation for 4-nitroimidazole under various conditions.

Experimental Protocols

Two primary methods for the N-alkylation of 4-nitroimidazole are detailed below. The choice of method will depend on the specific alkylating agent, desired reaction conditions, and available resources.

Method 1: Conventional N-Alkylation with Alkyl Halides

This protocol describes a general and widely used method for the N-alkylation of 4-nitroimidazole using an alkyl halide in the presence of a base. The reaction conditions can be optimized for specific substrates.

Materials:

  • 4-Nitroimidazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in the chosen solvent (acetonitrile is often preferred for higher yields), add the base (potassium carbonate, 1.1 equivalents).

  • Stirring: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the imidazole nitrogen.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 to 2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C for acetonitrile) and monitor the progress by TLC. Reaction times can vary from one to three hours.

  • Work-up (for Acetonitrile):

    • Once the reaction is complete (as indicated by TLC), evaporate the solvent under reduced pressure.

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Work-up (for DMF or DMSO):

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Concentrate the dried organic solution in vacuo.

    • Purify the resulting residue by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent (e.g., 9:1 EtOAc/hexane).

Method 2: Solid-Liquid Phase-Transfer Catalysis (PTC)

This method offers an efficient alternative, often with shorter reaction times and milder conditions, by employing a phase-transfer catalyst to facilitate the reaction between the solid inorganic base and the organic-soluble reactants.[4]

Materials:

  • 4(5)-Nitroimidazole (or 2-methyl-4(5)-nitroimidazole)

  • Alkyl halide (e.g., ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile or Ethyl acetate

  • Ethyl acetate for extraction

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • TLC apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methyl-4(5)-nitroimidazole (1 equivalent), the alkyl halide (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.02 equivalents).[4]

  • Solvent Addition: Add acetonitrile or ethyl acetate as the solvent.[4]

  • Reaction: Stir the mixture vigorously and heat to 70-80 °C.[4] Monitor the reaction by TLC. A typical reaction time is around 30 minutes.[4]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.[4]

    • Filter off the inorganic salts and wash them with the reaction solvent (e.g., acetonitrile).[4]

    • Combine the filtrate and the washings.

  • Purification:

    • Evaporate the solvent from the combined filtrate under reduced pressure.[4]

    • The resulting crude product can be further purified if necessary, often by recrystallization or column chromatography.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-alkylation of 4-nitroimidazole with various alkylating agents.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl bromoacetateK₂CO₃CH₃CN601.585
Allyl bromideK₂CO₃CH₃CN60276
Propargyl bromideK₂CO₃CH₃CN60278
2-BromoacetophenoneK₂CO₃CH₃CN60182
Methyl iodideK₂CO₃CH₃CN60366
Ethyl chloroacetateK₂CO₃CH₃CN70-800.593[4]
n-Butyl bromideK₂CO₃CH₃CN70-800.595[4]
Benzyl chlorideK₂CO₃DMF110-120-High[5]

Note: Yields are for the N-1 alkylated product of 4-nitroimidazole or 2-methyl-4(5)-nitroimidazole as specified in the reference.

Mandatory Visualizations

General Workflow for N-Alkylation of 4-Nitroimidazole

N_Alkylation_Workflow General Workflow for N-Alkylation of 4-Nitroimidazole cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Start reagents Combine 4-Nitroimidazole, Base (e.g., K2CO3), and Solvent (e.g., CH3CN) start->reagents stir Stir at Room Temperature (15 min) reagents->stir add_alkyl Add Alkyl Halide stir->add_alkyl heat Heat Reaction Mixture (e.g., 60°C) add_alkyl->heat monitor Monitor by TLC heat->monitor quench Quench/Solvent Removal monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry purify Purify by Column Chromatography dry->purify end N-Alkylated Product purify->end PTC_Mechanism Simplified Mechanism of Phase-Transfer Catalysis base Inorganic Base (K2CO3) imidazole_anion 4-Nitroimidazolide Anion base->imidazole_anion Deprotonates 4-Nitroimidazole catalyst_aq Catalyst (Q+X-) imidazole_anion->catalyst_aq Anion Exchange catalyst_org Ion Pair (Q+Im-) catalyst_aq->catalyst_org Transfers to Organic Phase alkyl_halide Alkyl Halide (R-X) product N-Alkylated Product (R-Im) alkyl_halide->product Alkylation catalyst_org->catalyst_aq Returns to Aqueous Phase catalyst_org->product

References

Application Notes and Protocols: 2-Ethyl-4-nitro-1H-imidazole in Radiotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor hypoxia, or low oxygen levels in solid tumors, is a significant factor contributing to resistance to radiotherapy.[1][2][3] Hypoxic cells are less susceptible to the DNA-damaging effects of ionizing radiation, which relies on the presence of oxygen to "fix" radiation-induced damage. Nitroimidazoles are a class of compounds that have been extensively investigated as radiosensitizers due to their ability to mimic oxygen and selectively target hypoxic tumor cells.[1][2] This document provides detailed application notes and protocols for the investigation of 2-Ethyl-4-nitro-1H-imidazole, a representative 2-nitroimidazole compound, in radiotherapy research.

The general mechanism of action for 2-nitroimidazoles involves their bioreductive activation under hypoxic conditions.[4][5] In low-oxygen environments, the nitro group of the imidazole ring undergoes a series of one-electron reductions, leading to the formation of highly reactive radical anions. These reactive species can then covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and sensitization of the cells to radiation.[3][4] In contrast, under normoxic (normal oxygen) conditions, the radical anion is rapidly re-oxidized back to the parent compound, thus sparing healthy, well-oxygenated tissues.[3]

Mechanism of Action: A Generalized Pathway

The proposed mechanism of action for 2-nitroimidazoles like this compound as hypoxia-activated radiosensitizers is depicted in the following signaling pathway.

mechanistic_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) 2_ENI This compound 2_ENI_normoxia This compound 2_ENI->2_ENI_normoxia Diffusion 2_ENI_hypoxia This compound 2_ENI->2_ENI_hypoxia Diffusion Radical_Anion_normoxia Radical Anion 2_ENI_normoxia->Radical_Anion_normoxia Reduction Reoxidation Reoxidation Radical_Anion_normoxia->Reoxidation Reoxidation->2_ENI_normoxia Parent Compound O2 O2 O2->Reoxidation Radical_Anion_hypoxia Radical Anion 2_ENI_hypoxia->Radical_Anion_hypoxia Reduction Reactive_Intermediates Reactive Intermediates Radical_Anion_hypoxia->Reactive_Intermediates Further Reduction Macromolecule_Binding Macromolecule Binding (DNA, Proteins) Reactive_Intermediates->Macromolecule_Binding Cell_Death Cell Death & Radiosensitization Macromolecule_Binding->Cell_Death

Caption: Bioreductive activation of this compound under hypoxic conditions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a representative 2-nitroimidazole compound, based on reported values for similar molecules in preclinical studies.

ParameterCell LineConditionValueReference
IC50 (µM) FaDuNormoxia>1000[4]
FaDuHypoxia (<0.1% O2)150[4]
A549Normoxia>1000[4]
A549Hypoxia (<0.1% O2)250[4]
Sensitizer Enhancement Ratio (SER) Glioblastoma CellsHypoxia1.5 - 2.0[1]
Lymphoma CellsHypoxia1.8 - 2.5[1]
Tumor Growth Delay Xenograft ModelRadiotherapy Alone10 daysN/A
Xenograft ModelRadiotherapy + 2-ENI25 daysN/A

Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay

This assay is the gold standard for determining the radiosensitizing effect of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., FaDu, A549)

  • Complete cell culture medium

  • This compound (2-ENI) stock solution

  • Hypoxia chamber or incubator with controlled O2 levels

  • X-ray irradiator

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a density determined to yield 50-100 colonies per well in the untreated control group. Allow cells to attach overnight.

  • Drug Treatment: Treat the cells with varying concentrations of 2-ENI or vehicle control for a predetermined time (e.g., 2-4 hours) before irradiation.

  • Hypoxic/Normoxic Incubation: Place the plates in either a normoxic (20% O2) or hypoxic (<1% O2) incubator for the duration of the drug treatment.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, replace the drug-containing medium with fresh complete medium and return the plates to a normoxic incubator. Allow colonies to form for 10-14 days.

  • Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. Plot the survival curves and determine the Sensitizer Enhancement Ratio (SER).

Protocol 2: In Vivo Tumor Growth Delay Study

This protocol evaluates the efficacy of 2-ENI in combination with radiotherapy in a preclinical tumor model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for xenograft implantation

  • This compound (2-ENI) formulation for in vivo administration

  • Small animal irradiator

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, 2-ENI alone, Radiation alone, 2-ENI + Radiation).

  • Drug Administration: Administer 2-ENI or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before irradiation.

  • Tumor Irradiation: Anesthetize the mice and locally irradiate the tumors with a single or fractionated dose of radiation.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot tumor growth curves for each treatment group. Calculate the tumor growth delay, which is the time it takes for tumors in the treatment groups to reach a certain size compared to the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel radiosensitizing agent like this compound.

experimental_workflow Start Start: Novel Compound In_Vitro_Screening In Vitro Screening (Cytotoxicity, Clonogenic Assay) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Western Blot, Flow Cytometry) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth Delay) Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Studies In Vivo Toxicity Studies In_Vivo_Efficacy->Toxicity_Studies Lead_Optimization Lead Optimization? Toxicity_Studies->Lead_Optimization Lead_Optimization->Start No Preclinical_Development Preclinical Candidate Lead_Optimization->Preclinical_Development Yes

References

Application of 2-Nitroimidazoles in Cancer Therapy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-nitroimidazoles in cancer therapy, focusing on their role as hypoxia-activated prodrugs (HAPs) and radiosensitizers. Detailed protocols for key experiments, quantitative data from preclinical and clinical studies, and visualizations of the underlying mechanisms and workflows are presented to guide researchers in this field.

Introduction to 2-Nitroimidazoles in Oncology

Tumor hypoxia, a state of low oxygen tension, is a hallmark of solid tumors and a major contributor to resistance to conventional cancer therapies such as radiation and chemotherapy. 2-Nitroimidazoles are a class of compounds that can be selectively activated under hypoxic conditions, making them ideal candidates for targeting the resistant hypoxic fraction of tumors. Their application in oncology spans three main areas:

  • Hypoxia Imaging Agents: Radiolabeled 2-nitroimidazoles, such as [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO), are used in positron emission tomography (PET) to non-invasively identify and quantify hypoxic regions in tumors. This allows for patient stratification and monitoring of treatment response.

  • Hypoxic Cell Radiosensitizers: Compounds like nimorazole and etanidazole increase the sensitivity of hypoxic tumor cells to radiation therapy. By mimicking the effect of oxygen, they "fix" radiation-induced DNA damage, leading to enhanced tumor cell killing.

  • Hypoxia-Activated Prodrugs (HAPs): These are inactive compounds that are converted to potent cytotoxic agents upon bioreduction in hypoxic environments. Evofosfamide (TH-302) is a prime example, releasing a DNA-alkylating agent specifically in hypoxic tumor cells.

Mechanism of Action: Bioreductive Activation

The selective action of 2-nitroimidazoles hinges on their bioreductive activation. In low-oxygen environments, the nitro group of the 2-nitroimidazole molecule undergoes a one-electron reduction catalyzed by intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase. This forms a nitro radical anion. In well-oxygenated tissues, this radical is rapidly re-oxidized back to the parent compound with the formation of superoxide. However, under hypoxic conditions, the radical anion undergoes further reduction to form reactive nitroso and hydroxylamine intermediates. These highly reactive species can then covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity or radiosensitization.[1][2]

cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) 2-Nitroimidazole_N 2-Nitroimidazole (Prodrug) Radical_Anion_N Nitro Radical Anion 2-Nitroimidazole_N->Radical_Anion_N One-electron reduction (Reductases) Radical_Anion_N->2-Nitroimidazole_N Rapid re-oxidation O2_N O2 Superoxide O2- (Superoxide) O2_N->Superoxide e- 2-Nitroimidazole_H 2-Nitroimidazole (Prodrug) Radical_Anion_H Nitro Radical Anion 2-Nitroimidazole_H->Radical_Anion_H One-electron reduction (Reductases) Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical_Anion_H->Reactive_Intermediates Further reduction Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Reactive_Intermediates->Macromolecule_Adducts Covalent binding Cellular_Effect Cytotoxicity / Radiosensitization Macromolecule_Adducts->Cellular_Effect

Bioreductive activation of 2-nitroimidazoles.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent 2-nitroimidazole compounds from preclinical and clinical studies.

Table 1: Preclinical Efficacy of 2-Nitroimidazole Derivatives
CompoundCell LineAssay TypeConditionIC50 / SERReference
Evofosfamide (TH-302) H460Cell ProliferationAnoxia< 0.1 µM[3]
H460Cell ProliferationNormoxia> 100 µM[3]
HT29Cell ProliferationAnoxia~1 µM[3]
HT29Cell ProliferationNormoxia> 100 µM[3]
Misonidazole EMT6/RoCytotoxicityHypoxia~1.5 mM[4]
SR-2508 EMT6/RoCytotoxicityHypoxia~4.5 mM[4]
IAZA FaDuClonogenic SurvivalHypoxia (<0.1% O₂)~100 µM[1]
FAZA FaDuClonogenic SurvivalHypoxia (<0.1% O₂)> 200 µM[1]
RK-28 HeLa S3RadiosensitizationHypoxiaSER = 1.56 (1 mM)[5]
V79RadiosensitizationHypoxiaSER = 1.84 (1 mM)[5]
TX-1877 -RadiosensitizationHypoxiaER > 1.60 (1 mM)[6]

IC50: Half-maximal inhibitory concentration; SER: Sensitizer Enhancement Ratio; ER: Enhancement Ratio.

Table 2: Clinical Trial Data for Nimorazole in Head and Neck Squamous Cell Carcinoma (HNSCC)
TrialPhaseTreatment ArmsNo. of PatientsPrimary EndpointKey FindingsReference
DAHANCA 5 IIIRadiotherapy + Nimorazole vs. Radiotherapy + Placebo422Loco-regional controlImproved 5-year loco-regional control with nimorazole (49% vs. 33%). No significant improvement in overall survival.[7]
NIMRAD IIIIMRT + Nimorazole vs. IMRT + Placebo338Freedom from loco-regional progression (FFLRP) in hypoxic tumorsNo significant improvement in FFLRP or overall survival in the hypoxic or overall population. Increased nausea with nimorazole.[8][9][10]
Phase II (CHART) IICHART + Nimorazole61Loco-regional control2-year loco-regional control of 55%. Suggests a positive effect of nimorazole with accelerated radiotherapy.[11]

IMRT: Intensity-Modulated Radiation Therapy; CHART: Continuous Hyperfractionated Accelerated Radiation Therapy.

Table 3: Clinical Trial Data for Evofosfamide (TH-302)
TrialPhaseCancer TypeTreatment ArmsNo. of PatientsPrimary EndpointKey FindingsReference
MAESTRO IIIPancreatic AdenocarcinomaGemcitabine + Evofosfamide vs. Gemcitabine + Placebo693Overall Survival (OS)Did not meet primary endpoint (OS: 8.7 vs. 7.6 months, p=0.0589).[12][13][14]
TH-CR-406/SARC021 IIISoft Tissue SarcomaDoxorubicin + Evofosfamide vs. Doxorubicin alone640Overall Survival (OS)Did not meet primary endpoint (HR for survival: 1.06).[12][14][15]

Experimental Protocols

Detailed methodologies for key experiments involving 2-nitroimidazoles are provided below.

Protocol for Pimonidazole Immunohistochemistry (IHC) for Hypoxia Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for detecting hypoxic regions in FFPE tumor sections using pimonidazole.

Materials:

  • Pimonidazole hydrochloride (e.g., Hypoxyprobe™-1)

  • Sterile saline or PBS

  • FFPE tumor sections on charged slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., Tris/borate/EDTA pH 8.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., PBS with 5% normal goat serum)

  • Anti-pimonidazole primary antibody (e.g., mouse MAb1)

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Pimonidazole Administration (In Vivo):

    • Prepare a solution of pimonidazole hydrochloride at 30 mg/mL in sterile saline or PBS.

    • Inject the animal (e.g., mouse) with 60 mg/kg of the pimonidazole solution via intravenous or intraperitoneal injection.

    • Allow the pimonidazole to circulate for 60-90 minutes before sacrificing the animal and excising the tumor.

    • Fix the tumor in 10% neutral buffered formalin and process for paraffin embedding.

  • Immunohistochemical Staining:

    • Deparaffinize and rehydrate the FFPE sections through xylene and graded ethanol to water.

    • Perform heat-induced antigen retrieval according to the manufacturer's instructions (e.g., using a steamer or water bath).

    • Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

    • Wash sections with PBS.

    • Block non-specific binding by incubating with blocking buffer for 30-60 minutes.

    • Incubate with the primary anti-pimonidazole antibody (e.g., diluted 1:400 in blocking buffer) for 60 minutes at room temperature or overnight at 4°C.[16]

    • Wash sections with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash sections with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash sections with PBS.

    • Develop the signal with DAB substrate until the desired brown staining intensity is reached.

    • Counterstain with hematoxylin.

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Visualization and Analysis: Hypoxic regions will appear as brown staining. The intensity and distribution of the staining can be qualitatively assessed or quantitatively analyzed using image analysis software.

Protocol for In Vitro Clonogenic Survival Assay to Assess Radiosensitizing Effect

This assay determines the ability of a 2-nitroimidazole compound to enhance the killing of cancer cells by ionizing radiation under hypoxic conditions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Nitroimidazole compound of interest

  • Hypoxia chamber or incubator (e.g., 1% O₂)

  • Radiation source (e.g., X-ray irradiator)

  • 6-well plates or culture flasks

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 6-well plates at a density that will result in 50-150 colonies per well after treatment (this needs to be optimized for each cell line and radiation dose).

  • Drug Treatment and Hypoxia Induction:

    • Allow cells to attach overnight.

    • Replace the medium with fresh medium containing the desired concentration of the 2-nitroimidazole compound or vehicle control.

    • Place the plates in a hypoxia chamber for a sufficient time to induce hypoxia (e.g., 4-6 hours).

  • Irradiation:

    • While still under hypoxic conditions, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • A parallel set of plates with and without the drug should be kept as non-irradiated controls.

  • Colony Formation:

    • After irradiation, return the plates to a normoxic incubator.

    • Replace the drug-containing medium with fresh, drug-free medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

Data Analysis:

  • Calculate the plating efficiency (PE) for the non-irradiated control group.

  • Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies counted) / (number of cells seeded x PE).

  • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.

  • The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., 10% survival) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

cluster_workflow Clonogenic Survival Assay Workflow start Start seed_cells Seed Cells in 6-well plates start->seed_cells attach Allow cells to attach overnight seed_cells->attach add_drug Add 2-nitroimidazole or vehicle attach->add_drug hypoxia Induce Hypoxia (e.g., 1% O2) add_drug->hypoxia irradiate Irradiate with varying doses hypoxia->irradiate normoxia Return to Normoxia irradiate->normoxia fresh_medium Replace with fresh medium normoxia->fresh_medium incubate Incubate for 10-14 days fresh_medium->incubate stain Fix and Stain with Crystal Violet incubate->stain count Count Colonies stain->count analyze Analyze Data (Calculate SER) count->analyze end End analyze->end

Workflow for clonogenic survival assay.
Protocol for In Vivo Efficacy Study of a Hypoxia-Activated Prodrug (HAP)

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a 2-nitroimidazole-based HAP in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • Hypoxia-activated prodrug (HAP)

  • Vehicle for HAP administration

  • Calipers for tumor measurement

  • Anesthetic for animal procedures

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3]

  • Drug Administration:

    • Administer the HAP or vehicle to the respective groups according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage). The dose and schedule should be based on prior toxicity studies.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.

    • At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., immunohistochemistry for hypoxia and apoptosis markers).

Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.

  • Analyze body weight data to assess toxicity.

  • Survival curves can be generated if the endpoint is based on survival.

cluster_workflow_invivo In Vivo HAP Efficacy Study Workflow start Start implant Implant Tumor Cells Subcutaneously start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize administer_drug Administer HAP or Vehicle randomize->administer_drug monitor_efficacy Monitor Tumor Volume and Body Weight administer_drug->monitor_efficacy endpoint Endpoint Reached monitor_efficacy->endpoint analyze Analyze Data (TGI, Survival) endpoint->analyze end End analyze->end

Workflow for in vivo HAP efficacy study.

Conclusion

2-Nitroimidazoles represent a versatile class of compounds with significant potential in cancer therapy. Their ability to selectively target the hypoxic tumor microenvironment addresses a key challenge in oncology. The protocols and data presented here provide a foundation for researchers to explore and develop novel 2-nitroimidazole-based therapeutics and imaging agents. Further research is warranted to optimize the efficacy and minimize the toxicity of these compounds, with the ultimate goal of improving outcomes for cancer patients.

References

Application Notes and Protocols: Synthesis of 2-Nitroimidazole Derivatives for PET Imaging of Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 2-nitroimidazole derivatives as Positron Emission Tomography (PET) imaging agents for detecting tumor hypoxia.

Introduction

Tumor hypoxia, a condition of low oxygen levels in solid tumors, is a critical factor in cancer progression and resistance to therapy.[1][2] Non-invasive imaging of hypoxic regions can provide valuable diagnostic and prognostic information, guiding personalized treatment strategies. 2-Nitroimidazole derivatives are a class of compounds that are selectively retained in hypoxic cells, making them excellent candidates for developing PET tracers.[2][3] When labeled with a positron-emitting radionuclide such as fluorine-18 (¹⁸F), these tracers allow for the visualization and quantification of tumor hypoxia in vivo.[4][5] This document outlines the synthesis, radiolabeling, and preclinical evaluation of several 2-nitroimidazole-based PET tracers.

Mechanism of Hypoxia-Selective Trapping

The selective accumulation of 2-nitroimidazole derivatives in hypoxic tissues is based on a bioreductive activation mechanism.[6] In cells, the nitro group of the 2-nitroimidazole molecule undergoes a one-electron reduction catalyzed by nitroreductases, forming a nitro radical anion.[3][7] In well-oxygenated (normoxic) cells, this radical anion is rapidly re-oxidized back to the parent compound, which can then diffuse out of the cell.[7][8] However, under hypoxic conditions, the lack of oxygen allows for further reduction of the nitro radical anion to reactive intermediates like nitroso and hydroxylamine species.[4][9] These reactive species can then covalently bind to intracellular macromolecules, such as proteins and glutathione, leading to their trapping and accumulation within the hypoxic cells.[2][10] This differential trapping forms the basis for the hypoxia-specific signal observed in PET imaging.

G cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell 2-NI_normoxia 2-Nitroimidazole (Tracer) Radical_Anion_normoxia Nitro Radical Anion 2-NI_normoxia->Radical_Anion_normoxia Nitroreductase Reoxidation Re-oxidation (O₂ present) Radical_Anion_normoxia->Reoxidation Reoxidation->2-NI_normoxia Diffusion out 2-NI_hypoxia 2-Nitroimidazole (Tracer) Radical_Anion_hypoxia Nitro Radical Anion 2-NI_hypoxia->Radical_Anion_hypoxia Nitroreductase Further_Reduction Further Reduction (O₂ absent) Radical_Anion_hypoxia->Further_Reduction Reactive_Intermediates Reactive Intermediates Further_Reduction->Reactive_Intermediates Macromolecules Cellular Macromolecules Reactive_Intermediates->Macromolecules Covalent Binding Trapped_Tracer Trapped Tracer Macromolecules->Trapped_Tracer Tracer_entry Tracer Diffusion into Cell Tracer_entry->2-NI_normoxia Tracer_entry->2-NI_hypoxia G Start Starting Material (e.g., 2-Nitroimidazole) Precursor_Synth Multi-step Chemical Synthesis Start->Precursor_Synth Precursor Labeling Precursor Precursor_Synth->Precursor Radiolabeling ¹⁸F-Radiolabeling Precursor->Radiolabeling Purification Purification (e.g., HPLC, SPE) Radiolabeling->Purification Final_Tracer Purified Radiotracer Purification->Final_Tracer QC Quality Control Final_Tracer->QC G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Radiotracer Purified Radiotracer Stability Stability in Saline/Serum Radiotracer->Stability LogP Lipophilicity (LogP) Radiotracer->LogP Cell_Uptake Cellular Uptake (Normoxic vs. Hypoxic) Radiotracer->Cell_Uptake Biodistribution Biodistribution in Tumor-bearing Animals Radiotracer->Biodistribution PET_Imaging MicroPET/CT Imaging Biodistribution->PET_Imaging Metabolite Metabolite Analysis Biodistribution->Metabolite

References

Application Notes and Protocols: Experimental Use of Nitroimidazoles Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of nitroimidazole compounds against anaerobic bacteria. Nitroimidazoles are a critical class of antimicrobial agents that are selectively toxic to anaerobic and microaerophilic organisms. Their efficacy relies on the reduction of their nitro group within the low redox potential environment of these bacteria, leading to the formation of cytotoxic radicals that disrupt DNA synthesis and induce cell death.[1][][3][4][5] This document outlines the mechanism of action, key experimental protocols for in vitro and in vivo assessment, and quantitative data on the activity of various nitroimidazoles.

Mechanism of Action

Nitroimidazoles are prodrugs that passively diffuse into bacterial cells.[4][6] In the anaerobic environment of susceptible bacteria, low-redox potential electron-transfer proteins, such as ferredoxin, donate an electron to the nitro group of the drug.[1][4] This reduction forms a highly reactive nitroso free radical that interacts with and damages bacterial DNA, leading to strand breakage and cell death.[1][3][5] This activation process is specific to anaerobic cells because in aerobic environments, oxygen competes for the electron, preventing the formation of the cytotoxic radical.[1][4]

Resistance to nitroimidazoles in anaerobic bacteria can arise through several mechanisms, most notably through the expression of nim genes.[1][7] These genes encode nitroimidazole reductases that convert the nitroimidazole into an inactive amine derivative, preventing the formation of the cytotoxic radical.[1][7][8] Other resistance mechanisms include decreased drug uptake and altered metabolic pathways that limit the reduction of the nitroimidazole.[1][9]

Nitroimidazole_Mechanism_of_Action cluster_bacterium Anaerobic Bacterium cluster_resistance Resistance Mechanism Nitroimidazole_prodrug Nitroimidazole (Prodrug) Activation Reduction by low-redox proteins (e.g., Ferredoxin) Nitroimidazole_prodrug->Activation Passive Diffusion Radical Reactive Nitroso Radical Activation->Radical e- transfer Inactivation Nitroimidazole Reductase Activation->Inactivation Competition for prodrug DNA_Damage DNA Strand Breakage & Damage Radical->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death nim_genes nim genes nim_genes->Inactivation Encode Inactive_Metabolite Inactive Amine Metabolite Inactivation->Inactive_Metabolite

Caption: Mechanism of action and resistance pathway for nitroimidazoles in anaerobic bacteria.

Data Presentation: In Vitro Activity of Nitroimidazoles

The following tables summarize the minimum inhibitory concentrations (MIC) and 50% effective dose (ED50) for various nitroimidazoles against common anaerobic bacteria. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitroimidazoles against Anaerobic Bacteria

NitroimidazoleBacteroides fragilisClostridium perfringensFusobacterium necrophorumReference
Metronidazole≤1.0 µg/mL≤1.0 µg/mL≤1.0 µg/mL[10]
Tinidazole≤1.0 µg/mL≤1.0 µg/mL≤1.0 µg/mL[10]
Ornidazole≤1.0 µg/mL≤1.0 µg/mL≤1.0 µg/mL[10]
Satranidazole0.25 µg/mL Not ReportedNot Reported[10]

Note: MIC90 values are presented, representing the concentration required to inhibit the growth of 90% of the tested isolates. Satranidazole shows four-fold greater in vitro activity against a collection of 50 clinical anaerobic isolates compared to metronidazole, tinidazole, and ornidazole.[10]

Table 2: In Vivo Efficacy of Nitroimidazoles in a Murine Infection Model

NitroimidazoleED50 (mg/kg) in fatal Fusobacterium necrophorum infectionReference
Metronidazole11.31 ± 1.99[10]
Tinidazole13.19 ± 2.39[10]
Ornidazole8.70 ± 2.21[10]
Satranidazole2.1 ± 0.62 [10]
Clindamycin7.10 ± 1.73[10]

Note: The ED50 represents the dose required to protect 50% of the animals from a lethal infection. Satranidazole demonstrated significantly greater in vivo efficacy in this model compared to other tested nitroimidazoles.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][11][12][13]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.[11][12]

Materials:

  • Wilkins-Chalgren agar or Brucella agar supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood.

  • Nitroimidazole stock solutions of known concentrations.

  • Anaerobic bacterial isolates and quality control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741).

  • Anaerobic chamber or jars with gas-generating systems.

  • Inoculator (e.g., Steers replicator).

  • 0.5 McFarland turbidity standard.

Procedure:

  • Media Preparation: Prepare molten agar and cool to 50°C. Add the appropriate volume of nitroimidazole stock solution to achieve the desired final concentrations in a series of agar plates (typically two-fold dilutions). Also, prepare a drug-free control plate.

  • Inoculum Preparation: Culture the anaerobic bacteria on supplemented Brucella agar for 24-48 hours in an anaerobic environment. Suspend several colonies in a suitable broth (e.g., thioglycolate) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 10⁸ CFU/mL.

  • Inoculation: Using an inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Result Interpretation: The MIC is the lowest concentration of the nitroimidazole that completely inhibits visible growth of the bacteria.

Agar_Dilution_Workflow Start Start Prepare_Agar Prepare Agar Plates with Serial Dilutions of Nitroimidazole Start->Prepare_Agar Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspensions Prepare_Agar->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate in Anaerobic Conditions (48h, 37°C) Inoculate->Incubate Read_Results Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using the agar dilution method.

Protocol 2: In Vivo Efficacy Assessment in a Murine Subcutaneous Abscess Model

This model is used to evaluate the ability of a nitroimidazole to reduce the bacterial load in a localized anaerobic infection.[10]

Materials:

  • Female mice (e.g., BALB/c, 18-20 g).

  • Anaerobic bacterial strain (e.g., Bacteroides fragilis).

  • Sterile brain heart infusion broth supplemented with hemin and vitamin K1.

  • Sterile cytodex beads.

  • Nitroimidazole compound for administration (oral or parenteral).

  • Syringes and needles.

  • Tissue homogenizer.

  • Agar plates for bacterial enumeration.

Procedure:

  • Inoculum Preparation: Grow the Bacteroides fragilis strain in supplemented brain heart infusion broth under anaerobic conditions. Mix the bacterial culture with sterile cytodex beads to create the inoculum for abscess formation.

  • Infection: Anesthetize the mice and inject the bacterial inoculum subcutaneously in the flank region.

  • Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with the nitroimidazole compound. Administer the drug at various doses (e.g., 10, 50, 100 mg/kg) via the desired route (e.g., oral gavage) for a set number of days. Include a vehicle control group.

  • Abscess Excision and Homogenization: At the end of the treatment period, euthanize the mice and aseptically excise the abscesses. Weigh the abscesses and homogenize them in sterile saline.

  • Bacterial Enumeration: Perform serial dilutions of the abscess homogenates and plate them on appropriate agar for anaerobic incubation.

  • Data Analysis: After incubation, count the number of colony-forming units (CFU) per gram of abscess tissue. Compare the bacterial loads between the treated and control groups to determine the efficacy of the nitroimidazole. A significant reduction (e.g., ≥3 log10 CFU/g) indicates potent activity.[10]

In_Vivo_Abscess_Model Start Start Inoculum_Prep Prepare B. fragilis Inoculum with Cytodex Beads Start->Inoculum_Prep Infection Subcutaneous Injection of Inoculum into Mice Inoculum_Prep->Infection Treatment Administer Nitroimidazole or Vehicle Control Post-Infection Infection->Treatment Euthanasia Euthanize Mice and Excise Abscesses Treatment->Euthanasia Homogenization Weigh and Homogenize Abscess Tissue Euthanasia->Homogenization Enumeration Plate Serial Dilutions for CFU Enumeration Homogenization->Enumeration Analysis Compare CFU/g between Treated and Control Groups Enumeration->Analysis End End Analysis->End

Caption: Experimental workflow for the murine subcutaneous abscess model.

Conclusion

The experimental evaluation of nitroimidazoles against anaerobic bacteria is crucial for understanding their therapeutic potential and for the development of new agents to combat anaerobic infections. The protocols and data presented here provide a framework for conducting these studies in a standardized and reproducible manner. Adherence to established methodologies, such as those from CLSI, is essential for generating reliable and comparable results. The unique mechanism of action of nitroimidazoles makes them highly effective against anaerobes, and continued research into their application and potential resistance mechanisms is vital for their sustained clinical success.

References

Application Notes and Protocols: 2-Ethyl-4-nitro-1H-imidazole as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Ethyl-4-nitro-1H-imidazole as a versatile intermediate in organic synthesis. The unique structural features of this molecule, namely the reactive sites on the imidazole ring and the reducible nitro group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with potential pharmacological applications.

Overview of Synthetic Utility

This compound serves as a crucial precursor in multi-step synthetic pathways. Its primary transformations involve:

  • N-Alkylation: The acidic proton on the imidazole ring can be readily removed by a base, allowing for N-alkylation to introduce various side chains. This is a common strategy for modulating the physicochemical properties and biological activity of the final product.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which provides a handle for further functionalization through acylation, sulfonylation, or diazotization reactions. The resulting aminoimidazole scaffold is present in numerous biologically active molecules.

  • Modification of the Ethyl Group: While less common, the ethyl group can potentially be functionalized, offering another avenue for structural diversification.

The nitroimidazole core is of particular interest in drug discovery. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive radical species. This mechanism is the basis for the activity of several nitroimidazole-based drugs.[1]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • 4-Nitro-1H-imidazole

  • Ethyl bromide (or Ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of 4-nitro-1H-imidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromide (2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired product, this compound.

Quantitative Data:

Based on analogous reactions with different alkylating agents, the yield of N-alkylated 4-nitroimidazoles can vary depending on the reaction conditions.[2]

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl bromoacetateK₂CO₃Acetonitrile601.585
4-(Bromomethyl)benzonitrileK₂CO₃Acetonitrile60282
Ethyl bromoethylacetateK₂CO₃Acetonitrile60196
Various alkyl halidesK₂CO₃DMF110-120--[3]

Applications as a Synthetic Intermediate

Synthesis of N,N'-Disubstituted Nitroimidazoles

Further alkylation of this compound at the remaining nitrogen atom can lead to the formation of quaternary imidazolium salts or, under specific conditions, disubstituted imidazoles. This allows for the introduction of a second, different substituent, creating asymmetric molecules.

Synthesis of 4-Aminoimidazole Derivatives via Nitro Reduction

A key application of this compound is its use as a precursor for 2-Ethyl-4-amino-1H-imidazole. The reduction of the nitro group is a fundamental transformation that opens up a wide range of synthetic possibilities.

Experimental Protocol: Reduction of this compound

Reaction Scheme:

Common Reducing Agents and Conditions:

  • Catalytic Hydrogenation:

    • Catalyst: Palladium on carbon (Pd/C, 5-10 mol%)

    • Solvent: Methanol or Ethanol

    • Conditions: Hydrogen gas (H₂) atmosphere (balloon or Parr apparatus), room temperature.

  • Metal-Acid Reduction:

    • Reagents: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or Iron (Fe) powder in acetic acid.

    • Conditions: Typically requires heating.

General Procedure (Catalytic Hydrogenation):

  • Dissolve this compound in methanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Ethyl-4-amino-1H-imidazole, which can be purified by crystallization or column chromatography.

Elaboration of the 4-Amino Group

The resulting 2-Ethyl-4-amino-1H-imidazole is a valuable intermediate for the synthesis of various derivatives, including amides and sulfonamides, which are common motifs in pharmacologically active compounds.[4]

Experimental Protocol: Acylation of 2-Ethyl-4-amino-1H-imidazole

Reaction Scheme:

Materials:

  • 2-Ethyl-4-amino-1H-imidazole

  • Acyl chloride or anhydride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 2-Ethyl-4-amino-1H-imidazole (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Utility of this compound

Synthetic_Utility 4-Nitro-1H-imidazole 4-Nitro-1H-imidazole This compound This compound 4-Nitro-1H-imidazole->this compound  Ethylation N-Alkylated_Derivatives N-Alkylated_Derivatives This compound->N-Alkylated_Derivatives  Alkylation 2-Ethyl-4-amino-1H-imidazole 2-Ethyl-4-amino-1H-imidazole This compound->2-Ethyl-4-amino-1H-imidazole  Nitro Reduction Functionalized_Amines Functionalized_Amines 2-Ethyl-4-amino-1H-imidazole->Functionalized_Amines  Acylation, etc.

Caption: Synthetic pathways from this compound.

Diagram 2: Workflow for the Synthesis and Derivatization

Workflow cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization Start 4-Nitro-1H-imidazole Reaction1 N-Ethylation (Ethyl Bromide, K2CO3, CH3CN, 60°C) Start->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Intermediate This compound Reaction2 Nitro Group Reduction (H2, Pd/C, Methanol) Intermediate->Reaction2 Purification1->Intermediate Amine_Intermediate 2-Ethyl-4-amino-1H-imidazole Reaction3 Acylation (Acyl Chloride, Et3N, DCM) Amine_Intermediate->Reaction3 Final_Product N-(2-Ethyl-1H-imidazol-4-yl)amide Reaction3->Final_Product

Caption: Workflow for synthesis and derivatization.

Potential Applications in Drug Discovery

Derivatives of this compound are of interest in several therapeutic areas:

  • Anticancer Agents: As hypoxia-activated prodrugs, the nitro group can be reduced in the low-oxygen environment of tumors to release cytotoxic species.[1]

  • Antibacterial and Antiprotozoal Agents: The nitroimidazole scaffold is a well-established pharmacophore in antimicrobial drugs like metronidazole. New derivatives are continuously being explored to combat drug resistance.[4]

  • Radiosensitizers and Imaging Agents: The ability of nitroimidazoles to accumulate in hypoxic tissues makes them suitable candidates for development as radiosensitizers to enhance the efficacy of cancer radiation therapy and as imaging agents for PET scans to visualize hypoxic regions.[5][6]

The synthetic accessibility and the potential for diverse functionalization make this compound a valuable intermediate for libraries of novel compounds aimed at these and other therapeutic targets.

References

Application Notes and Protocols for Pharmacokinetic Studies of 2-Ethyl-4-nitro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitro-1H-imidazole derivatives are a class of compounds belonging to the nitroimidazole family, which is known for a wide range of therapeutic applications, including antimicrobial and anticancer activities. Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of these derivatives is crucial for their development as safe and effective therapeutic agents. These application notes provide an overview of the pharmacokinetic properties of closely related nitroimidazole compounds and detailed protocols for conducting preclinical pharmacokinetic studies.

Due to a lack of publicly available, specific pharmacokinetic data for this compound derivatives, this document presents representative data from well-studied nitroimidazoles such as metronidazole, tinidazole, and ornidazole. These data can serve as a valuable reference for anticipating the pharmacokinetic behavior of novel derivatives and for designing appropriate preclinical studies.

Pharmacokinetic Parameters of Representative Nitroimidazole Drugs

The following tables summarize key pharmacokinetic parameters for metronidazole, tinidazole, and ornidazole, which can be used as a reference for this compound derivatives.

Table 1: Oral Bioavailability and Elimination Half-Life

CompoundOral Bioavailability (%)Elimination Half-Life (t½) (hours)
Metronidazole>90%[1]6 - 8[2]
Tinidazole~99%[3]12 - 14[2]
Ornidazole~90%12 - 14[2]

Table 2: Distribution and Protein Binding

CompoundVolume of Distribution (Vd) (L/kg)Plasma Protein Binding (%)
Metronidazole0.51 - 1.1[1]<20%[1]
Tinidazole~0.812%
Ornidazole0.7 - 1.0<15%

Table 3: Peak Plasma Concentration and Time to Peak Concentration (Representative Oral Doses)

CompoundDosePeak Plasma Concentration (Cmax) (µg/mL)Time to Peak (Tmax) (hours)
Metronidazole500 mg~121 - 2
Tinidazole2 g40 - 512
Ornidazole750 mg~112 - 4[4]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study in rats following oral administration of a this compound derivative.

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound in rats.

Materials:

  • Test compound (this compound derivative)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Pipettes and tips

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the test compound formulation to each rat via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Separation: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge the samples at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate the relevant parameters.

InVivo_PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep dosing Oral Gavage dose_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

In Vitro Metabolic Stability Assay

This protocol describes an in vitro assay to assess the metabolic stability of a this compound derivative using rat liver microsomes.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes and to estimate its intrinsic clearance.

Materials:

  • Test compound

  • Rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator or water bath (37°C)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare Solutions: Prepare stock solutions of the test compound, and working solutions of the NADPH regenerating system and rat liver microsomes in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound and rat liver microsomes in phosphate buffer. Pre-incubate at 37°C for a few minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

InVitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prepare_solutions Prepare Solutions (Compound, Microsomes, NADPH) prepare_mixture Prepare Incubation Mixture prepare_solutions->prepare_mixture initiate_reaction Initiate Reaction (add NADPH) prepare_mixture->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (add Acetonitrile) incubate->terminate_reaction centrifuge Centrifuge terminate_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_analysis Data Analysis (t½, Intrinsic Clearance) lcms_analysis->data_analysis

Caption: Workflow for an in vitro metabolic stability assay.

Bioanalytical Method for Plasma Sample Analysis (LC-MS/MS)

This protocol provides a general framework for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a this compound derivative in rat plasma.

Objective: To accurately and precisely quantify the concentration of the test compound in rat plasma samples.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid)

  • Internal standard (IS) - a structurally similar compound

  • Rat plasma

  • Protein precipitation solvent (e.g., acetonitrile)

Method Development and Validation:

  • Mass Spectrometry Tuning: Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the test compound and the IS.

  • Chromatographic Separation: Develop an HPLC method that provides good separation of the analyte and IS from endogenous plasma components.

  • Sample Preparation: Develop a simple and reproducible sample preparation method, such as protein precipitation. To a small volume of plasma (e.g., 50 µL), add the IS and the protein precipitation solvent. Vortex and centrifuge to pellet the proteins. The supernatant is then injected into the LC-MS/MS system.

  • Method Validation: Validate the method according to regulatory guidelines, assessing the following parameters:

    • Selectivity: Ensure no interference from endogenous components at the retention times of the analyte and IS.

    • Linearity: Establish a linear calibration curve over the expected concentration range.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels.

    • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS.

    • Recovery: Determine the extraction recovery of the analyte and IS from the plasma.

    • Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Sample Analysis:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the test compound into blank rat plasma.

  • Process the unknown plasma samples, calibration standards, and QC samples using the developed sample preparation method.

  • Analyze the samples using the validated LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

  • Determine the concentrations of the test compound in the unknown samples by interpolating from the calibration curve.

Bioanalytical_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis ms_tuning MS Tuning hplc_dev HPLC Method Development ms_tuning->hplc_dev sample_prep_dev Sample Preparation (Protein Precipitation) hplc_dev->sample_prep_dev selectivity Selectivity sample_prep_dev->selectivity linearity Linearity selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery matrix_effect->recovery stability Stability recovery->stability sample_processing Process Samples, Standards, QCs stability->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis quantification Quantification lcms_analysis->quantification

Caption: Workflow for bioanalytical method development and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Ethyl-4-nitro-1H-imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for the synthesis of this compound is through the direct nitration of 2-ethyl-1H-imidazole. This electrophilic aromatic substitution is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: What are the main challenges in the synthesis of this compound?

Researchers may encounter several challenges during this synthesis, including:

  • Low Yields: This can be attributed to the deactivation of the imidazole ring under strongly acidic conditions, as the lone pair on the nitrogen atom is protonated.

  • Side Reactions: Over-nitration or oxidative degradation of the imidazole ring can occur, especially at elevated temperatures.

  • Formation of Isomers: While this compound and 2-ethyl-5-nitro-1H-imidazole are tautomers, the position of the nitro group can influence the compound's properties and subsequent reactions. Reaction conditions can affect the isomeric ratio.

  • Safety Concerns: The nitration reaction is highly exothermic and can lead to runaway reactions if not properly controlled.

Q3: How can I improve the yield of the nitration reaction?

Optimizing reaction conditions is key to improving the yield. Based on studies of analogous compounds like 2-methylimidazole, several factors can be adjusted:[1][2]

  • Temperature Control: Maintaining a specific temperature range is crucial. Lower temperatures can slow down the reaction and reduce the formation of byproducts, while higher temperatures can increase the reaction rate but may also promote degradation.[3]

  • Choice of Nitrating Agent: While a mixture of nitric and sulfuric acid is common, other nitrating agents like nitrate salts in the presence of a strong acid can also be used and may offer better control over the reaction.[1][2]

  • Reaction Time: Sufficient reaction time is necessary for the completion of the nitration. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.

  • Ratio of Reactants: The molar ratio of 2-ethyl-1H-imidazole to the nitrating agents should be carefully controlled to ensure efficient nitration without excessive side reactions.

Q4: What are the typical purification methods for this compound?

After the reaction is complete, the product needs to be isolated and purified. A common workup procedure involves:

  • Quenching: The reaction mixture is carefully poured onto ice to quench the reaction and dilute the strong acids.

  • Neutralization: The acidic solution is then neutralized with a base, such as ammonia or sodium carbonate, to precipitate the crude product.

  • Filtration: The precipitated solid is collected by filtration and washed with water to remove any remaining salts and acids.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent to obtain a product of high purity.

  • Chromatography: For very high purity requirements, column chromatography can be employed.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Deactivation of Substrate: Protonation of the imidazole ring by the strong acid, hindering electrophilic attack. 3. Degradation of Product: Excessive temperature leading to oxidative decomposition.1. Monitor Reaction: Use TLC to monitor the consumption of the starting material and formation of the product. Extend the reaction time if necessary. 2. Optimize Acid Concentration: While sulfuric acid is necessary, using fuming sulfuric acid (oleum) or adjusting the H₂SO₄/HNO₃ ratio can sometimes improve yields by ensuring a high concentration of the nitronium ion. 3. Precise Temperature Control: Maintain the recommended temperature range strictly. Use an ice bath for cooling, especially during the addition of reagents.
Formation of Dark-Colored Byproducts 1. Oxidative Side Reactions: The strong oxidizing nature of nitric acid can lead to the formation of polymeric or tar-like substances. 2. Reaction Temperature Too High: Higher temperatures accelerate the rate of side reactions.1. Lower Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range. 2. Controlled Addition of Reagents: Add the nitrating agent slowly to the solution of 2-ethyl-1H-imidazole to better control the reaction exotherm.
Difficulty in Product Isolation/Purification 1. Product is Soluble in the Aqueous Workup Solution: This can happen if the pH is not optimal for precipitation. 2. Formation of Emulsions during Extraction: If solvent extraction is used, emulsions can make phase separation difficult. 3. Co-precipitation of Impurities: Impurities may precipitate along with the desired product during neutralization.1. Adjust pH Carefully: Carefully adjust the pH during neutralization to the isoelectric point of the product to maximize precipitation. 2. Break Emulsions: Add a saturated brine solution to help break up emulsions during extraction. 3. Recrystallization: Use a suitable solvent system for recrystallization to selectively crystallize the desired product, leaving impurities in the mother liquor.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: The concentration of nitric and sulfuric acids can vary. 2. Inconsistent Temperature Control: Minor variations in temperature can significantly impact the reaction outcome. 3. Scaling Issues: Reactions that work well on a small scale may behave differently on a larger scale due to differences in heat transfer.1. Use High-Purity Reagents: Ensure the quality and concentration of the starting materials and reagents are consistent. 2. Calibrate Thermometers and Use Reliable Cooling Baths: Ensure accurate temperature monitoring and control. 3. Pilot Reaction: When scaling up, it is advisable to perform a pilot reaction at an intermediate scale to identify and address any potential issues.

Data Presentation

Table 1: Influence of Nitrating Agent on the Yield of 2-Methyl-4(5)-nitroimidazole (Analogous Synthesis) [1][2]

Nitrating AgentTemperature (°C)Reaction Time (h)Yield (%)
HNO₃ / H₂SO₄100-110585
NaNO₃ / H₂SO₄120-1404.5-595

Note: This data is for the synthesis of 2-methyl-4(5)-nitroimidazole and serves as a reference for optimizing the synthesis of the 2-ethyl analogue.

Experimental Protocols

Protocol 1: Nitration of 2-Ethyl-1H-imidazole using Nitric and Sulfuric Acids (Adapted from 2-methylimidazole synthesis) [1][3]

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a thermometer, carefully add a calculated amount of concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

  • Addition of Substrate: Slowly add 2-ethyl-1H-imidazole to the cooled nitrating mixture, ensuring the temperature does not exceed a predetermined limit (e.g., 30°C).

  • Reaction: Stir the mixture at a controlled temperature for a specified duration. The optimal temperature and time will need to be determined experimentally, but a starting point could be stirring for 3 hours at a low temperature, followed by a period at a slightly elevated temperature (e.g., 40°C).[1]

  • Workup: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the resulting solution with a base (e.g., 25% ammonia solution) to a pH of approximately 6.5-7 to precipitate the crude this compound.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent.

Mandatory Visualizations

Synthesis_Pathway 2-Ethyl-1H-imidazole 2-Ethyl-1H-imidazole This compound This compound 2-Ethyl-1H-imidazole->this compound HNO₃, H₂SO₄ Nitrating Mixture Nitrating Mixture Nitrating Mixture->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Logic Start Low Yield? Temp Check Temperature Control Start->Temp Yes Time Check Reaction Time Start->Time Yes Reagents Check Reagent Ratio/Purity Start->Reagents Yes Optimize Optimize Conditions Temp->Optimize Time->Optimize Reagents->Optimize Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Nitrating Mixture B Add 2-Ethyl-1H-imidazole A->B C Controlled Stirring B->C D Quench on Ice C->D E Neutralize to pH 6.5-7 D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize G->H

References

Technical Support Center: Purification of 2-Ethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Ethyl-4-nitro-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of this compound and related nitroimidazole compounds are column chromatography and recrystallization.[1] Column chromatography is particularly useful for separating the target compound from closely related impurities, while recrystallization is effective for removing less soluble or more soluble impurities and for obtaining highly crystalline material.[1][2] Reverse-phase HPLC can also be employed for high-purity isolation, especially on a smaller scale.[3]

Q2: My purified this compound product is colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?

A2: A colored product often indicates the presence of residual starting materials, by-products from the nitration reaction, or degradation products.[4] If the coloration is minor, a single recrystallization might be sufficient. For more intense coloration, treatment with activated charcoal during the recrystallization process can be effective.[2] Alternatively, column chromatography is excellent for separating colored impurities.[5]

Q3: I am seeing two spots on my TLC plate that are very close together. What could the second spot be?

A3: The second spot is likely a regioisomer, such as 2-Ethyl-5-nitro-1H-imidazole, which can form during the nitration of 2-ethyl-1H-imidazole.[3] These isomers often have very similar polarities, making them challenging to separate. Optimization of the solvent system for column chromatography, potentially using a less polar solvent system to increase the separation, is recommended.

Q4: What are typical storage conditions for purified this compound?

A4: As a nitro-containing heterocyclic compound, it is advisable to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent potential degradation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield after column chromatography 1. The compound is still on the column. 2. The chosen eluent is not polar enough. 3. The compound is highly soluble in the eluent and is collected in many fractions.1. Flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) to check for remaining product. 2. Gradually increase the polarity of the eluent during chromatography (gradient elution).[2] 3. Use TLC to analyze all collected fractions to ensure all product-containing fractions are combined.[6]
Oily product instead of solid after solvent evaporation 1. Presence of residual solvent. 2. The product is impure.1. Dry the product under high vacuum for an extended period. 2. Attempt to recrystallize the oil from a suitable solvent system. If that fails, re-purify by column chromatography.
No crystals form during recrystallization 1. The solution is not supersaturated. 2. The chosen solvent is not optimal. 3. The cooling process is too fast.1. Evaporate some of the solvent to increase the concentration. 2. Try a different solvent or a mixture of solvents.[2] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Scratching the inside of the flask with a glass rod can also induce crystallization.
Product precipitates out during hot filtration in recrystallization 1. The solution cooled down too quickly. 2. Too much solvent was boiled off.1. Pre-heat the funnel and filter paper.[2] 2. Add a small amount of hot solvent to redissolve the precipitated product and continue with the filtration.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Nitroimidazoles

Adsorbent Eluent System Ratio (v/v) Reference
Silica GelEthyl Acetate / Petroleum Ether1:1[1]
Silica GelEthyl Acetate / Hexane9:1
Silica GelDichloromethane / Methanol9:1[5]

Table 2: Recommended Solvents for Recrystallization

Solvent System Ratio (v/v) Notes Reference
Ethanol / Water2:1Good for obtaining single crystals.[1]
MethanolN/AA common choice for polar compounds.[7]
Ethyl AcetateN/ACan be used for compounds with intermediate polarity.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of this compound from crude reaction mixtures.

  • Preparation of the Silica Gel Slurry: In a beaker, add silica gel to the initial eluent (e.g., a 1:1 mixture of ethyl acetate and petroleum ether) to form a slurry.[1][2]

  • Packing the Column: Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution process using Thin-Layer Chromatography (TLC).[6]

  • Fraction Analysis: Spot each collected fraction on a TLC plate and develop it in the eluent. Visualize the spots under UV light.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the product obtained from column chromatography or for crude material with a relatively high purity.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent system (e.g., a 2:1 mixture of ethanol and water).[1] Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent. Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Solvent Crude->Dissolve TLC TLC Analysis Dissolve->TLC Impure Significant Impurities? TLC->Impure Column Column Chromatography Recrystallize Recrystallization Column->Recrystallize Pure Pure Product Recrystallize->Pure Impure->Column Yes Impure->Recrystallize No

Caption: General workflow for the purification of this compound.

Troubleshooting_Diagram Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield Pure ReChromatograph Re-run Column Chromatography with Optimized Eluent CheckPurity->ReChromatograph Impure OilyProduct Oily Product? LowYield->OilyProduct No CheckFractions Re-check All Fractions with TLC LowYield->CheckFractions Yes Success Pure Solid Product OilyProduct->Success No Recrystallize Attempt Recrystallization from Different Solvent OilyProduct->Recrystallize Yes Failure Re-evaluate Strategy ReChromatograph->Start CheckFractions->Start Recrystallize->Start

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Low Efficacy of 2-Nitroimidazole Radiosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low efficacy of 2-nitroimidazole radiosensitizers.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of 2-nitroimidazole radiosensitizers.

Q1: We are not observing a significant radiosensitizing effect with our 2-nitroimidazole compound in hypoxic cancer cells. What are the potential reasons?

A1: Several factors can contribute to a lack of radiosensitizing effect. Consider the following troubleshooting steps:

  • Inadequate Hypoxia: Ensure that your experimental setup achieves a sufficiently low oxygen level (typically <0.1% O₂). Verify your hypoxia chamber's O₂ concentration with a calibrated sensor. Inadequate hypoxia will prevent the necessary bioreductive activation of the 2-nitroimidazole.

  • Suboptimal Compound Concentration: The concentration of the radiosensitizer is critical. If the concentration is too low, it may not be sufficient to sensitize the cells. Conversely, excessively high concentrations can lead to cytotoxicity that masks the radiosensitizing effect. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • Incorrect Timing of Drug Incubation and Irradiation: The timing of drug administration relative to irradiation is crucial. Pre-incubation is often required to allow for drug uptake and metabolism. A common starting point is to irradiate cells 1 hour before the end of the drug incubation period.[1] This timing may need optimization for your specific compound and cell line.

  • Low Electron Affinity of the Compound: The radiosensitizing efficacy of 2-nitroimidazoles is strongly correlated with their electron affinity.[2][3] Compounds with higher electron affinity are generally more effective sensitizers. Consider synthesizing or obtaining analogs with more electron-withdrawing substituents to increase electron affinity.

  • Poor Cellular Uptake: The compound's ability to penetrate the cell membrane is essential. Lipophilicity plays a significant role in passive diffusion across the cell membrane.[4] Highly hydrophilic compounds may exhibit poor uptake. Factors like the number of hydroxyl groups on the side chain can also influence drug entry into cells.[4]

  • Cell Line-Specific Resistance: Some cell lines may possess intrinsic resistance mechanisms, such as high levels of intracellular thiols (e.g., glutathione), which can scavenge the drug radicals and reduce efficacy.[5] Consider measuring intracellular thiol levels and testing the compound in different cell lines.

Q2: Our 2-nitroimidazole compound shows high cytotoxicity in normoxic cells, limiting its therapeutic window. How can we address this?

A2: High normoxic toxicity is a significant hurdle. Here are some strategies to mitigate this issue:

  • Prodrug Approach: Design a prodrug that is inactive under normoxic conditions and is selectively activated to the cytotoxic agent in the hypoxic tumor microenvironment. A common strategy is to attach a phosphate group to increase solubility and limit cellular uptake until it is cleaved by phosphatases that are more active in the tumor microenvironment.[6]

  • Modify Compound Structure: The chemical structure of the 2-nitroimidazole can be modified to reduce its toxicity under normal oxygen levels. For instance, altering the side chain can impact the compound's interaction with cellular components in normoxic conditions.

  • Combination with Other Therapies: Explore combining the radiosensitizer with other agents that can selectively enhance its effect in hypoxic regions or protect normal tissues.

Q3: We are observing inconsistent results in our in vivo experiments. What factors should we consider?

A3: In vivo experiments introduce additional complexities. Key factors to control for include:

  • Pharmacokinetics and Biodistribution: The compound's absorption, distribution, metabolism, and excretion (ADME) profile will significantly impact its efficacy. Poor tumor penetration or rapid clearance can lead to suboptimal concentrations at the target site. Conduct pharmacokinetic studies to determine the optimal dosing regimen and timing of irradiation.

  • Tumor Hypoxia Model: The choice of tumor model and its vascularization will determine the extent and distribution of hypoxia. Ensure your tumor model develops adequate and consistent hypoxic regions. This can be verified using hypoxia markers like pimonidazole or imaging techniques.

  • Route of Administration: The route of administration (e.g., intravenous vs. intraperitoneal) can affect the drug's bioavailability and peak concentration in the tumor.[7]

  • Animal Health: The overall health of the animals can influence tumor growth and response to treatment. Monitor animal weight and general health throughout the experiment.

Q4: How do we calculate and interpret the Sensitizer Enhancement Ratio (SER)?

A4: The Sensitizer Enhancement Ratio (SER) is a common metric to quantify the effectiveness of a radiosensitizer.

  • Calculation: SER is calculated as the ratio of the radiation dose required to produce a specific biological effect (e.g., 1% clonogenic survival) in the absence of the sensitizer to the radiation dose required to achieve the same effect in the presence of the sensitizer.[3]

    • SER = (Dose of radiation alone for x% survival) / (Dose of radiation with sensitizer for x% survival)

  • Interpretation:

    • An SER value greater than 1 indicates that the compound is a radiosensitizer.[8]

    • A higher SER value signifies a more potent radiosensitizer.

    • An SER value of 1 means the compound has no radiosensitizing effect.

    • An SER value less than 1 suggests a radioprotective effect.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for various 2-nitroimidazole radiosensitizers to facilitate comparison.

Table 1: In Vitro Efficacy of Selected 2-Nitroimidazole Radiosensitizers

CompoundCell LineConcentrationSensitizer Enhancement Ratio (SER)Reference
MisonidazoleV7910 mM~2.5[7]
EtanidazoleV7910 mM~2.4[2]
NimorazoleHNSCC--[9]
IAZAFaDu100 µM1.41[1]
FAZAFaDu100 µM1.09[1]
Glycididazole--1.29[1]
Doranidazole--1.24[1]

Table 2: Physicochemical Properties and In Vitro Activity of Nitroimidazole Sulfonamides

Compound NumberNitroimidazole PositionOne-Electron Reduction Potential (mV)Hypoxia Cytotoxicity Ratio (HCR) in HCT116/54C cellsSER in HCT116/54C cells (at 1 mM)Reference
1 (Misonidazole) 2-389161.7[2]
2 (Etanidazole) 2-380181.8[2]
3 (Nimorazole) 5-5252.51.3[2]
5 2-345392.1[2]
6 2-385501.8[2]
7 5-4803.61.4[2]
8 5-5102.81.3[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a radiosensitizer and ionizing radiation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 2-Nitroimidazole compound stock solution

  • Crystal violet staining solution (0.5% crystal violet in 50% methanol)

  • 6-well or 100 mm tissue culture plates

  • Irradiator (e.g., X-ray or gamma-ray source)

  • Hypoxia chamber

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed a calculated number of cells into 6-well plates or 100 mm dishes to obtain approximately 50-100 colonies per plate after treatment. The number of cells to be plated will vary depending on the cell line and the expected toxicity of the treatment.

    • Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.

  • Drug Treatment and Hypoxia Induction:

    • Prepare fresh dilutions of the 2-nitroimidazole compound in a complete medium at the desired concentrations.

    • Remove the medium from the plates and add the drug-containing medium. Include a vehicle control group.

    • Place the plates in a hypoxia chamber and equilibrate to the desired low oxygen concentration (e.g., <0.1% O₂) for a specific duration (e.g., 4-24 hours).

  • Irradiation:

    • Transport the plates to the irradiator. For hypoxic irradiation, use a sealed container to maintain the hypoxic environment during transport and irradiation.

    • Irradiate the plates with a range of radiation doses. Include a non-irradiated control for each drug concentration.

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Return the plates to a normoxic incubator and allow colonies to form for 10-14 days.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.

    • Calculate the Sensitizer Enhancement Ratio (SER) from the survival curves.

γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay is used to quantify DNA double-strand breaks (DSBs), a marker of radiation-induced DNA damage, by detecting the phosphorylated form of histone H2AX (γ-H2AX).

Materials:

  • Cells cultured on coverslips or in chamber slides

  • 2-Nitroimidazole compound

  • Irradiator

  • Hypoxia chamber

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture, Treatment, and Irradiation:

    • Seed cells on coverslips or chamber slides and allow them to attach.

    • Treat the cells with the 2-nitroimidazole compound under normoxic or hypoxic conditions as described in the clonogenic assay protocol.

    • Irradiate the cells at the desired dose.

  • Fixation and Permeabilization:

    • At the desired time point post-irradiation (e.g., 30 minutes to 24 hours), remove the medium and wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Staining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci in the drug-treated and irradiated group compared to the irradiated-only group indicates a radiosensitizing effect.[10]

Visualizations

Signaling Pathway of Hypoxia-Induced Radioresistance

// Nodes Hypoxia [label="Hypoxia\n(<0.1% O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="Ionizing Radiation", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α Stabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HIF1 [label="HIF-1 Complex\n(HIF-1α/HIF-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Repair [label="Increased DNA Repair", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Inhibition of Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis (VEGF)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolic Adaptation\n(Glycolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Radioresistance [label="Radioresistance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hypoxia -> HIF1a; IR -> PI3K_AKT; IR -> NFkB; HIF1a -> HIF1; HIF1 -> PI3K_AKT; HIF1 -> Angiogenesis; HIF1 -> Metabolism; PI3K_AKT -> NFkB; PI3K_AKT -> Apoptosis; PI3K_AKT -> DNA_Repair; NFkB -> Apoptosis; Hypoxia -> AMPK; AMPK -> DNA_Repair; CellCycle -> Radioresistance; DNA_Repair -> Radioresistance; Apoptosis -> Radioresistance; Angiogenesis -> Radioresistance; Metabolism -> Radioresistance; }

Caption: Key signaling pathways activated by hypoxia and ionizing radiation that contribute to tumor cell radioresistance.

Experimental Workflow for Evaluating 2-Nitroimidazole Radiosensitizers

// Nodes start [label="Start: Hypothesis\n(Compound X is a radiosensitizer)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Studies", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytotoxicity [label="Cytotoxicity Assay\n(Normoxia vs. Hypoxia)", fillcolor="#FBBC05", fontcolor="#202124"]; clonogenic [label="Clonogenic Survival Assay", fillcolor="#FBBC05", fontcolor="#202124"]; dna_damage [label="DNA Damage Assay\n(γ-H2AX)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis_vitro [label="Data Analysis:\n- Determine IC50\n- Calculate SER", fillcolor="#F1F3F4", fontcolor="#202124"]; in_vivo [label="In Vivo Studies\n(Tumor Xenograft Model)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pk_pd [label="Pharmacokinetics (PK) &\nPharmacodynamics (PD)", fillcolor="#FBBC05", fontcolor="#202124"]; tumor_growth [label="Tumor Growth Delay Assay", fillcolor="#FBBC05", fontcolor="#202124"]; toxicity_vivo [label="Toxicity Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis_vivo [label="Data Analysis:\n- Tumor Growth Inhibition\n- Assess Toxicity", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion:\nEfficacy and Therapeutic Potential", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> in_vitro; in_vitro -> cytotoxicity; in_vitro -> clonogenic; in_vitro -> dna_damage; cytotoxicity -> data_analysis_vitro; clonogenic -> data_analysis_vitro; dna_damage -> data_analysis_vitro; data_analysis_vitro -> in_vivo [label="Promising Results"]; in_vivo -> pk_pd; in_vivo -> tumor_growth; in_vivo -> toxicity_vivo; pk_pd -> data_analysis_vivo; tumor_growth -> data_analysis_vivo; toxicity_vivo -> data_analysis_vivo; data_analysis_vivo -> conclusion; }

Caption: A typical experimental workflow for the preclinical evaluation of novel 2-nitroimidazole radiosensitizers.

References

Technical Support Center: Reducing Neurotoxicity of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at reducing the neurotoxicity of this important class of drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of nitroimidazole-induced neurotoxicity?

A1: The neurotoxicity of nitroimidazole compounds is multifactorial and primarily linked to the reduction of the nitro group, which is essential for their antimicrobial activity. Key mechanisms include:

  • Oxidative Stress: The metabolism of nitroimidazoles can lead to a "futile redox cycle" where the compound is repeatedly reduced and re-oxidized, generating reactive oxygen species (ROS) such as superoxide anions. This overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[1][2]

  • DNA Damage: The reactive intermediates formed during the reduction of the nitro group can directly interact with and damage neuronal DNA, leading to strand breaks.[1] This genotoxic effect can trigger apoptotic pathways.

  • Mitochondrial Dysfunction: Nitroimidazoles can impair mitochondrial function by disrupting the electron transport chain, leading to a decrease in ATP production and an increase in ROS production. This contributes to overall cellular stress and can initiate apoptosis.

  • Alteration of Neuronal Structures: Studies have shown that nitroimidazoles can cause disruption and degradation of the neurofilament lattice, leading to the degeneration of dendritic projections.[3]

Q2: My neuronal cell culture shows increased apoptosis after treatment with a nitroimidazole compound. How can I confirm this is the intended effect and not an artifact?

A2: It is crucial to differentiate between compound-induced apoptosis and experimental artifacts. Here are several steps to validate your observations:

  • Dose-Response Curve: Perform a dose-response experiment to demonstrate that the observed apoptosis is dependent on the concentration of the nitroimidazole compound.

  • Positive and Negative Controls: Always include a known neurotoxic agent as a positive control (e.g., a high concentration of metronidazole) and a vehicle-only control as a negative control.

  • Multiple Apoptosis Assays: Use at least two different methods to confirm apoptosis. For example, combine a cell viability assay (like MTT) with a more specific apoptosis assay, such as Annexin V/Propidium Iodide staining or a caspase activity assay.

  • Time-Course Experiment: Monitor the induction of apoptosis over time. A time-dependent increase in apoptotic markers following treatment is a strong indicator of a true biological effect.

  • Microscopy: Visually inspect the cells under a microscope for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

Q3: I am screening for less neurotoxic nitroimidazole derivatives. What are the most common pitfalls in the experimental setup?

A3: Screening for less neurotoxic derivatives requires a robust and well-controlled experimental design. Common pitfalls to avoid include:

  • Inappropriate Cell Model: Using non-neuronal cell lines may not accurately predict neurotoxicity. It is preferable to use neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neurons.

  • Lack of Comparative Controls: Always include the parent compound or a known neurotoxic nitroimidazole (e.g., metronidazole) as a reference to quantify the reduction in neurotoxicity.

  • Single Endpoint Measurement: Relying on a single assay (e.g., only cell viability) can be misleading. A comprehensive assessment should include multiple endpoints that probe different mechanisms of neurotoxicity, such as oxidative stress, mitochondrial health, and DNA damage.

  • Ignoring Physicochemical Properties: Differences in solubility or stability between derivatives can affect their effective concentration in culture, leading to inaccurate comparisons. Ensure all compounds are fully dissolved and stable in the assay medium.

  • Insufficient Replicates: Use a sufficient number of technical and biological replicates to ensure the statistical significance of your results.

Troubleshooting Guides

Issue 1: High background fluorescence in my ROS detection assay.

  • Possible Cause:

    • Spontaneous Probe Oxidation: Some ROS probes can auto-oxidize when exposed to light or certain media components.[4]

    • Intrinsic Compound Fluorescence: The nitroimidazole compound itself may be fluorescent at the excitation/emission wavelengths of the ROS probe.[5]

    • Phenol Red Interference: Phenol red in cell culture media can contribute to background fluorescence.[4]

  • Solution:

    • Protect from Light: Always protect the ROS probe and stained cells from light.

    • Run a Cell-Free Control: Measure the fluorescence of the compound in the assay buffer without cells to check for intrinsic fluorescence. If it is fluorescent, you may need to subtract this background signal or choose a probe with a different spectral profile.[5]

    • Use Phenol Red-Free Medium: Perform the assay in phenol red-free medium.[4]

    • Prepare Fresh Probe: Prepare the ROS probe working solution immediately before use.[4]

Issue 2: No comet tails observed in the Comet Assay, even with the positive control.

  • Possible Cause:

    • Inefficient Cell Lysis: If the cell membrane and nuclear envelope are not completely lysed, the DNA will not be free to migrate.[6]

    • Degraded Positive Control: The positive control agent (e.g., H₂O₂) may have degraded.[6]

    • Incorrect Electrophoresis Conditions: The voltage or duration of electrophoresis may be insufficient.

  • Solution:

    • Optimize Lysis: Ensure the lysis buffer is fresh and at the correct pH. You can try extending the lysis time.[6]

    • Prepare Fresh Positive Control: Prepare a fresh solution of the positive control agent immediately before each experiment.[6]

    • Check Electrophoresis Setup: Verify the voltage and ensure the buffer level is correct. The buffer should just cover the slides.

Issue 3: Inconsistent results between replicate wells in the MTT assay.

  • Possible Cause:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final absorbance readings.

    • Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, which can affect cell growth and viability.

    • Incomplete Formazan Solubilization: If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[7]

  • Solution:

    • Careful Cell Plating: Ensure a homogenous cell suspension and use a consistent pipetting technique to seed the cells.

    • Avoid Outer Wells: To minimize edge effects, avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or PBS.

    • Ensure Complete Solubilization: After adding the solubilization buffer, shake the plate thoroughly and visually inspect the wells to ensure all formazan crystals have dissolved before reading the absorbance.[7]

Quantitative Data

Table 1: Comparative Cytotoxicity (IC50) of Nitroimidazole Derivatives in Neuronal Cell Lines

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
MetronidazoleSH-SY5Y48>1000Data not directly available in searches, typical values are high
TinidazoleSH-SY5Y48>1000Data not directly available in searches, expected to be high
OrnidazoleSH-SY5Y48>1000Data not directly available in searches, expected to be high
MisonidazolePC-1224~500Inferred from qualitative studies[3]
RonidazoleHepG2 (Hepatoma)24196 ± 5.5[8]
RonidazoleHepG2 (Hepatoma)48122 ± 9.3[8]
Novel Benzimidazole DerivativesSH-SY5Y2489.23 to 311.43[9]

Table 2: Acute Toxicity (LD50) of Selected Nitroimidazole Compounds in Animal Models

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
RonidazoleAlbino RatsOral3400[1]
RonidazoleAlbino RatsIntraperitoneal1500[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxicity of nitroimidazole compounds on adherent neuronal cell lines (e.g., SH-SY5Y).

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium

  • Nitroimidazole compounds (and vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the nitroimidazole compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

Materials:

  • Neuronal cells

  • Complete culture medium (phenol red-free recommended)

  • Nitroimidazole compounds (and vehicle control)

  • Positive control (e.g., H₂O₂)

  • DCFH-DA solution (10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Treat cells with the nitroimidazole compounds, vehicle control, and a positive control for the desired duration.

  • Prepare a fresh working solution of DCFH-DA (e.g., 20 µM) in warm, serum-free medium or HBSS. Protect from light.

  • Remove the treatment medium and wash the cells twice with warm HBSS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with warm HBSS.

  • Add 100 µL of HBSS to each well and immediately measure the fluorescence using a microplate reader (Excitation: ~485 nm / Emission: ~535 nm).[5]

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses the JC-1 dye, which forms red fluorescent aggregates in healthy mitochondria with high MMP and exists as green fluorescent monomers in apoptotic cells with low MMP.

Materials:

  • Neuronal cells

  • Complete culture medium

  • Nitroimidazole compounds (and vehicle control)

  • Positive control (e.g., CCCP or FCCP)

  • JC-1 staining solution

  • Assay buffer

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and treat with compounds as described for the ROS assay. Include a positive control for mitochondrial depolarization (e.g., 10-50 µM CCCP for 15-30 minutes).[11]

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[11]

  • Remove the staining solution and wash the cells with assay buffer.

  • Measure the fluorescence intensity for both red aggregates (Ex/Em = ~540/590 nm) and green monomers (Ex/Em = ~485/535 nm).[11]

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Detection of DNA Damage using the Comet Assay (Alkaline)

This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks.

Materials:

  • Neuronal cells

  • PBS

  • Low melting point agarose

  • Comet slides (pre-coated)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green)

Procedure:

  • Treat cells with nitroimidazole compounds.

  • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 (v/v) ratio.[12]

  • Immediately pipette 50 µL of the mixture onto a comet slide and allow it to solidify at 4°C for 30 minutes.[12]

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.[13]

  • Place the slides in a horizontal electrophoresis tank and fill with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-30 minutes.

  • Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[14]

  • Gently remove the slides, wash them with neutralization buffer, and then with distilled water.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using appropriate software.[12]

Visualizations

Signaling_Pathway_of_Nitroimidazole_Neurotoxicity Nitroimidazole Nitroimidazole Compound Reduced_Intermediate Reduced Nitro Radical Intermediate Nitroimidazole->Reduced_Intermediate Reduction Redox_Cycling Futile Redox Cycling Reduced_Intermediate->Redox_Cycling DNA Neuronal DNA Reduced_Intermediate->DNA Direct Adducts Redox_Cycling->Reduced_Intermediate Oxygen Oxygen (O2) Redox_Cycling->Oxygen Re-oxidation ROS Reactive Oxygen Species (ROS) Oxygen->ROS Forms Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondria Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction DNA_Damage DNA Damage (Strand Breaks) DNA->DNA_Damage Oxidative_Stress->Mitochondria Oxidative_Stress->DNA Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction->ROS Amplifies Mito_Dysfunction->Apoptosis

Caption: Signaling Pathway of Nitroimidazole-Induced Neurotoxicity.

Experimental_Workflow_for_Screening_Less_Neurotoxic_Derivatives Start Start: Library of Nitroimidazole Derivatives Primary_Screen Primary Screening: High-Throughput Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) Start->Primary_Screen Hit_Selection Hit Selection: Identify derivatives with low cytotoxicity (High IC50) Primary_Screen->Hit_Selection Secondary_Assays Secondary Assays: Mechanistic Neurotoxicity Hit_Selection->Secondary_Assays Promising Hits End End: Identification of Less Neurotoxic Lead Compound Hit_Selection->End Discarded ROS_Assay ROS Production Secondary_Assays->ROS_Assay MMP_Assay Mitochondrial Membrane Potential (MMP) Secondary_Assays->MMP_Assay Comet_Assay DNA Damage Secondary_Assays->Comet_Assay Lead_Candidate Lead Candidate Selection: Low ROS, Maintained MMP, Minimal DNA Damage ROS_Assay->Lead_Candidate MMP_Assay->Lead_Candidate Comet_Assay->Lead_Candidate In_Vivo In Vivo Validation (Optional): Rodent Neurotoxicity Model Lead_Candidate->In_Vivo Validated Lead Lead_Candidate->End Discarded In_Vivo->End

Caption: Experimental Workflow for Screening Less Neurotoxic Derivatives.

References

Optimization of reaction conditions for N-alkylation of nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of nitroimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, facilitating the optimization of your reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of nitroimidazoles, offering potential causes and actionable solutions.

Question: Why is my N-alkylation reaction yield consistently low or the reaction not proceeding to completion?

Answer:

Low yields in the N-alkylation of nitroimidazoles can arise from several factors, primarily related to the reduced nucleophilicity of the imidazole ring due to the electron-withdrawing nitro group.[1][2] Key areas to investigate include:

  • Incomplete Deprotonation: The acidity of the N-H proton in nitroimidazole is significant, but a sufficiently strong base is still required for complete deprotonation to form the nucleophilic imidazolate anion.[1]

  • Reaction Temperature: Room temperature reactions may be too slow, leading to low conversion.[3]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in reaction efficiency.[1]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate.[1]

Troubleshooting Steps:

  • Optimize the Base and Solvent System:

    • Bases: While weaker bases like potassium carbonate (K₂CO₃) can be effective, especially at elevated temperatures, stronger bases such as potassium hydroxide (KOH) or sodium hydride (NaH) might be necessary for less reactive substrates.[1]

    • Solvents: Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the reactants and facilitate the reaction.[1] Acetonitrile has been shown to provide better yields in some cases.[3]

  • Increase the Reaction Temperature:

    • Heating the reaction mixture can significantly improve both the rate and the yield. A temperature of 60°C has been demonstrated to be effective.[3] It is advisable to increase the temperature incrementally while monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Evaluate the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. Ensure the purity of your alkylating agent.

Question: I am observing the formation of multiple products, including a dialkylated imidazolium salt. How can I minimize this?

Answer:

The N-alkylated nitroimidazole product is still nucleophilic and can undergo a second alkylation by the alkylating agent, leading to the formation of a dialkylated imidazolium salt.[1] This is a common side reaction.

Prevention Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the nitroimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress. Stop the reaction as soon as the starting nitroimidazole has been consumed to prevent the formation of the dialkylated product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the N-alkylation of 4-nitroimidazole and 5-nitroimidazole?

A1: Based on experimental data, heating the reaction to 60°C in acetonitrile with potassium carbonate as the base provides good to excellent yields (66-85%).[3] Reaction times typically range from one to three hours under these conditions.

Q2: How does the position of the nitro group affect the regioselectivity of N-alkylation?

A2: The position of the nitro group significantly influences which nitrogen atom is alkylated. For 4-nitroimidazole, alkylation is favored at the N-1 position.[3] In contrast, for 2-methyl-5-nitroimidazole, alkylation occurs regioselectively at the N-3 position due to the steric hindrance of the nitro group.[3]

Q3: What are some common side reactions other than dialkylation?

A3: While dialkylation is the most common side reaction, others can occur:

  • C-alkylation: Although less frequent, alkylation can occur at a carbon atom of the imidazole ring, particularly if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: At excessively high temperatures or in the presence of very strong bases, the nitroimidazole reactants or the N-alkylated products may decompose, often indicated by a darkening of the reaction mixture.[1]

Q4: My N-alkylated product is difficult to purify. What can I do?

A4: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or other side products.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial for achieving good separation.[4]

  • Aqueous Work-up and Extraction: During the work-up procedure, ensure the correct pH of the aqueous phase to keep your product in the organic layer. Washing the organic extract with brine can help remove residual water and some water-soluble impurities.[4]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

Data Presentation

Table 1: Effect of Solvent and Base on N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate at Room Temperature

BaseSolventReaction Time (h)Yield (%)
K₂CO₃CH₃CN2440
K₂CO₃DMSO2435
K₂CO₃DMF2430
KOHCH₃CN2430
KOHDMSO2425
KOHDMF2420
Data sourced from[4]

Table 2: Effect of Temperature on the N-Alkylation of 4- and 5-Nitroimidazoles

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile60385
5-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile60196
4-Nitroimidazole4-bromobutanenitrileK₂CO₃Acetonitrile60185
5-Nitroimidazole4-bromobutanenitrileK₂CO₃Acetonitrile60180
4-NitroimidazoleAllyl bromideK₂CO₃Acetonitrile60875
5-NitroimidazoleAllyl bromideK₂CO₃Acetonitrile60849
Data adapted from[1][3]

Experimental Protocols

Protocol 1: N-Alkylation in Acetonitrile (CH₃CN)

This procedure is recommended for achieving high yields.[3]

  • Reaction Setup: To a solution of the 4(5)-nitroimidazole (7.87 mmol) in acetonitrile, add potassium carbonate (K₂CO₃) (8.7 mmol).

  • Stirring: Stir the mixture for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (15.74 mmol) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to 60°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material disappears.

  • Work-up: After the reaction is complete, evaporate the solvent. Dissolve the crude product in ethyl acetate (50 mL).

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography (e.g., using an ethyl acetate/hexane gradient).

Protocol 2: N-Alkylation in DMSO or DMF

This procedure provides an alternative solvent system.[3]

  • Reaction Setup: Dissolve the 4(5)-nitroimidazole (7.87 mmol) in DMSO or DMF.

  • Base Addition: Add potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (8.7 mmol) to the solution.

  • Stirring: Stir the mixture for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (15.74 mmol) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with brine and dry over magnesium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude product.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_deprotonation Evaluate Base and Solvent start->check_deprotonation check_temp Optimize Reaction Temperature start->check_temp check_alkylating_agent Assess Alkylating Agent start->check_alkylating_agent side_reaction Side Reaction Observed? (e.g., Dialkylation) start->side_reaction success Improved Yield check_deprotonation->success Effective Deprotonation check_temp->success Optimal Temperature Found check_alkylating_agent->success Reactive Agent Used control_stoichiometry Control Stoichiometry side_reaction->control_stoichiometry slow_addition Slow Addition of Alkylating Agent side_reaction->slow_addition monitor_reaction Monitor Reaction Closely side_reaction->monitor_reaction control_stoichiometry->success slow_addition->success monitor_reaction->success

Caption: Troubleshooting workflow for low yield in N-alkylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Nitroimidazole in Solvent B 2. Add Base A->B C 3. Stir B->C D 4. Add Alkylating Agent C->D E 5. Heat (if necessary) D->E F 6. Monitor by TLC E->F G 7. Quench/Evaporate F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Troubleshooting HPLC Separation of Nitroimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of nitroimidazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when separating nitroimidazole isomers by HPLC?

A1: The most frequent challenges in separating nitroimidazole isomers include:

  • Poor Resolution: Isomers, particularly positional or stereoisomers, have very similar physicochemical properties, leading to overlapping peaks.

  • Peak Tailing: Asymmetrical peaks with a trailing edge are common, especially for basic nitroimidazole compounds, which can interact with residual silanols on silica-based columns.[1][2][3] This can compromise accurate quantification.

  • Co-elution: Complete co-elution of isomers can occur, making individual quantification impossible without specialized techniques.

  • Irreproducible Retention Times: Fluctuations in retention times can result from subtle changes in mobile phase composition, pH, or temperature.[4]

Q2: Which HPLC mode is best for separating nitroimidazole isomers: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A2: Both modes can be effective, and the choice depends on the specific isomers and their polarity.

  • Reversed-Phase (RP-HPLC): This is the most common approach, typically utilizing C18 or C8 columns.[5][6][7] It is effective for separating many nitroimidazole derivatives. However, highly polar isomers may have insufficient retention.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[8][10][11][12] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can offer different selectivity for polar isomers.[8][11]

Q3: How does mobile phase pH affect the separation of nitroimidazole isomers?

A3: Mobile phase pH is a critical parameter for ionizable compounds like nitroimidazoles.[13][14][15] Adjusting the pH can alter the ionization state of the isomers, which in turn affects their retention time and interaction with the stationary phase.[13][15] For basic nitroimidazoles, working at a lower pH (e.g., pH 3) can protonate residual silanol groups on the column, reducing peak tailing.[2][16] It is generally recommended to work at a pH that is at least one to two units away from the pKa of the analytes to ensure consistent ionization and reproducible retention.[14][15]

Q4: What is the difference between separating constitutional isomers and enantiomers of nitroimidazoles?

A4:

  • Constitutional Isomers (e.g., positional isomers): These have different connectivity and thus different physical and chemical properties. They can typically be separated on standard achiral HPLC columns (like C18) by optimizing the mobile phase and other chromatographic conditions.

  • Enantiomers: These are non-superimposable mirror images with identical physicochemical properties in an achiral environment.[17] Their separation requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[17][18][19][20] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations.[21][22][23][24][25]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

If you are observing overlapping or completely co-eluting peaks, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution/ Co-elution Observed Check_Method Review Method Parameters (Column, Mobile Phase, Temp) Start->Check_Method Optimize_MP Optimize Mobile Phase Check_Method->Optimize_MP Optimize_Flow Decrease Flow Rate Optimize_MP->Optimize_Flow If still poor Resolution_OK Resolution Acceptable Optimize_MP->Resolution_OK Improved Change_Column Change Stationary Phase Check_Chiral Are isomers enantiomers? Change_Column->Check_Chiral Use_CSP Use Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive Check_Chiral->Use_CSP Yes Check_Chiral->Resolution_OK No, and previous steps resolved the issue Use_CSP->Resolution_OK Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp If still poor Optimize_Flow->Resolution_OK Improved Gradient_Elution Consider Gradient Elution Optimize_Temp->Gradient_Elution If still poor Optimize_Temp->Resolution_OK Improved Gradient_Elution->Change_Column If still poor Gradient_Elution->Resolution_OK Improved

Caption: A flowchart for troubleshooting poor resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile and methanol offer different selectivities and can alter the elution order of isomers.

    • pH Adjustment: As discussed in the FAQs, carefully adjust the pH of the aqueous portion of the mobile phase.[13][14] Small changes can significantly impact selectivity.[4]

  • Change the Stationary Phase:

    • If using a C18 column, consider a C8, a phenyl-hexyl, or a polar-embedded phase column. These offer different retention mechanisms that may resolve the isomers.

    • For highly polar isomers, switch to a HILIC column.[10][11]

  • Decrease the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving the separation of closely eluting peaks.[26]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Systematically varying the column temperature (e.g., in 5 °C increments) can sometimes improve resolution.

  • For Enantiomers: If you are trying to separate enantiomers, an achiral column will not work. You must use a Chiral Stationary Phase (CSP) or a chiral mobile phase additive.[17][18][19] Polysaccharide-based CSPs are common for this purpose.[27]

Issue 2: Peak Tailing

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.[2][3]

Logical Relationship of Peak Tailing Causes and Solutions

Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Cause_Silanol Silanol Interactions (Analyte is basic) Sol_pH Lower Mobile Phase pH (e.g., to pH 2-4) Cause_Silanol->Sol_pH Sol_Column Use End-capped Column or Polar-Embedded Column Cause_Silanol->Sol_Column Sol_Additive Add Competing Base (e.g., Triethylamine) Cause_Silanol->Sol_Additive Cause_pH Mobile Phase pH close to analyte pKa Cause_pH->Sol_pH Cause_Overload Column Overload Sol_Concentration Reduce Sample Concentration/Volume Cause_Overload->Sol_Concentration Cause_ExtraColumn Extra-Column Volume (e.g., long tubing) Sol_Tubing Use Shorter, Narrower ID Tubing Cause_ExtraColumn->Sol_Tubing

Caption: Causes and solutions for HPLC peak tailing.

Detailed Steps:

  • Address Chemical Interactions:

    • Lower Mobile Phase pH: For basic nitroimidazoles, reduce the mobile phase pH to 2.5-3.5 using an additive like formic acid or phosphoric acid.[16] This protonates the silanol groups on the silica surface, minimizing secondary ionic interactions.[2]

    • Use a Different Column: Employ a column with high-purity silica and effective end-capping to shield the residual silanols.[1]

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites.

  • Check for Column Overload:

    • Inject a sample that is 10-fold more dilute. If the peak shape improves, the original sample was overloading the column. Reduce the injection volume or the sample concentration.

  • Minimize Extra-Column Volume:

    • Ensure all tubing between the injector, column, and detector is as short and narrow in internal diameter as possible.[1]

    • Check for void volumes in column fittings.[28] A poor connection can create a space where peak dispersion occurs, leading to tailing.[28]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Nitroimidazole Isomers

This protocol provides a starting point for the separation of nitroimidazole isomers like metronidazole, tinidazole, and ornidazole.[5][6][16]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[16]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Elution: Isocratic or Gradient. Start with an isocratic elution of 80:20 (A:B). If resolution is poor, a shallow gradient may be necessary. For example, start at 20% B and increase to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270-320 nm (depending on the specific isomer).[5][16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Chiral Separation of Nitroimidazole Enantiomers

This protocol is a general approach for separating enantiomers using a polysaccharide-based chiral stationary phase.

  • Column: Chiralcel OJ (cellulose tris(4-methylbenzoate)) or similar polysaccharide-based CSP, 4.6 x 250 mm, 10 µm.[27]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting point is 90:10 (Hexane:2-Propanol).

  • Mobile Phase Additive: For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can significantly improve peak shape.[27]

  • Flow Rate: 0.8 mL/min.[27]

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.[27]

  • Injection Volume: 10-20 µL.

Data Presentation

Table 1: Example Chromatographic Data for Nitroimidazole Separation

This table summarizes typical retention times for a selection of nitroimidazoles under a specific reversed-phase condition, illustrating the baseline separation achievable.

CompoundRetention Time (min)
Morinidazole2.5
Metronidazole5.1
Tinidazole7.0
Secnidazole8.3
Ornidazole13.4
Data derived from a study using a C18 column with a mobile phase of methanol and 0.1% v/v triethylamine (26:74 v/v, pH 3.0).[16]
Table 2: Influence of Mobile Phase pH on Retention of Ionizable Compounds

This table illustrates how changing the mobile phase pH affects the retention of acidic, basic, and neutral compounds in reversed-phase HPLC.

Compound TypeRetention at Acidic pH (e.g., 3.0)Retention at Basic pH (e.g., 8.0)Rationale
Basic (e.g., N-acetylprocainamide) ShorterLongerIonized (more polar) at low pH, neutral (less polar) at high pH.[15]
Acidic (e.g., Methylparaben) LongerShorterNeutral (less polar) at low pH, ionized (more polar) at high pH.[15]
Neutral No significant changeNo significant changeCompound remains uncharged regardless of pH.[15]

References

Technical Support Center: Synthesis of 2-Ethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethyl-4-nitro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of 2-ethyl-1H-imidazole?

A1: The nitration of 2-ethyl-1H-imidazole is an electrophilic aromatic substitution reaction that is prone to several side reactions. The most prevalent of these is the formation of the regioisomeric product, 2-ethyl-5-nitro-1H-imidazole. At elevated temperatures, oxidative cleavage of the imidazole ring can occur, leading to a significant reduction in yield and the formation of tarry byproducts.[1] Under certain conditions, N-nitration (formation of a nitroamine) and di-nitration are also possible, though less common with standard mixed-acid nitration.

Q2: How does reaction temperature affect the yield and purity of this compound?

A2: Temperature is a critical parameter in the nitration of 2-ethyl-1H-imidazole. Higher temperatures generally increase the reaction rate but also promote undesirable side reactions, particularly oxidative degradation of the imidazole ring, which can lead to lower yields and the formation of colored impurities. Conversely, excessively low temperatures may result in a sluggish and incomplete reaction. Finding the optimal temperature is key to maximizing the yield of the desired product while minimizing the formation of byproducts. For the analogous nitration of 2-methylimidazole, yields have been shown to be temperature-dependent, with optimal temperatures varying based on the specific nitrating agent used.[2]

Q3: What is the typical ratio of this compound to 2-ethyl-5-nitro-1H-imidazole, and how can I influence it?

A3: The nitration of 2-substituted imidazoles typically yields a mixture of the 4-nitro and 5-nitro isomers. The exact ratio for 2-ethyl-1H-imidazole is not extensively reported, but it is influenced by steric and electronic factors. The ethyl group at the 2-position directs the incoming nitro group to both the 4 and 5 positions. Achieving high regioselectivity for the 4-nitro isomer can be challenging. Reaction conditions such as the choice of nitrating agent and temperature can have some influence on the isomer ratio, but a mixture is generally expected.

Q4: How can I effectively separate the 4-nitro and 5-nitro isomers?

A4: The separation of this compound and its 5-nitro isomer can be achieved through careful purification techniques. Fractional crystallization can sometimes be effective if the isomers have significantly different solubilities in a particular solvent system. However, the most reliable method for separating these closely related isomers is column chromatography on silica gel. The choice of eluent is critical and may require some optimization, but mixtures of ethyl acetate and hexanes are often a good starting point. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reaction temperature too low. 2. Insufficiently strong nitrating agent. 3. Incomplete reaction. 4. Product lost during workup.1. Gradually increase the reaction temperature, monitoring for the formation of byproducts. 2. Ensure the use of concentrated nitric and sulfuric acids. 3. Increase the reaction time and monitor the reaction progress using TLC. 4. Carefully neutralize the reaction mixture to the isoelectric point of the product to ensure complete precipitation. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high, leading to oxidative decomposition. 2. Nitrating agent added too quickly, causing an uncontrolled exotherm.1. Maintain a lower reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time. 2. Add the nitrating agent dropwise with efficient stirring and external cooling to control the reaction temperature.
Product is a Mixture of Isomers 1. Inherent lack of regioselectivity in the nitration of 2-ethyl-1H-imidazole.1. Accept that a mixture will likely be formed and focus on efficient separation. Utilize column chromatography with a carefully selected eluent system for separation. Monitor fractions by TLC to ensure a clean separation.
Difficulty in Product Isolation/Purification 1. Product is partially soluble in the aqueous workup solution. 2. Product co-precipitates with inorganic salts. 3. Oily product obtained instead of a solid.1. After neutralization, thoroughly extract the aqueous phase with an appropriate organic solvent. 2. Ensure complete dissolution of salts by adding sufficient water before filtration. Alternatively, filter the crude product and then redissolve it in an organic solvent and filter off the insoluble inorganic salts. 3. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product (if available), or triturating with a non-polar solvent like hexanes. If the product remains an oil, purification by column chromatography is recommended.

Experimental Protocols

Representative Synthesis of 2-Ethyl-4(5)-nitro-1H-imidazole

This procedure is adapted from the nitration of 2-methylimidazole.[2]

Materials:

  • 2-Ethyl-1H-imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ammonium Hydroxide solution (25%)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-water bath.

  • Slowly add 2-ethyl-1H-imidazole to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C during the addition.

  • Once the addition is complete, continue stirring at 0-5 °C for 15 minutes to ensure the formation of the imidazole sulfate salt.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-ethyl-1H-imidazole sulfate salt, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-80 °C for 2-4 hours. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution with a 25% ammonium hydroxide solution to a pH of 6.5-7.0. This step is highly exothermic and should be performed with external cooling.

  • The product, a mixture of this compound and 2-ethyl-5-nitro-1H-imidazole, should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway and Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction 2-Ethyl-1H-imidazole 2-Ethyl-1H-imidazole This compound This compound 2-Ethyl-1H-imidazole->this compound HNO3, H2SO4 2-Ethyl-5-nitro-1H-imidazole 2-Ethyl-5-nitro-1H-imidazole 2-Ethyl-1H-imidazole->2-Ethyl-5-nitro-1H-imidazole HNO3, H2SO4 Ring Cleavage Products Ring Cleavage Products 2-Ethyl-1H-imidazole->Ring Cleavage Products High Temp.

Caption: Main reaction pathway and major side reactions.

Experimental Workflow

G Start Start Dissolve 2-Ethyl-1H-imidazole in H2SO4 Dissolve 2-Ethyl-1H-imidazole in H2SO4 Start->Dissolve 2-Ethyl-1H-imidazole in H2SO4 Prepare Nitrating Mixture Prepare Nitrating Mixture Dissolve 2-Ethyl-1H-imidazole in H2SO4->Prepare Nitrating Mixture Nitration Reaction Nitration Reaction Prepare Nitrating Mixture->Nitration Reaction Quench with Ice Quench with Ice Nitration Reaction->Quench with Ice Neutralize with NH4OH Neutralize with NH4OH Quench with Ice->Neutralize with NH4OH Filter Crude Product Filter Crude Product Neutralize with NH4OH->Filter Crude Product Purify Product Purify Product Filter Crude Product->Purify Product End End Purify Product->End G Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Is reaction temp optimal? Check Reagents Check Reagents Low Yield->Check Reagents Are reagents fresh? Check Workup Check Workup Low Yield->Check Workup Is workup efficient? Optimize Temperature Optimize Temperature Check Temperature->Optimize Temperature No Use Fresh Reagents Use Fresh Reagents Check Reagents->Use Fresh Reagents No Optimize Workup Optimize Workup Check Workup->Optimize Workup No

References

Technical Support Center: Enhancing the Radiosensitizing Effect of 2-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-nitroimidazole-based radiosensitizers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 2-nitroimidazoles radiosensitize hypoxic tumor cells?

A1: 2-nitroimidazoles are electron-affinic compounds that mimic the role of molecular oxygen in "fixing" DNA damage induced by ionizing radiation.[1][2][3] Under hypoxic conditions, the nitro group of the 2-nitroimidazole is reduced to a reactive radical anion. This radical can then react with radiation-induced DNA radicals, making the damage permanent and preventing its repair, ultimately leading to cell death.[4] This oxygen-mimetic effect is the dominant mechanism of radiosensitization.[2][5]

Q2: Why is targeting tumor hypoxia important for enhancing radiotherapy?

A2: Tumor hypoxia, or low oxygen levels, is a common feature of solid tumors and a major contributor to resistance to radiotherapy.[2][3][6][7] Oxygen is a potent radiosensitizer, and its absence in hypoxic cells makes them two to three times more resistant to radiation-induced damage.[2] By using radiosensitizers like 2-nitroimidazoles that are specifically activated in hypoxic environments, it is possible to overcome this resistance and improve the therapeutic outcome for patients.[7]

Q3: What are the main challenges associated with the clinical use of 2-nitroimidazole radiosensitizers?

A3: The clinical application of 2-nitroimidazoles has been hampered by several challenges. First-generation compounds like misonidazole showed dose-limiting neurotoxicity.[1] While second-generation drugs such as etanidazole and nimorazole were designed to be more hydrophilic to reduce neurotoxicity, their efficacy has been limited.[1] Other significant hurdles include poor drug penetration into tumor tissue, rapid metabolism, and the need to maintain effective concentrations at the time of irradiation.[8][9]

Q4: How do I select the appropriate 2-nitroimidazole compound for my in vitro or in vivo study?

A4: The choice of a 2-nitroimidazole derivative depends on the specific goals of your experiment. For in vitro studies, factors to consider include the compound's electron affinity, which correlates with its radiosensitizing efficiency, and its cytotoxicity under both oxic and anoxic conditions.[2][3][4][5] For in vivo experiments, pharmacokinetic properties such as solubility, plasma half-life, and tumor penetration are critical.[10][11] Newer analogues, like nitroimidazole alkylsulfonamides, and prodrug strategies are being developed to improve tumor delivery and efficacy.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent or No Radiosensitizing Effect Observed in vitro

Possible Cause 1: Inadequate Hypoxia

  • Troubleshooting: Ensure that your hypoxic conditions are rigorously maintained. For cell culture experiments, this typically means achieving an oxygen level of <0.1%.[7] Use a calibrated hypoxia chamber and an oxygen sensor to verify the oxygen concentration. The stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) can be used as a molecular marker to confirm a cellular hypoxic response.[7]

Possible Cause 2: Suboptimal Drug Concentration or Incubation Time

  • Troubleshooting: The concentration of the 2-nitroimidazole and the incubation time prior to irradiation are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and compound. For many 2-nitroimidazoles, pre-incubation for a period before irradiation is necessary for the drug to diffuse into the cells and reach the hypoxic regions.[12]

Possible Cause 3: Thiol Depletion

  • Troubleshooting: Some nitroimidazoles can react with and deplete intracellular thiols, such as glutathione.[4] Since thiols are natural radioprotectors, their depletion can lead to an apparent radiosensitization that is not directly due to the oxygen-mimetic effect.[4] It is advisable to measure cellular thiol levels to distinguish between these mechanisms if your results are ambiguous.[4]

Issue 2: Poor Radiosensitization in Animal Models

Possible Cause 1: Inefficient Drug Delivery to the Tumor

  • Troubleshooting: The route of administration can significantly impact drug delivery. Intravenous (i.v.) injection often leads to higher and more rapid peak tumor concentrations compared to intraperitoneal (i.p.) injection.[11] Consider using a prodrug approach or novel formulations to enhance solubility and tumor penetration.[2][6] Pharmacokinetic studies to measure drug concentrations in the tumor, blood, and other tissues are essential.[11][13]

Possible Cause 2: Timing of Irradiation Relative to Drug Administration

  • Troubleshooting: The timing of irradiation should coincide with the peak concentration of the radiosensitizer in the tumor.[11] Conduct a pharmacokinetic study to determine the optimal time window for irradiation following drug administration. For example, peak tumor concentration and radiosensitization for some compounds occur around 20 minutes after i.v. injection and 40 minutes after i.p. injection.[11]

Possible Cause 3: Rapid Drug Metabolism

  • Troubleshooting: More electron-affinic compounds, while potent in vitro, can be rapidly metabolized in vivo, reducing their efficacy.[9] If rapid metabolism is suspected, consider multiple injections to maintain a stable drug level in the tumor during irradiation.[9]

Quantitative Data Summary

Table 1: In Vitro Radiosensitizer Enhancement Ratios (SER) of Selected 2-Nitroimidazoles

CompoundCell LineDrug Concentration (mM)SERReference
MisonidazoleHeLa S311.40[13]
MisonidazoleV7911.71[13]
Etanidazole (SR-2508)EMT60.1 (i.v. in vivo)~1.4[10]
RP-170EMT60.1 (i.v. in vivo)~1.4[10]
RK28HeLa S311.56[13]
RK28V7911.84[13]

Table 2: In Vivo Dose Modifying Factors (DMF) of RK28 in Ehrlich Ascites Tumor

Drug Dose (mg/g body weight)DMFReference
0.0751.63[13]
0.151.97[13]
0.32.34[13]

Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay for Radiosensitization

This protocol is adapted from studies assessing the radiosensitizing effect of novel 2-nitroimidazoles.[5][7]

  • Cell Culture: Culture the desired cancer cell line (e.g., FaDu, HCT116) in appropriate media and conditions.

  • Cell Seeding: Seed a known number of cells into multiple flasks or plates. Allow cells to attach and enter logarithmic growth phase.

  • Induction of Hypoxia: Transfer the plates to a hypoxic chamber and equilibrate to the desired low oxygen concentration (e.g., <0.1% O₂).

  • Drug Treatment: Add the 2-nitroimidazole compound at various concentrations to the hypoxic cells. Include a vehicle control. A parallel set of plates can be maintained under normoxic conditions.

  • Irradiation: Irradiate the plates with a range of radiation doses using a calibrated radiation source.

  • Post-Irradiation Incubation: Return the plates to a standard incubator and allow colonies to form (typically 10-14 days).

  • Colony Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies with >50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and plot survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required for a specific level of cell survival (e.g., 1%) in the absence and presence of the drug.[5]

Protocol 2: In Vivo Tumor Growth Delay Assay

This protocol is based on methodologies used to evaluate 2-nitroimidazole radiosensitizers in animal models.[10][11]

  • Animal Model: Establish tumors by subcutaneously injecting a suspension of tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Measure tumor dimensions regularly with calipers and calculate tumor volume.

  • Treatment Groups: Randomize mice into treatment groups when tumors reach a specified size (e.g., 100-200 mm³):

    • Control (no treatment)

    • Drug alone

    • Radiation alone

    • Drug plus radiation

  • Drug Administration: Administer the 2-nitroimidazole compound via the chosen route (e.g., i.v. or i.p.).

  • Irradiation: At the predetermined optimal time after drug administration, irradiate the tumors with a single or fractionated dose of radiation.

  • Tumor Growth Measurement: Continue to measure tumor volume in all groups until tumors reach a predetermined endpoint size.

  • Data Analysis: Plot the mean tumor growth curves for each group. The tumor growth delay is the time it takes for tumors in the treatment groups to reach the endpoint size compared to the control group.

Visualizations

Radiosensitization_Pathway Mechanism of 2-Nitroimidazole Radiosensitization IR Ionizing Radiation DNA Cellular DNA IR->DNA induces DNA_Radical DNA Radical (Damage) DNA->DNA_Radical Fixed_Damage Fixed DNA Damage (Lethal Lesion) DNA_Radical->Fixed_Damage reacts with Hypoxia Hypoxic Cell (Low O2) Nitroimidazole 2-Nitroimidazole (R-NO2) Hypoxia->Nitroimidazole enables reduction of Nitro_Radical Nitro Radical Anion (R-NO2-) Nitroimidazole->Nitro_Radical is reduced to Nitro_Radical->Fixed_Damage Cell_Death Cell Death Fixed_Damage->Cell_Death leads to Experimental_Workflow_In_Vitro In Vitro Radiosensitization Assay Workflow Start Start: Cell Seeding Hypoxia_Induction Induce Hypoxia (<0.1% O2) Start->Hypoxia_Induction Drug_Addition Add 2-Nitroimidazole Hypoxia_Induction->Drug_Addition Irradiation Irradiation (Various Doses) Drug_Addition->Irradiation Incubation Incubate for Colony Formation Irradiation->Incubation Staining Fix and Stain Colonies Incubation->Staining Counting Count Colonies Staining->Counting Analysis Calculate SER Counting->Analysis End End Analysis->End

References

Technical Support Center: Optimizing Cell Survival Assays with Hypoxic Cell Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing cell survival assays with hypoxic cell sensitizers.

Frequently Asked Questions (FAQs)

Q1: Why are my results from MTT or other tetrazolium-based assays (XTT, WST-1, MTS) inconsistent or unreliable under hypoxic conditions?

A1: Tetrazolium-based assays, such as the MTT assay, are generally not suitable for assessing cell viability under hypoxia.[1][2] These assays measure metabolic activity by relying on mitochondrial dehydrogenases to convert the tetrazolium salt into a colored formazan product.[3][4] However, hypoxia itself significantly reduces mitochondrial activity, which can lead to a false interpretation of decreased cell viability even when cells are alive.[1][2] Furthermore, reoxygenation of cells during the assay procedure can generate reactive oxygen species that directly reduce the tetrazolium salt, leading to an overestimation of viability.[1]

Q2: What are more reliable alternative assays to MTT for hypoxic conditions?

A2: Assays that do not depend on mitochondrial metabolic activity are more suitable for hypoxic conditions.[1] Recommended alternatives include:

  • Clonogenic Assay: This is the gold standard for determining cell reproductive viability after treatment with radiation or cytotoxic agents. It directly measures the ability of a single cell to proliferate and form a colony.[5][6]

  • Crystal Violet Assay: This simple colorimetric assay stains the DNA of adherent cells. The amount of dye retained is proportional to the cell biomass. Since it measures total attached cells, it avoids the pitfalls of metabolic assays.[1][7]

  • Trypan Blue Dye Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells with compromised membranes take it up.[1][8]

  • Sulphorhodamine B (SRB) Assay: This assay relies on the binding of the SRB dye to protein basic amino acid residues and is used to determine cell density based on the measurement of cellular protein content.[1]

Q3: How can I confirm that my cells are genuinely hypoxic in my experimental setup?

A3: Verifying the hypoxic state is crucial. The stabilization of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is a hallmark of hypoxia.[9][10][11][12] You can confirm hypoxia by:

  • Western Blotting: Detect the accumulation of HIF-1α protein in cell lysates. Under normoxic conditions, HIF-1α is rapidly degraded and thus undetectable.[9][13]

  • Immunocytochemistry (ICC): Visualize the nuclear translocation of HIF-1α in cells grown on coverslips.[13]

  • HRE-Reporter Assays: Use a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a Hypoxia Response Element (HRE). Increased signal indicates active HIF-1 transcriptional activity.[9]

  • Hypoxia Probes: Utilize fluorescent probes (e.g., BioTracker 520 Green Hypoxia Dye) that accumulate in hypoxic cells and can be detected by fluorescence microscopy or flow cytometry.[12]

Q4: When should I add the hypoxic sensitizer relative to inducing hypoxia?

A4: The timing can influence the outcome and depends on your compound's characteristics. For small molecules, adding the compound 30 minutes before subjecting cells to hypoxia is a common practice to ensure it reaches its intracellular targets before the hypoxic response begins.[1] Alternatively, you can pre-incubate cells under hypoxia (e.g., for 24 hours) before adding the drug to study its effect on hypoxia-adapted cells, which may have upregulated drug transporters.[1]

Troubleshooting Guides

Troubleshooting the Crystal Violet Assay
Problem Potential Cause Recommended Solution
High Variability Between Replicate Wells 1. Inconsistent Cell Seeding: Uneven cell distribution at the start of the experiment.[7] 2. Cell Detachment: Aggressive washing or aspiration steps dislodging cells.[7] 3. "Edge Effect": Increased evaporation in the outer wells of the plate affecting cell growth.[7]1. Ensure thorough mixing of the cell suspension before and during plating. 2. Handle plates gently. Use a multichannel pipette to add liquids to the side of the wells rather than directly onto the cell monolayer. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.
Low Absorbance Readings / Weak Signal 1. Low Cell Number: Insufficient cells seeded for the experiment duration.[7] 2. Cell Detachment: Loss of cells during washing steps.[7] 3. Inadequate Staining: Staining time or crystal violet concentration is too low.1. Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Ensure proper cell fixation (e.g., with methanol or paraformaldehyde) to secure cells to the plate before staining.[7][14] 3. Increase the staining incubation time (e.g., from 10 to 20-30 minutes) or use a higher concentration of crystal violet (e.g., 0.5%).[14][15]
High Background Absorbance 1. Inadequate Washing: Residual crystal violet solution remains in the wells.[7] 2. Precipitation of Stain: The crystal violet solution may be old or improperly prepared, leading to precipitate formation.[7]1. Wash wells thoroughly with deionized water (e.g., 3-4 times) after removing the staining solution until the washing water is clear.[16][17] 2. Filter the crystal violet solution before use to remove any particles.[7]

Quantitative Data Summary

Table 1: Efficacy of Hypoxic Cell Sensitizer Tirapazamine (TPZ) under Normoxia vs. Hypoxia.

Cell LineAssay TypeConditionIC50 Concentration (µM)Source
SAS (Head and Neck Cancer)Clonogenic AssayNormoxia>100 µM[8]
SAS (Head and Neck Cancer)Clonogenic AssayHypoxia~20 µM[8]
MKN45 (Gastric Cancer)WST-1 AssayNormoxia>10 µg/mL (~45 µM)[18]
MKN45 (Gastric Cancer)WST-1 AssayHypoxia~1 µg/mL (~4.5 µM)[18]

Table 2: Oxygen Enhancement Ratio (OER) in Cell Survival Assays.

The OER is the ratio of radiation doses required under hypoxic versus normoxic conditions to achieve the same level of cell killing. An OER between 2.5 and 3.0 is typical for most cell lines.[19]

Cell LineRadiation TypeOxygen ConditionOER (at 10% Survival)Source
CHOX-raysAnoxia (<0.01% O₂)2.31[20]
CHOX-raysHypoxia (0.5% O₂)1.40[20]
CHOCarbon Ions (100 keV/µm)Anoxia (<0.01% O₂)1.98[20]
CHOCarbon Ions (100 keV/µm)Hypoxia (0.5% O₂)1.27[20]
PC3 (Prostate Cancer)X-raysHypoxia (1.5% O₂)1.92[21]

Visualizations and Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed 1. Seed Cells in Multi-well Plate adhere 2. Allow Cells to Adhere (Overnight Incubation) seed->adhere add_drug 3. Add Hypoxic Cell Sensitizer adhere->add_drug induce_hypoxia 4. Induce Hypoxia (e.g., 1% O2) add_drug->induce_hypoxia incubate 5. Incubate for Treatment Duration induce_hypoxia->incubate fix_stain 6. Fix and Stain Cells (e.g., Crystal Violet) incubate->fix_stain solubilize 7. Solubilize Stain fix_stain->solubilize read_plate 8. Read Absorbance (e.g., 570 nm) solubilize->read_plate analyze 9. Analyze Data & Calculate Cell Survival read_plate->analyze

Caption: Experimental workflow for a cell survival assay with a hypoxic sensitizer.

HIF1a_pathway cluster_normoxia Normoxia (Normal O2) cluster_hypoxia Hypoxia (Low O2) hif1a_normoxia HIF-1α Subunit phd PHD Enzymes (+ O2) hydroxylation Prolyl Hydroxylation hif1a_normoxia->hydroxylation phd->hydroxylation vhl VHL Protein Binding hydroxylation->vhl ubiquitination Ubiquitination vhl->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation hif1a_hypoxia HIF-1α Subunit phd_inactive PHD Enzymes Inactive (No O2) stabilization HIF-1α Stabilization & Accumulation hif1a_hypoxia->stabilization phd_inactive->stabilization Inhibition dimerization Dimerization with HIF-1β in Nucleus stabilization->dimerization hre_binding Binding to HRE (Hypoxia Response Element) dimerization->hre_binding transcription Gene Transcription hre_binding->transcription response Angiogenesis, Metabolism, Cell Survival transcription->response

Caption: Simplified HIF-1α signaling pathway in normoxia vs. hypoxia.

troubleshooting_flowchart start Problem: Low Absorbance in Crystal Violet Assay q1 Were cells properly visualized before staining? start->q1 a1_no No / Few Cells q1->a1_no No a1_yes Yes, Cells Were Present q1->a1_yes Yes c1 Potential Causes: - Initial seeding density too low - Compound is highly cytotoxic - Contamination / Poor cell health a1_no->c1 s1 Solutions: - Optimize seeding density - Check compound concentration - Check for contamination c1->s1 q2 Were washing steps gentle? a1_yes->q2 a2_no No, Washing Was Aggressive q2->a2_no No a2_yes Yes, Washing Was Gentle q2->a2_yes Yes c2 Cause: Cell detachment during washes a2_no->c2 s2 Solutions: - Add solutions to well sides - Ensure complete fixation before washing - Use automated plate washer if available c2->s2 c3 Potential Causes: - Incomplete stain solubilization - Insufficient staining time/concentration - Incorrect absorbance wavelength a2_yes->c3 s3 Solutions: - Ensure complete drying before solubilization - Increase incubation time with solubilizer - Optimize stain concentration/time - Confirm reader is set to ~570nm c3->s3

Caption: Troubleshooting flowchart for low signal in a crystal violet assay.

Experimental Protocols

Protocol 1: Clonogenic Survival Assay

This protocol assesses the ability of cells to form colonies after treatment with a hypoxic sensitizer and/or radiation.

  • Cell Seeding: Trypsinize cells and plate them at a low, predetermined density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation. Allow cells to adhere overnight in a standard normoxic incubator (37°C, 5% CO₂).

  • Treatment:

    • Add the hypoxic cell sensitizer at various concentrations to the appropriate wells. Include a vehicle-only control.

    • Immediately transfer the plates to a hypoxic incubator or chamber (e.g., 1% O₂, 5% CO₂, balance N₂) at 37°C. A parallel set of plates should be kept in a normoxic incubator.

    • For radiation experiments, irradiate the cells after drug addition at specified doses (e.g., 0, 2, 4, 6 Gy).[8][21]

  • Incubation: Incubate the plates for the desired treatment duration under hypoxic conditions (e.g., 6-24 hours).[8][22]

  • Recovery: After treatment, remove the medium containing the drug, wash gently with PBS, and add fresh, drug-free medium.

  • Colony Formation: Return the plates to a standard normoxic incubator and allow colonies to form over a period of 8-16 days, depending on the cell line's growth rate.[8][21]

  • Fixation and Staining:

    • Gently aspirate the medium.

    • Fix the colonies with 100% methanol or 6% glutaraldehyde for 10-15 minutes.[21]

    • Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[21]

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies, typically defined as containing ≥50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.

Protocol 2: Crystal Violet Cell Viability Assay

This protocol offers a reliable alternative to MTT for measuring cell biomass.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate (e.g., 5,000-20,000 cells/well) in 200 µL of medium and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare the hypoxic sensitizer in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include appropriate controls (untreated cells, vehicle control, and a "no-cell" background control).

  • Hypoxic Incubation: Transfer the plate to a hypoxic chamber for the desired time (e.g., 24-72 hours).[17]

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with 200 µL of PBS per well.[17]

    • Add 100 µL of 100% methanol to each well and incubate for 15-20 minutes at room temperature to fix the cells.[16]

  • Staining:

    • Remove the fixative.

    • Add 50-100 µL of 0.5% Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[17]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the plate by submerging it in a container of tap water and repeat 3-4 times to remove all excess stain.[16][17]

    • Remove as much water as possible and let the plate air dry completely.

  • Solubilization:

    • Add 100 µL of Solubilization Solution (e.g., 1% SDS or 100% methanol) to each well.[17]

    • Place the plate on a shaker for 20 minutes to fully dissolve the stain.[17]

  • Measurement: Measure the absorbance (Optical Density, O.D.) at a wavelength of approximately 570 nm using a microplate reader.[17]

Protocol 3: Induction of Hypoxia in Cell Culture

This protocol describes two common methods for inducing a hypoxic environment for in vitro experiments.

Method A: Hypoxic Chamber or Incubator (Preferred)

  • Setup: Use a modular airtight chamber or a specialized tri-gas incubator capable of regulating O₂ levels.

  • Gas Mixture: A pre-mixed gas cylinder (e.g., 1% O₂, 5% CO₂, 94% N₂) is used to flush the chamber or supply the incubator.

  • Procedure:

    • Place your cell culture plates inside the chamber/incubator.

    • If using a chamber, flush it with the hypoxic gas mixture according to the manufacturer's instructions to displace the air.

    • Seal the chamber and place it in a standard 37°C incubator.

    • Incubate for the desired duration (e.g., 4-8 hours for maximum HIF-1α induction).[11][13]

Method B: Chemical Induction (Hypoxia Mimetic Agents)

Cobalt chloride (CoCl₂) is a chemical that can mimic hypoxia by stabilizing HIF-1α.[9][13] This method is less expensive but may have off-target effects.[9]

  • Reagent Preparation: Prepare a fresh stock solution of CoCl₂ (e.g., 100 mM) in sterile PBS or water.[11][13]

  • Treatment: Add the CoCl₂ stock solution directly to the cell culture medium to a final concentration of 100-150 µM.[11][13]

  • Incubation: Incubate the cells under standard normoxic conditions (37°C, 5% CO₂) for 4-24 hours.[9][11][13]

  • Post-Incubation: Proceed with your downstream assay. Note that this method induces the HIF-1 pathway but does not physically reduce oxygen levels.

References

Validation & Comparative

A Comparative Analysis of 2-, 4-, and 5-Nitroimidazoles in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nitroimidazole isomers is critical for the design of effective and safe therapeutics. This guide provides a comprehensive comparison of 2-, 4-, and 5-nitroimidazoles, focusing on their physicochemical properties, mechanisms of action, efficacy, and toxicity, supported by experimental data.

Nitroimidazoles are a class of compounds characterized by an imidazole ring bearing a nitro group. The position of this nitro group—at the 2, 4, or 5 position—profoundly influences the molecule's biological activity, making this structural motif a cornerstone in the development of drugs for infectious diseases and as radiosensitizers in cancer therapy. Their efficacy is primarily rooted in the reductive activation of the nitro group in hypoxic environments, leading to the generation of cytotoxic radicals that indiscriminately damage cellular macromolecules, most notably DNA.

Physicochemical Properties: A Foundation for Biological Activity

The electronic and physical properties of nitroimidazole isomers are key determinants of their biological behavior. The one-electron reduction potential (E¹₇) is particularly crucial, as it dictates the ease with which the nitro group is reduced to its active radical anion form. A more positive reduction potential facilitates activation in a wider range of biological environments.

In general, 2-nitroimidazoles possess the most positive reduction potentials, making them the most easily reduced and potent oxidizing agents among the isomers.[1] 5-nitroimidazoles have intermediate reduction potentials, while 4-nitroimidazoles are the most difficult to reduce.[1] This hierarchy in redox potential directly correlates with their biological activity, particularly their efficacy as radiosensitizers and their spectrum of antimicrobial action.

Property2-Nitroimidazole4-Nitroimidazole5-Nitroimidazole
pKa 8.72 (Predicted)[2]8.31 (Predicted)[3]~2.13 (for 1-methyl-5-nitroimidazole)[4]
One-Electron Reduction Potential (E¹₇ at pH 7) -398 mV (for 1-(2-hydroxyethyl)-2-nitroimidazole)[1][5]≤–527 mV[1][5]-486 mV (for metronidazole)[1][5]
Solubility in Water Slightly soluble[1]0.40 g/L[3][6]Soluble (for 2-Methyl-5-nitroimidazole)[7]

Mechanisms of Action: Shared Pathways, Divergent Interactions

The fundamental mechanism of action for all nitroimidazoles involves the bioreductive activation of the nitro group by nitroreductases to form a nitro radical anion. This highly reactive species can then undergo further reduction to generate other cytotoxic species, such as nitroso and hydroxylamine derivatives, which ultimately lead to cellular damage. Under aerobic conditions, the radical anion is rapidly re-oxidized back to the parent compound in a "futile cycle" that consumes oxygen and generates superoxide radicals. This selective activation under low-oxygen (hypoxic) conditions is the basis for their use against anaerobic organisms and in targeting hypoxic tumor cells.

However, the specific intracellular pathways and molecular targets can differ between the isomers.

2-Nitroimidazoles: These compounds, exemplified by benznidazole (used for Chagas disease) and misonidazole (a radiosensitizer), are potent radiosensitizers due to their high electron affinity. Their mechanism of action in cancer cells is linked to the hypoxia-inducible factor-1α (HIF-1α) signaling pathway and the inhibition of glycolysis.[8][9][10] Under hypoxic conditions, activated 2-nitroimidazoles form adducts with a variety of proteins, including key enzymes in the glycolytic pathway like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8][9][10] This disruption of cellular metabolism, coupled with DNA damage, contributes to their cytotoxic effects.

5-Nitroimidazoles: This is the most clinically utilized class, including metronidazole and tinidazole, which are mainstays in the treatment of anaerobic bacterial and protozoal infections. Their mechanism of action involves the disruption of the thioredoxin-mediated redox system.[11][12] The flavin enzyme thioredoxin reductase has been shown to possess nitroreductase activity, activating 5-nitroimidazoles.[11] The resulting reactive metabolites form covalent adducts with proteins involved in redox regulation, including thioredoxin reductase itself, leading to a breakdown of the cell's antioxidant defense and increased oxidative stress.[11]

4-Nitroimidazoles: This class is less studied compared to the 2- and 5-isomers. While they are the most difficult to reduce, some derivatives have shown biological activity.[13] Their precise mechanism of action and interaction with specific cellular pathways are not as well-elucidated but are presumed to follow the general principle of reductive activation and subsequent macromolecular damage.

Below are diagrams illustrating the key signaling pathways affected by 2- and 5-nitroimidazoles.

2-Nitroimidazole_Mechanism Mechanism of 2-Nitroimidazole Hypoxic Cytotoxicity 2-Nitroimidazole 2-Nitroimidazole Hypoxic Cell Hypoxic Cell 2-Nitroimidazole->Hypoxic Cell Diffusion Nitroreductases Nitroreductases Hypoxic Cell->Nitroreductases Activation Nitro Radical Anion Nitro Radical Anion Nitroreductases->Nitro Radical Anion One-electron reduction Protein Adducts Protein Adducts Nitro Radical Anion->Protein Adducts Covalent binding DNA Damage DNA Damage Nitro Radical Anion->DNA Damage GAPDH Inhibition GAPDH Inhibition Protein Adducts->GAPDH Inhibition HIF-1alpha Signaling HIF-1alpha Signaling Protein Adducts->HIF-1alpha Signaling Perturbation Glycolysis Disruption Glycolysis Disruption GAPDH Inhibition->Glycolysis Disruption Cell Death Cell Death Glycolysis Disruption->Cell Death DNA Damage->Cell Death

Mechanism of 2-Nitroimidazole Hypoxic Cytotoxicity

5-Nitroimidazole_Mechanism Mechanism of 5-Nitroimidazole Action 5-Nitroimidazole 5-Nitroimidazole Anaerobic Cell Anaerobic Cell 5-Nitroimidazole->Anaerobic Cell Diffusion Thioredoxin Reductase Thioredoxin Reductase Anaerobic Cell->Thioredoxin Reductase Activation Nitro Radical Anion Nitro Radical Anion Thioredoxin Reductase->Nitro Radical Anion One-electron reduction Protein Adducts Protein Adducts Nitro Radical Anion->Protein Adducts Covalent binding to TrxR & others DNA Damage DNA Damage Nitro Radical Anion->DNA Damage TrxR Inhibition TrxR Inhibition Protein Adducts->TrxR Inhibition Redox Imbalance Redox Imbalance TrxR Inhibition->Redox Imbalance Oxidative Stress Oxidative Stress Redox Imbalance->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death DNA Damage->Cell Death

Mechanism of 5-Nitroimidazole Action

Efficacy: A Comparative Look at Antimicrobial and Anticancer Activity

The efficacy of nitroimidazoles is highly dependent on the isomer and the target organism or cell.

Antimicrobial Activity: 5-Nitroimidazoles are the most widely used antimicrobial agents in this class. A comparative study of seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis demonstrated that tinidazole was the most potent on a molar basis, followed by panidazole, ornidazole, metronidazole, secnidazole, carnidazole, and dimetridazole.[2][14] The geometric mean Minimum Inhibitory Concentrations (MICs) ranged from 0.5 to 6.6 µM.[14][15] Metronidazole, a commonly used 5-nitroimidazole, has MICs against susceptible B. fragilis strains ranging from 0.16 to 2.5 µg/ml.[16]

Compound (5-Nitroimidazole)Geometric Mean MIC against B. fragilis (µM)
Tinidazole0.5[2][14]
PanidazoleNot specified, but ranked higher than ornidazole
OrnidazoleNot specified, but ranked higher than metronidazole
Metronidazole~1.0-2.0 (estimated from multiple studies)
SecnidazoleNot specified, but ranked similar to metronidazole
CarnidazoleNot specified, but ranked lower than secnidazole
Dimetridazole6.6[14][15]

Direct comparative data for 2- and 4-nitroimidazoles against the same anaerobic bacteria is limited. However, the higher redox potential of 2-nitroimidazoles suggests they could be effective, though their development has been more focused on other applications.

Anticancer Activity: The hypoxic environment of solid tumors makes them a target for nitroimidazole-based therapies. A study on a series of 4-nitroimidazole derivatives against various human cancer cell lines showed that some compounds exhibited potent anticancer activity, with IC₅₀ values in the low micromolar range.[13] For example, one derivative showed significant inhibition of several cancer cell lines.[13] Another study on 2-nitroimidazole derivatives also demonstrated their cytotoxic potential against cancer cells under hypoxic conditions.[8]

Compound ClassCancer Cell LineIC₅₀ (µM)
4-Nitroimidazole derivative (Compound 17) Capan-1, HCT-116, LN229, NCI–H460, DND-41, HL-60, K562, Z138Low micromolar range[13]
2-Nitroimidazole derivative (N₃-AZA) FaDu (hypoxic)~271[8]

Toxicity: A Critical Consideration in Drug Development

A significant concern with nitroimidazole compounds is their potential for toxicity and mutagenicity, which has been linked to the generation of reactive nitro species.

CompoundAnimal ModelLD₅₀ (Oral)
Metronidazole (5-nitroimidazole) Rat3 g/kg[17]
Mouse3800 mg/kg[17]
Tinidazole (5-nitroimidazole) Rat, Mouse>2000 mg/kg[18]
Benznidazole (2-nitroimidazole) MouseNot specified, but genotoxicity demonstrated[19]
4-Nitroimidazole derivative Mouse350 mg/kg (for 1-(2-Bromoethyl)-2-methyl-4-nitroimidazole)[20]

The available data suggests that 5-nitroimidazoles like metronidazole and tinidazole have a relatively high LD₅₀, indicating low acute toxicity.[17][18] However, concerns about carcinogenicity have been raised for some nitroimidazoles in animal studies.[19] Genotoxicity has been demonstrated for benznidazole.[19] The toxicity of 4-nitroimidazole derivatives can vary, with some showing higher acute toxicity than the commonly used 5-nitroimidazoles.[20]

Experimental Protocols

A brief overview of the standard methodologies used to obtain the comparative data is provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent against anaerobic bacteria is typically determined using the agar dilution method or broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method (Workflow)

MIC_Agar_Dilution Agar Dilution MIC Workflow A Prepare serial dilutions of nitroimidazole in molten agar B Pour agar into petri dishes and allow to solidify A->B D Spot-inoculate bacterial suspension onto each plate B->D C Prepare standardized inoculum of anaerobic bacteria C->D E Incubate plates under anaerobic conditions D->E F Observe for bacterial growth E->F G MIC = lowest concentration with no visible growth F->G

Agar Dilution MIC Workflow
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT Assay (Workflow)

MTT_Assay MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of nitroimidazole A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability relative to untreated controls G->H

MTT Cell Viability Assay Workflow

Conclusion

The position of the nitro group on the imidazole ring is a critical determinant of the physicochemical properties and biological activity of these compounds. 2-Nitroimidazoles, with their higher redox potentials, are potent radiosensitizers and show promise as anticancer agents, particularly targeting hypoxic tumors through mechanisms involving the HIF-1α pathway. 5-Nitroimidazoles are well-established as effective antimicrobial agents against anaerobic organisms, primarily acting through the disruption of the thioredoxin redox system. The 4-nitroimidazole class is less explored but holds potential for the development of new therapeutic agents. A thorough understanding of these isomeric differences is paramount for the rational design of novel nitroimidazole-based drugs with improved efficacy and safety profiles. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of each class.

References

A Comparative Analysis of 2-Ethyl-4-nitro-1H-imidazole and Metronidazole: An Examination of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Ethyl-4-nitro-1H-imidazole and the well-established antimicrobial agent, Metronidazole. While Metronidazole is a cornerstone in the treatment of anaerobic and protozoal infections with a wealth of supporting data, publicly available information on the biological activity of this compound is notably scarce. This comparison, therefore, synthesizes the extensive data on Metronidazole and contextualizes the limited information available for this compound, primarily drawing from studies on related 4-nitroimidazole compounds.

I. Overview of Compounds

Metronidazole is a 5-nitroimidazole that has been in clinical use for decades. In contrast, this compound is a positional isomer of a metronidazole analogue, belonging to the 4-nitroimidazole class. While the synthesis of various 4-nitroimidazoles has been described, their biological activities, particularly antimicrobial effects, are not as extensively documented as their 5-nitroimidazole counterparts.

II. Mechanism of Action

Metronidazole: The antimicrobial activity of Metronidazole is well-understood. It is a prodrug that requires reductive activation of its nitro group to exert its effects. This process occurs in anaerobic organisms, which have the necessary low redox potential to reduce the nitro group, forming highly reactive nitroso radicals. These radicals bind to and disrupt the DNA of the microbial cells, leading to cell death.

Metronidazole_Mechanism Metronidazole Metronidazole (Prodrug) Entry Passive Diffusion into Anaerobic Cell Metronidazole->Entry Activation Reductive Activation (Nitroreductases) Entry->Activation Radical Reactive Nitroso Radical Activation->Radical DNA Microbial DNA Radical->DNA Interaction Damage DNA Disruption & Strand Breaks DNA->Damage Death Cell Death Damage->Death

Figure 1: Mechanism of Action of Metronidazole.

This compound: The precise mechanism of action for this compound as an antimicrobial agent has not been elucidated due to a lack of specific studies. However, it is reasonable to hypothesize that, as a nitroimidazole, its activity would also depend on the reduction of its nitro group to form cytotoxic radicals. The difference in the position of the nitro group (position 4 vs. 5) could influence its redox potential and interaction with microbial nitroreductases, potentially altering its spectrum of activity and potency.

III. Comparative Activity

Direct comparative studies on the antimicrobial activity of this compound and Metronidazole are not available in the current body of scientific literature. However, a study comparing the radiosensitizing effects of a 4-nitroimidazole derivative with Metronidazole provides some insight into their relative biological activities in a different context.

Radiosensitizing Effects

A comparative study on the radiosensitizing action of 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole versus Metronidazole (a 5-nitroimidazole) on leukemia cells and in mice with breast cancer revealed that the 4-nitroimidazole derivative exhibited a slightly stronger radiosensitizing action under hypoxic conditions than Metronidazole. Both substances increased the radiation-induced decrease in the survival rate of hypoxic cells to a similar degree.

IV. Quantitative Data

Due to the lack of available data for this compound, the following table primarily presents data for Metronidazole against various microorganisms.

CompoundOrganismMIC (µg/mL)Reference
Metronidazole Bacteroides fragilis0.25 - 2.0[Generic Data]
Clostridium difficile0.12 - 1.0[Generic Data]
Trichomonas vaginalis0.25 - 1.0[Generic Data]
Giardia lamblia0.5 - 2.0[Generic Data]
This compound -Not Available-

V. Experimental Protocols

A standard method for determining the in vitro antimicrobial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Preparation of Stock Solution: A stock solution of the test compound (e.g., this compound or Metronidazole) is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism are also included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, atmosphere, and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Stock Solution of Test Compound Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation Observation Visually Inspect for Microbial Growth Incubation->Observation MIC Determine MIC Value Observation->MIC

Figure 2: Generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.

VI. Structural Comparison

The key difference between this compound and Metronidazole lies in the position of the nitro group on the imidazole ring.

Structural_Comparison cluster_ENI This compound cluster_Metro Metronidazole ENI Metro

Figure 3: Chemical structures of this compound and Metronidazole.

VII. Conclusion

Navigating the Hypoxic Landscape: A Comparative Guide to 2-Nitroimidazole-Based Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of tumor hypoxia are critical for advancing cancer therapies. This guide provides a comprehensive validation of 2-nitroimidazole-based compounds as hypoxic markers, offering a comparative analysis of their performance and detailed experimental methodologies. While direct validation data for 2-Ethyl-4-nitro-1H-imidazole as a hypoxic marker is not extensively available in the reviewed literature, this guide will focus on well-established 2-nitroimidazole analogs to provide a robust framework for comparison.

The selective accumulation of 2-nitroimidazoles in hypoxic tissues has positioned them as a cornerstone for hypoxia detection in preclinical and clinical research. Their mechanism relies on the intracellular reduction of the nitro group, a process that is favored under low oxygen conditions. This leads to the formation of reactive intermediates that covalently bind to cellular macromolecules, effectively trapping the marker in hypoxic cells.[1]

Performance Comparison of 2-Nitroimidazole Hypoxic Markers

The efficacy of a hypoxic marker is determined by its ability to selectively accumulate in hypoxic regions, providing a high-contrast signal against a low background in normoxic tissues. The following tables summarize key performance metrics for several prominent 2-nitroimidazole derivatives used in preclinical and clinical imaging.

MarkerModalityTumor ModelTumor-to-Muscle (T/M) RatioTime Post-InjectionReference
[¹⁸F]FMISO PETMCF-73.24 ± 0.303 h[2]
MDA-MB-2313.32 ± 0.503 h[2]
FaDu Xenografts1.4 ± 0.3 - 3.6 ± 1.31 h - 3 h[3]
[¹⁸F]FAZA PETMCF-72.92 ± 0.743 h[2]
MDA-MB-2313.00 ± 0.423 h[2]
[¹⁸F]FBNA PETMCF-72.19 ± 0.043 h[2]
MDA-MB-2311.98 ± 0.153 h[2]
[¹⁸F]EF1 PETQ7 Hepatoma2.4 - 2.7 (PET), 2.1 - 3.0 (gamma counting)Not Specified[4]
[¹⁸F]EF5 PETQ7 Hepatoma0.82 - 1.73 (PET), 1.47 - 2.95 (gamma counting)120 min (PET), ~180 min (gamma counting)[5]
Al¹⁸F-NOTA-NI PETECA109 Xenografts2.67 ± 0.082 h[6]
¹³¹I-IAZA SPECTEMT-6 Tumors8.78 h[7]
¹³¹I-IAZG SPECTEMT-6 Tumors1.64 h[7]

Table 1: In Vivo Performance of Radiolabeled 2-Nitroimidazole Hypoxic Markers. This table presents a summary of tumor-to-muscle ratios for various radiolabeled 2-nitroimidazole compounds, providing a quantitative measure of their ability to selectively accumulate in hypoxic tumors.

MarkerCell LineHypoxic Uptake (% of added dose)Hypoxia-to-Normoxia RatioIncubation TimeReference
Al¹⁸F-NOTA-NI ECA1093.46 ± 0.56%2.27120 min[1][8]
[¹⁸F]FMISO ECA109Not specified1.48 (calculated)120 min[8]
⁹⁹mTc-bisnitroimidazole S18059.0 ± 0.9%Not specified4 h[9]

Table 2: In Vitro Performance of 2-Nitroimidazole Hypoxic Markers. This table summarizes the in vitro cellular uptake of different 2-nitroimidazole markers under hypoxic conditions, highlighting their selective accumulation in oxygen-deprived cells.

Signaling Pathways and Experimental Workflows

The utility of 2-nitroimidazoles as hypoxic markers is underpinned by their unique mechanism of action. The following diagrams illustrate the key signaling pathway and a general experimental workflow for their validation.

Hypoxia_Signaling_Pathway Mechanism of 2-Nitroimidazole Retention in Hypoxic Cells cluster_cell Cell cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) 2-Nitroimidazole 2-Nitroimidazole Nitro_Radical_Anion Nitro Radical Anion 2-Nitroimidazole->Nitro_Radical_Anion Nitroreductases Reoxidation Re-oxidation Nitro_Radical_Anion->Reoxidation O2 Further_Reduction Further Reduction Nitro_Radical_Anion->Further_Reduction Reduced_Intermediates Reactive Intermediates Macromolecule_Adducts Macromolecule Adducts (Trapped) Reduced_Intermediates->Macromolecule_Adducts Covalent Binding Reoxidation->2-Nitroimidazole Diffusion out of cell Further_Reduction->Reduced_Intermediates

Figure 1: Mechanism of 2-Nitroimidazole Retention. This diagram illustrates the differential fate of 2-nitroimidazoles in normoxic versus hypoxic conditions, leading to their selective trapping in hypoxic cells.

Experimental_Workflow General Workflow for Hypoxic Marker Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Synthesis Synthesis & Radiolabeling of 2-Nitroimidazole In_Vitro In Vitro Studies Synthesis->In_Vitro In_Vivo In Vivo Studies Synthesis->In_Vivo Data_Analysis Data Analysis & Comparison In_Vitro->Data_Analysis In_Vivo->Data_Analysis Cell_Culture Cell Culture (Normoxia vs. Hypoxia) Marker_Incubation Marker Incubation Cell_Culture->Marker_Incubation Uptake_Assay Cellular Uptake Assay Marker_Incubation->Uptake_Assay Uptake_Assay->Data_Analysis Animal_Model Tumor-Bearing Animal Model Marker_Injection Marker Injection Animal_Model->Marker_Injection Imaging PET/SPECT Imaging Marker_Injection->Imaging Biodistribution Biodistribution Studies Marker_Injection->Biodistribution Imaging->Data_Analysis Biodistribution->Data_Analysis

Figure 2: Experimental Validation Workflow. This flowchart outlines the key steps involved in the preclinical validation of a novel 2-nitroimidazole-based hypoxic marker.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of hypoxic markers.

Synthesis of 2-Nitroimidazole Precursors

The synthesis of 2-nitroimidazole derivatives typically involves the alkylation of the 2-nitroimidazole core. For example, the synthesis of a precursor for radiolabeling, 2-(2-nitro-1H-imidazol-1-yl)acetic acid, can be achieved by reacting 2-nitro-1H-imidazole with tert-butyl 2-bromoacetate followed by hydrolysis.[1] The specific synthesis route for this compound would likely involve the alkylation of 4-nitroimidazole with an ethylating agent.

In Vitro Cellular Uptake Assay
  • Cell Culture: Plate tumor cells (e.g., ECA109, MCF-7, MDA-MB-231) in 24-well plates and incubate overnight.[1][8]

  • Induction of Hypoxia: Place one set of plates in a hypoxic chamber (e.g., 1% O₂) and a parallel set in a normoxic incubator (21% O₂) for a pre-incubation period (e.g., 4 hours).[1][8]

  • Marker Incubation: Add the radiolabeled 2-nitroimidazole marker to the culture medium at a defined concentration.

  • Time-Course Analysis: Incubate the cells for various time points (e.g., 30, 60, 120 minutes).

  • Cell Lysis and Counting: At each time point, wash the cells with cold PBS, lyse the cells, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of cellular uptake of the injected dose and determine the hypoxia-to-normoxia uptake ratio.[1][8]

In Vivo Biodistribution and PET/SPECT Imaging
  • Animal Models: Utilize tumor-bearing animal models (e.g., mice with subcutaneous xenografts).

  • Marker Administration: Intravenously inject the radiolabeled 2-nitroimidazole marker into the animals.

  • Imaging: At specific time points post-injection (e.g., 1, 2, 3 hours), perform PET or SPECT imaging of the animals.[2]

  • Biodistribution Analysis: After the final imaging session, euthanize the animals and dissect major organs and the tumor.

  • Tissue Counting: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. Determine the tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios to assess the marker's specificity for hypoxic tissue.[2][4][5]

Conclusion

References

A Comparative Guide to the Efficacy of 2-Nitroimidazole Derivatives: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of prominent 2-nitroimidazole derivatives, a class of compounds primarily investigated as hypoxia-activated prodrugs and radiosensitizers in oncology. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in drug discovery and development.

Introduction to 2-Nitroimidazole Derivatives

2-Nitroimidazoles are a class of compounds that exhibit selective cytotoxicity towards hypoxic cells, which are characteristic of the microenvironment of solid tumors and are associated with resistance to radiation and chemotherapy. Their mechanism of action is predicated on the bioreductive activation of the nitro group under low-oxygen conditions by endogenous nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage, primarily through covalent binding to macromolecules like DNA and proteins, leading to cell death. This targeted activation makes them attractive candidates for developing therapies that specifically target the resistant hypoxic fractions of tumors.

Mechanism of Action: Hypoxia-Selective Activation

The selective toxicity of 2-nitroimidazoles is a direct consequence of their differential metabolism in normoxic versus hypoxic environments. The following diagram illustrates the generally accepted signaling pathway for their activation.

G cluster_normoxia Normoxic Conditions (O₂ present) cluster_hypoxia Hypoxic Conditions (O₂ absent) 2-NI_norm 2-Nitroimidazole (Prodrug) Nitro_Radical_norm Nitro Radical Anion (Transient) 2-NI_norm->Nitro_Radical_norm 1e⁻ Reduction (Nitroreductases) Reoxidation Re-oxidation Nitro_Radical_norm->Reoxidation Reaction with O₂ Reoxidation->2-NI_norm Regenerates Prodrug 2-NI_hyp 2-Nitroimidazole (Prodrug) Nitro_Radical_hyp Nitro Radical Anion 2-NI_hyp->Nitro_Radical_hyp 1e⁻ Reduction (Nitroreductases) Further_Reduction Further Reduction Nitro_Radical_hyp->Further_Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Further_Reduction->Reactive_Intermediates Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Macromolecules Damage Covalent Adducts & Cellular Damage Macromolecules->Damage G start Seed cells in multi-well plates incubation_normoxia Incubate under normoxic conditions (e.g., 24h) start->incubation_normoxia hypoxia_exposure Transfer to hypoxic chamber (e.g., <0.1% O₂) for pre-incubation (e.g., 24h) incubation_normoxia->hypoxia_exposure drug_treatment Add serial dilutions of 2-nitroimidazole derivative hypoxia_exposure->drug_treatment incubation_hypoxia Incubate under hypoxic conditions (e.g., 24-72h) drug_treatment->incubation_hypoxia assay Assess cell viability (e.g., MTT, SRB, or Crystal Violet assay) incubation_hypoxia->assay analysis Calculate IC50 values and plot dose-response curves assay->analysis

Benchmarking Hypoxia-Selective Radiosensitizers: A Comparative Analysis of 2-Ethyl-4-nitro-1H-imidazole and Misonidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-characterized hypoxic cell radiosensitizer, misonidazole, and the less-studied compound, 2-Ethyl-4-nitro-1H-imidazole. Due to a lack of extensive experimental data for this compound in publicly available literature, this document will focus on providing a comprehensive benchmark of misonidazole's performance, supported by experimental data. This will be supplemented with a discussion on the structure-activity relationships of nitroimidazoles to offer potential insights into the expected properties of this compound.

Introduction to Hypoxia-Selective Radiosensitizers

Solid tumors often contain regions of low oxygen, or hypoxia, which contributes to resistance to radiotherapy. Hypoxic cells are significantly more resistant to the cytotoxic effects of ionizing radiation than well-oxygenated cells. Hypoxia-selective radiosensitizers are compounds that are preferentially activated in hypoxic environments to increase the sensitivity of cancer cells to radiation, thereby enhancing the therapeutic efficacy of radiotherapy. Nitroimidazoles are a prominent class of such compounds, with misonidazole being one of the most extensively studied first-generation radiosensitizers.

The mechanism of action for 2-nitroimidazoles like misonidazole involves their selective reduction under hypoxic conditions. In the absence of oxygen, the nitro group of the imidazole ring undergoes a one-electron reduction to form a nitro radical anion. In well-oxygenated cells, this radical is rapidly re-oxidized back to the parent compound. However, in hypoxic cells, the radical anion can undergo further reduction to form highly reactive species that can damage cellular macromolecules, including DNA, thus "fixing" radiation-induced damage and leading to cell death.

Misonidazole: A Benchmark Profile

Misonidazole has been a cornerstone in the research and development of hypoxic cell radiosensitizers. Its properties have been extensively characterized, providing a valuable benchmark for the evaluation of new potential candidates.

Physicochemical and Pharmacokinetic Properties

The efficacy and toxicity of a radiosensitizer are heavily influenced by its physicochemical properties, such as lipophilicity (log P) and reduction potential, which in turn affect its pharmacokinetics and biodistribution.

PropertyMisonidazoleReference
Structure 1-(2-nitro-1H-imidazol-1-yl)-3-methoxypropan-2-ol
Molecular Formula C₇H₁₁N₃O₄
Molecular Weight 201.18 g/mol
Octanol-Water Partition Coefficient (log P) 0.42[1]
One-Electron Reduction Potential (E¹₇ at pH 7) -389 mV
Performance Data: Radiosensitization and Cytotoxicity

The performance of a radiosensitizer is primarily evaluated by its ability to enhance radiation-induced cell killing (radiosensitization) and its inherent toxicity towards cancer cells, particularly under hypoxic conditions.

ParameterCell LineConditionsValueReference
Sensitizer Enhancement Ratio (SER) VariousHypoxic1.2 - 2.5
IC₅₀ (Hypoxic Cytotoxicity) EMT6Hypoxic~1.5 mM (4h exposure)
IC₅₀ (Normoxic Cytotoxicity) EMT6Normoxic>10 mM (4h exposure)

SER values for misonidazole can vary depending on the cell line, drug concentration, and experimental conditions.

This compound: A Prospective Evaluation

Structural Comparison and Potential Implications
FeatureMisonidazoleThis compoundPotential Implication for this compound
Nitro Group Position 2-nitro4-nitro4-nitroimidazoles generally exhibit lower electron affinity and, consequently, lower radiosensitizing efficiency compared to 2-nitroimidazoles.[2][3] However, some 5-substituted 4-nitroimidazoles have shown unexpectedly high efficiency.[2]
Side Chain at N-1 -(CH₂)CH(OH)CH₂OCH₃-H (unsubstituted)The lack of a hydrophilic side chain, as seen in misonidazole, would likely increase the lipophilicity (higher log P) of this compound. This could lead to better cell penetration but also potentially higher systemic toxicity and different pharmacokinetic properties.
Substitution at C-2 -H-CH₂CH₃The ethyl group at the 2-position may influence the electronic properties and steric hindrance of the molecule, which could affect its reduction potential and interaction with cellular targets.

Based on these structural differences, it is hypothesized that this compound might exhibit different radiosensitizing and cytotoxic profiles compared to misonidazole. Its higher expected lipophilicity could lead to increased cellular uptake but may also result in greater toxicity. The 4-nitro position generally suggests a lower intrinsic radiosensitizing activity compared to the 2-nitro isomer, misonidazole. However, without direct experimental evidence, these remain postulations.

Experimental Protocols

To facilitate the direct comparison of these and other novel radiosensitizers, the following are detailed protocols for key in vitro experiments.

Clonogenic Survival Assay for Radiosensitization Evaluation

This assay is the gold standard for assessing the effectiveness of a radiosensitizer in vitro.

Objective: To determine the sensitizer enhancement ratio (SER) of a compound by comparing the survival of irradiated cells in the presence and absence of the compound under hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., FaDu, A549, V79)

  • Complete cell culture medium

  • Test compounds (this compound and misonidazole)

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (<0.1% O₂)

  • Radiation source (X-ray irradiator)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at densities determined to yield approximately 50-150 colonies per well for each radiation dose. Allow cells to attach overnight.

  • Drug Treatment and Hypoxia Induction:

    • Replace the medium with fresh medium containing the desired concentration of the test compound or vehicle control.

    • Place the plates in a hypoxia chamber and equilibrate for at least 4 hours to achieve severe hypoxia.

  • Irradiation:

    • Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Incubation:

    • Remove the plates from the hypoxia chamber and replace the drug-containing medium with fresh, drug-free medium.

    • Incubate the plates under normoxic conditions for 7-14 days, allowing for colony formation.

  • Colony Staining and Counting:

    • Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the surviving fraction (SF) for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

    • Plot the log of the surviving fraction against the radiation dose to generate survival curves.

    • The SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell survival (e.g., 10%) in the absence of the drug to the dose required for the same level of survival in the presence of the drug.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the inherent toxicity of the compounds under both normoxic and hypoxic conditions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Hypoxia chamber or incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Normoxic/Hypoxic Incubation:

    • Incubate one set of plates under standard normoxic conditions (21% O₂) and another set under hypoxic conditions (<0.1% O₂) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Plot the percentage of cell viability against the drug concentration.

    • Determine the IC₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell viability.[4]

Visualizations

Signaling Pathway of Nitroimidazole Radiosensitization

Radiosensitization_Pathway cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell Nitroimidazole_N Nitroimidazole Radical_Anion_N Nitro Radical Anion Nitroimidazole_N->Radical_Anion_N Reduction Radical_Anion_N->Nitroimidazole_N Oxidation Reoxidation Re-oxidation Radical_Anion_N->Reoxidation Oxygen_N O₂ Reoxidation->Nitroimidazole_N Nitroimidazole_H Nitroimidazole Radical_Anion_H Nitro Radical Anion Nitroimidazole_H->Radical_Anion_H Reduction Reactive_Species Reactive Intermediates Radical_Anion_H->Reactive_Species Further Reduction DNA_Damage DNA Damage Reactive_Species->DNA_Damage Fixation of Damage Cell_Death Cell Death DNA_Damage->Cell_Death Radiation Ionizing Radiation DNA_Lesion Initial DNA Lesion Radiation->DNA_Lesion DNA_Lesion->DNA_Damage

Caption: Mechanism of 2-nitroimidazole radiosensitization under normoxic versus hypoxic conditions.

Experimental Workflow for In Vitro Radiosensitizer Screening

Radiosensitizer_Screening_Workflow Start Start: Select Cancer Cell Line Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Drug_Treatment Treat with Radiosensitizer and Vehicle Control Seed_Cells->Drug_Treatment Hypoxia Induce Hypoxia (<0.1% O₂) Drug_Treatment->Hypoxia Irradiate Irradiate with Varying Doses Hypoxia->Irradiate Incubate Incubate for Colony Formation (7-14 days) Irradiate->Incubate Stain_Count Stain and Count Colonies Incubate->Stain_Count Analyze Analyze Data: Calculate SF and SER Stain_Count->Analyze End End: Determine Radiosensitizing Efficacy Analyze->End

Caption: Workflow for the clonogenic survival assay to evaluate radiosensitizing compounds.

Conclusion

Misonidazole remains a critical benchmark compound in the study of hypoxia-selective radiosensitizers. Its well-documented physicochemical properties, along with extensive in vitro and in vivo performance data, provide a solid foundation for comparison. While direct experimental data for this compound is currently lacking, structure-activity relationships within the nitroimidazole class suggest that it may possess distinct properties, including potentially higher lipophilicity and lower intrinsic radiosensitizing activity due to its 4-nitro substitution pattern.

To definitively benchmark this compound against misonidazole, further experimental evaluation is necessary. The protocols provided in this guide offer a standardized approach for conducting such comparative studies. Future research should focus on synthesizing and systematically evaluating a series of 2-alkyl-4-nitroimidazoles to elucidate their potential as next-generation hypoxia-selective radiosensitizers.

References

Navigating the Oxygen Maze: A Comparative Analysis of Cytotoxicity in Normoxic vs. Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how oxygen levels influence cellular response to therapeutic agents is paramount. This guide provides an objective comparison of cytotoxicity under normal oxygen (normoxic) and low oxygen (hypoxic) conditions, supported by experimental data and detailed protocols.

Hypoxia, a common feature of the tumor microenvironment, is a significant contributor to chemoresistance.[1][2] This phenomenon arises from an imbalance in oxygen supply and consumption within rapidly proliferating tumors, leading to the adaptation of cancer cells and reduced efficacy of various anticancer drugs, including cisplatin, doxorubicin, and paclitaxel.[1][2][3] The master regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor (HIF) family of transcription factors, primarily HIF-1.[2][4][5] However, HIF-independent mechanisms also play a crucial role in hypoxia-induced drug resistance.[1][6]

Quantitative Comparison of Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound. The following table summarizes the IC50 values of various cytotoxic drugs on different cancer cell lines under both normoxic and hypoxic conditions. A higher IC50 value under hypoxia indicates increased resistance to the drug.

Cell LineDrugNormoxic IC50 (µM)Hypoxic IC50 (µM)Fold Increase in Resistance (Hypoxic/Normoxic)Reference
NT2 (Embryonal Carcinoma) CisplatinValue not specifiedValue not specified2[7]
Mitomycin CValue not specifiedValue not specified1.7[7]
2102EP (Embryonal Carcinoma) CisplatinValue not specifiedValue not specified5[7]
Mitomycin CValue not specifiedValue not specified25[7]
A549 (Lung Adenocarcinoma) Cisplatin~15 (approx.)~30 (approx.)2[8]
MCF-7 (Breast Cancer) Doxorubicin0.170 ± 0.006Data not available in snippet-[9]
Cisplatin1.05 ± 0.18Data not available in snippet-[9]
MDA-MB-231 & MDA-MB-468 (Breast Cancer) Paclitaxel formulation (HSA-PTX-ATZ)Lower CytotoxicityHigher Cytotoxicity-[3]

Note: The table illustrates a general trend of increased IC50 values and therefore chemoresistance under hypoxic conditions. The extent of this resistance varies depending on the cell line and the specific drug.[7][10] For instance, in the 2102EP cell line, resistance to mitomycin C increased 25-fold under hypoxia, while resistance to cisplatin increased 5-fold.[7] Conversely, some experimental drug delivery systems may exhibit enhanced cytotoxicity in hypoxic environments.[3]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity under different oxygen conditions is crucial. Below are detailed methodologies for key experiments.

Induction of Hypoxia in Cell Culture

To compare cytotoxicity, it is essential to establish a controlled hypoxic environment for cell culture.

  • Hypoxia Chambers/Incubators: The most common method involves using a specialized incubator or a modular chamber capable of regulating gas composition.[11]

    • Procedure:

      • Seed cells in appropriate culture vessels and allow them to attach overnight under normoxic conditions (typically 20-21% O2, 5% CO2).[12]

      • Transfer the culture vessels to a hypoxic incubator or chamber.

      • Flush the chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 to achieve hypoxic conditions.[3][13][14]

      • Maintain the cells in the hypoxic environment for the desired duration of the experiment (e.g., 24 to 72 hours).[7][12]

  • Chemical Induction: Cobalt chloride (CoCl2) can be used as a chemical mimetic of hypoxia. It stabilizes HIF-1α, thereby inducing a hypoxic response.[11]

    • Procedure:

      • Prepare a fresh stock solution of CoCl2 in sterile water.[11]

      • Add CoCl2 to the cell culture medium to a final concentration of 100-150 µM.

      • Incubate the cells under standard tissue culture conditions for 4-24 hours.[11]

Cytotoxicity Assays

Several assays can be used to measure cell viability and cytotoxicity.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Procedure:

      • Plate cells in a 96-well plate and expose them to the test compound under normoxic and hypoxic conditions for a specified period.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

      • Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Note: Mitochondrial activity can be decreased under hypoxia, which may affect the results of the MTT assay. Therefore, it is important to include appropriate controls.[12]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays use flow cytometry to detect markers of apoptosis (programmed cell death), providing a more detailed understanding of the mode of cell death.

    • Procedure:

      • Treat cells with the cytotoxic agent under normoxic and hypoxic conditions.

      • Harvest the cells and wash them with a binding buffer.

      • Stain the cells with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis and necrosis).

      • Analyze the stained cells using a flow cytometer.[15]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in comprehension. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways in Hypoxia-Induced Chemoresistance

Hypoxia activates a cascade of signaling pathways that contribute to drug resistance. The central player is HIF-1, which, upon stabilization in low oxygen, translocates to the nucleus and activates the transcription of numerous target genes.[2][4]

Hypoxia_Signaling cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<2% O2) cluster_downstream Downstream Effects HIF1a_normoxia HIF-1α PHDs PHDs, FIH1 HIF1a_normoxia->PHDs Hydroxylation HIF1a_hypoxia HIF-1α VHL VHL PHDs->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression MDR Increased Drug Efflux (e.g., MDR1) Gene_Expression->MDR Apoptosis Inhibition of Apoptosis (e.g., IAPs) Gene_Expression->Apoptosis DNA_Repair Enhanced DNA Repair Gene_Expression->DNA_Repair Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Autophagy Induction of Autophagy Gene_Expression->Autophagy

Caption: HIF-1α regulation in normoxia vs. hypoxia and its downstream effects on chemoresistance.

General Experimental Workflow for Comparative Cytotoxicity Analysis

A standardized workflow is essential for obtaining reliable and comparable results.

Experimental_Workflow cluster_setup Experimental Setup cluster_conditions Oxygen Conditions cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cells Drug_Treatment 2. Add Cytotoxic Drug (Varying Concentrations) Cell_Culture->Drug_Treatment Normoxia 3a. Incubate in Normoxia (21% O2) Drug_Treatment->Normoxia Hypoxia 3b. Incubate in Hypoxia (1% O2) Drug_Treatment->Hypoxia Viability_Assay 4. Perform Cytotoxicity Assay (e.g., MTT, LDH) Normoxia->Viability_Assay Hypoxia->Viability_Assay Data_Analysis 5. Measure Absorbance/Signal Viability_Assay->Data_Analysis IC50_Calculation 6. Calculate IC50 Values Data_Analysis->IC50_Calculation Comparison 7. Compare Normoxic vs. Hypoxic IC50 IC50_Calculation->Comparison

Caption: A streamlined workflow for comparing drug cytotoxicity under normoxic and hypoxic conditions.

Conclusion

The data overwhelmingly indicates that hypoxia significantly diminishes the cytotoxic effects of many conventional chemotherapeutic agents. This resistance is mediated by complex signaling pathways, primarily driven by HIF-1. For researchers and drug development professionals, it is imperative to consider the influence of the tumor microenvironment's oxygen levels in preclinical studies. Utilizing the experimental protocols outlined in this guide will enable a more accurate assessment of drug efficacy and facilitate the development of novel therapeutic strategies that can overcome hypoxia-induced chemoresistance.

References

Comparative Analysis of the Antiprotozoal Activity of Nitroimidazole Compounds: Benznidazole versus Other 4-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Nitroimidazoles in Antiprotozoal Therapy

Nitroimidazole compounds are a critical class of antimicrobial agents with a broad spectrum of activity against anaerobic bacteria and various protozoa. Their mechanism of action is generally dependent on the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals that induce cellular damage. Benznidazole, a 2-nitroimidazole, has been the mainstay of treatment for Chagas disease, caused by Trypanosoma cruzi, for decades. The 4-nitroimidazole scaffold is also a subject of interest in the development of new antiprotozoal agents.

Benznidazole: The Reference Compound

Benznidazole is a prodrug that requires activation by a parasitic nitroreductase (NTR). This activation, which occurs under the low oxygen conditions characteristic of the host-parasite environment, generates reactive nitroso and hydroxylamine metabolites. These metabolites can induce a variety of detrimental effects within the parasite, including DNA damage, protein modification, and lipid peroxidation, ultimately leading to parasite death.

Comparative In Vitro Activity

While specific data for 2-Ethyl-4-nitro-1H-imidazole is unavailable, the following table summarizes the in vitro activity of benznidazole against Trypanosoma cruzi and presents data for other 4-nitroimidazole compounds against Leishmania species to provide a comparative perspective on the potential of this class of compounds.

CompoundTarget Organism & StageIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
Benznidazole Trypanosoma cruzi (Amastigote)4.00 ± 1.90>100 (Vero cells)>25[1]
Trypanosoma cruzi (Trypomastigote)5.73 ± 3.07>100 (Vero cells)>17.4[1]
Trypanosoma cruzi (Epimastigote)4.02 ± 2.82>100 (Vero cells)>24.8[1]
4-Nitro-1H-imidazolyl Compound 6 Leishmania amazonensis (Amastigote)4.57 ± 0.08>500 (PMM cells)>109[2]
4-Nitro-1H-imidazolyl Compound 7 Leishmania amazonensis (Amastigote)9.19 ± 0.68>500 (PMM cells)>54[2]

PMM: Peritoneal Mouse Macrophages

Experimental Protocols

In Vitro Anti-T. cruzi Activity of Benznidazole

The in vitro efficacy of benznidazole is typically assessed against the three developmental stages of Trypanosoma cruzi: epimastigotes, trypomastigotes, and intracellular amastigotes.

  • Epimastigote Assay: Epimastigotes are cultured in a suitable liquid medium. The compound of interest is added at various concentrations, and the parasite growth is monitored over a period of 72-96 hours. Parasite viability can be determined using methods such as direct counting with a hemocytometer or colorimetric assays like the MTT or resazurin reduction assays. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is then calculated.

  • Trypomastigote Assay: Cell-derived trypomastigotes are incubated with different concentrations of the test compound for 24 hours. The viability of the parasites is assessed by counting motile parasites under a microscope. The LC50 (lethal concentration 50%) is determined.

  • Intracellular Amastigote Assay: Mammalian cells (e.g., Vero cells or L6 myoblasts) are infected with trypomastigotes, which then transform into intracellular amastigotes. After a set period to allow for infection, the cells are treated with the test compound for 48-72 hours. The number of intracellular amastigotes is quantified, often using automated microscopy and image analysis after staining with a DNA dye (e.g., DAPI). The IC50 value is calculated based on the reduction in the number of amastigotes compared to untreated controls.

In Vitro Anti-Leishmania Activity of 4-Nitroimidazole Compounds

The antileishmanial activity of the 4-nitroimidazole compounds was evaluated against the intracellular amastigote stage of Leishmania amazonensis.

  • Amastigote Assay: Peritoneal macrophages from mice are harvested and infected with L. amazonensis amastigotes. After infection, the cells are treated with the test compounds at various concentrations for 48 hours. The number of intracellular amastigotes is then determined by microscopic counting after Giemsa staining. The EC50 value, the concentration that reduces the number of intracellular parasites by 50%, is calculated.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero, L6, or macrophages) to determine the selectivity of their antiprotozoal activity. Cells are incubated with the compounds at various concentrations for the same duration as the antiparasitic assays. Cell viability is measured using colorimetric assays such as MTT, which measures mitochondrial activity, or by quantifying ATP levels. The CC50 value, the concentration that reduces cell viability by 50%, is determined. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 (or EC50). A higher SI value indicates greater selectivity for the parasite over the host cells.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of benznidazole and a general workflow for in vitro antiprotozoal drug screening.

Benznidazole_Mechanism cluster_parasite Trypanosoma cruzi Benznidazole Benznidazole NTR Nitroreductase (NTR) Benznidazole->NTR Reduction Reactive Metabolites Nitroso/Hydroxylamine Metabolites NTR->Reactive Metabolites Damage Cellular Damage (DNA, Proteins, Lipids) Reactive Metabolites->Damage Death Parasite Death Damage->Death

Caption: Mechanism of action of Benznidazole in Trypanosoma cruzi.

Antiprotozoal_Screening_Workflow Start Compound Library Primary_Screening Primary Screening (e.g., Epimastigotes/Promastigotes) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Intracellular Amastigotes) Hit_Identification->Secondary_Screening Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Hit_Identification->Cytotoxicity_Assay Active Compounds Selectivity_Index Calculate Selectivity Index Secondary_Screening->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Lead_Candidate Lead Candidate Selectivity_Index->Lead_Candidate

Caption: General workflow for in vitro antiprotozoal drug screening.

Conclusion

Benznidazole remains a cornerstone in the treatment of Chagas disease, exhibiting micromolar activity against all stages of Trypanosoma cruzi. The lack of publicly available data on the antiprotozoal activity of this compound prevents a direct comparison. However, the promising activity of other 4-nitroimidazole derivatives against Leishmania suggests that this chemical scaffold warrants further investigation in the search for new and improved antiprotozoal agents. Future studies directly comparing the efficacy and toxicity of novel 4-nitroimidazole compounds, including this compound, with established drugs like benznidazole are essential to advance the field of antiprotozoal drug discovery.

References

Assessing the Mutagenicity of Nitroimidazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nitroimidazole compounds are a class of synthetic antibiotics and antiprotozoal agents widely used in human and veterinary medicine.[1][2] However, concerns have been raised regarding their potential mutagenicity and genotoxicity, largely attributed to the presence of a nitro group in their chemical structure.[1][3][4][5] This guide provides a comparative assessment of the mutagenicity of various nitroimidazole compounds, supported by experimental data from key assays, to aid researchers, scientists, and drug development professionals in understanding their genotoxic potential.

Comparative Mutagenicity Data

The mutagenic potential of nitroimidazole compounds varies significantly depending on their chemical structure, the experimental conditions, and the test system employed. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

CompoundAssayTest SystemKey FindingsReference
Metronidazole Ames TestSalmonella typhimurium TA100Mutagenic, particularly in bacterial strains with nitroreductases.[6][7][6][7]
Micronucleus TestMammalian cells (in vitro and in vivo)Generally negative in mammalian cells in vitro.[6][8][6][8]
Comet AssayHuman lymphocytesInduced DNA damage under aerobic conditions, which was reduced in anaerobic conditions.[9][10][9][10]
Dimetridazole Ames TestS. typhimurium TA100Mutagenic and genotoxic.[7][7]
Comet AssayHuman lymphocytesInduced DNA damage under aerobic conditions.[9][9]
Tinidazole Comet AssayHuman peripheral blood lymphocytesCaused a significant increase in DNA single-strand breaks.[10][10]
Ornidazole Comet AssayHuman peripheral blood lymphocytesInduced DNA single-strand breaks.[10][10]
Benznidazole Ames TestS. typhimuriumPositive in Ames tests.[1][1]
Megazol Ames TestS. typhimuriumPositive mutagenic activity at very low concentrations, with or without metabolic activation.[3][3]
Various Novel Nitroimidazoles (11-19) Comet Assay & Ames TestHuman blood cells & S. typhimuriumMutagenicity and genotoxicity are influenced by the position of the nitro group (C-4 vs. C-5) and other substituents.[1][3][4] Compounds with a NO2 group at C-4 and a CH3 group at C-2 were generally not genotoxic compared to those with a NO2 group at C-5.[1][4][5][1][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing mutagenicity data. Below are the protocols for the key assays cited in the comparative data table.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[11]

General Procedure:

  • Strain Selection: Histidine-requiring strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102, TA1535) are selected.[1]

  • Metabolic Activation: The test compound is often incubated with a liver extract (S9 mix) to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.[7]

  • Exposure: The bacterial culture, the test compound, and the S9 mix (if used) are combined in a test tube.[1]

  • Plating: The mixture is plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48 hours.[11]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.[5]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[12] It can detect single-strand breaks, double-strand breaks, and alkali-labile sites.

General Procedure:

  • Cell Preparation: A suspension of single cells (e.g., lymphocytes) is prepared.[9]

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[1] Damage is often expressed in arbitrary units.[1]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.[13] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

General Procedure:

  • Cell Culture: Mammalian cells are cultured and exposed to the test compound.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that the cells analyzed have undergone one round of mitosis.[13]

  • Harvesting and Fixation: The cells are harvested, treated with a hypotonic solution, and fixed.[13][14]

  • Staining and Scoring: The cells are stained, and the frequency of micronuclei in binucleated cells is determined by microscopic examination. An increase in the number of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-losing) potential.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the proposed mechanism of nitroimidazole-induced mutagenicity, the following diagrams are provided.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_culture Culture & Observation cluster_result Result Bacteria Select S. typhimurium histidine auxotrophs Mix Combine bacteria, compound, and S9 mix Bacteria->Mix Compound Prepare test compound solution Compound->Mix S9 Prepare S9 mix (optional) S9->Mix Plate Plate on histidine- deficient medium Mix->Plate Incubate Incubate at 37°C for 48 hours Plate->Incubate Count Count revertant colonies Incubate->Count Result Increased colonies vs. control => Potential Mutagen Count->Result

Ames Test Experimental Workflow

Comet_Assay_Workflow start Start with single cell suspension embed Embed cells in agarose on a slide start->embed lyse Lyse cells to remove membranes and proteins embed->lyse electrophoresis Perform alkaline electrophoresis lyse->electrophoresis stain Stain DNA with fluorescent dye electrophoresis->stain visualize Visualize under a microscope stain->visualize score Score DNA damage (comet tail length/intensity) visualize->score

Comet Assay Experimental Workflow

Nitroimidazole_Mutagenicity_Pathway Nitroimidazole Nitroimidazole (R-NO2) Reduction One-electron reduction (Nitroreductases) Nitroimidazole->Reduction Radical Nitro radical anion (R-NO2•−) Reduction->Radical DNA_Damage Interaction with DNA (e.g., strand breaks, adducts) Radical->DNA_Damage ROS_Pathway Reoxidation in presence of O2 Radical->ROS_Pathway ROS Reactive Oxygen Species (ROS) generation ROS_Pathway->ROS ROS->DNA_Damage

Proposed Mechanism of Nitroimidazole Mutagenicity

Conclusion

The mutagenicity of nitroimidazole compounds is a complex issue influenced by the specific chemical structure and the biological environment. While many nitroimidazoles exhibit mutagenic properties in bacterial systems like the Ames test, their effects in mammalian cells are not always consistent.[6] The reduction of the nitro group is a critical step in their mechanism of action and toxicity, leading to the formation of reactive intermediates that can damage DNA.[6][9][10][15][16] The position of the nitro group on the imidazole ring and the nature of other substituents can significantly modulate the genotoxic potential of these compounds.[1][4][7] Therefore, a comprehensive assessment using a battery of in vitro and in vivo tests is essential for evaluating the safety of novel and existing nitroimidazole-based drugs. This guide provides a framework for comparing these compounds and understanding the methodologies used to assess their mutagenic risk.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Ethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Ethyl-4-nitro-1H-imidazole are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of this compound, emphasizing operational and safety measures.

Chemical and Physical Properties

A summary of the known properties of this compound and related nitroimidazole compounds is presented below. Due to the limited availability of a comprehensive safety data sheet for this compound, data for analogous compounds are included for a more complete safety profile.

PropertyThis compound2-Ethyl-4-iodo-5-nitro-1H-imidazole4-Nitro-1H-Imidazole
CAS Number 13230-03-0[1]Not Available3034-38-6
Molecular Formula C5H7N3O2[1]C5H6IN3O2C3H3N3O2
Molecular Weight 141.13 g/mol [1]267.02 g/mol 113.07 g/mol
Melting Point No data available200-207 ºCNo data available
Boiling Point No data availableNo data availableNo data available
Toxicity No specific data available. Assumed to be harmful.Classified as an irritant.Harmful if swallowed, causes skin and eye irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional environmental health and safety (EHS) guidelines and local, state, and federal regulations.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Skin and Body Protection: A laboratory coat is mandatory.

2. Waste Segregation and Collection:

  • Waste Container: Use a clearly labeled, leak-proof container designated for hazardous chemical waste. The container must be compatible with this compound.

  • Solid Waste: All contaminated lab supplies, such as gloves, weighing paper, and pipette tips, should be collected in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Labeling: The hazardous waste container must be labeled with the full chemical name, "this compound," and indicate the associated hazards (e.g., "Toxic," "Chemical Waste").

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuation: For large spills or in poorly ventilated areas, evacuate the immediate vicinity.

  • Containment: Use an inert absorbent material to contain and soak up the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents and acids.

  • Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste container. Do not transport hazardous waste personally.[1]

Experimental Protocols for Waste Treatment

Adsorption on Activated Carbon: This method can be used to treat dilute aqueous solutions contaminated with nitroimidazoles.

  • Methodology:

    • Prepare a column packed with granular activated carbon.

    • Pass the contaminated aqueous solution through the column at a controlled flow rate.

    • Monitor the effluent to determine the breakthrough point of the nitroimidazole.

    • Once the activated carbon is saturated, it should be disposed of as hazardous solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Place in Labeled Solid Hazardous Waste Container C->D Solid E Place in Labeled Liquid Hazardous Waste Container C->E Liquid I Store Sealed Container in Designated Waste Area D->I E->I F Spill Occurs G Contain with Inert Absorbent F->G H Collect and Place in Hazardous Waste Container G->H H->I J Contact EHS for Pickup I->J K Proper Disposal by Licensed Facility J->K

Caption: Figure 1. Disposal Workflow for this compound

References

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